1-Methyl-2-pyrrolidinone-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858081 | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-86-8 | |
| Record name | 1-(Methyl-d3)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Role of Isotopic Labeling in Advanced Analytics
An In-depth Technical Guide to 1-Methyl-2-pyrrolidinone-d3: Properties, Analysis, and Application
1-Methyl-2-pyrrolidinone (NMP), a polar aprotic solvent, is widely utilized across the petrochemical, polymer, and pharmaceutical industries for its exceptional solvating properties.[1][2] It is employed in drug formulations, as a medium for chemical synthesis, and in the fabrication of materials like lithium-ion batteries.[1][3] In the context of drug development and bioanalysis, establishing precise and accurate quantification of NMP or drug candidates formulated with it is critical. This necessity introduces the stable isotope-labeled analogue, this compound (NMP-d3).
NMP-d3 is the deuterium-labeled form of NMP, where the three hydrogen atoms on the N-methyl group are replaced with deuterium.[4][5] This isotopic substitution renders it nearly chemically identical to its non-labeled counterpart but distinguishable by mass. This key difference makes NMP-d3 an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS).[6] Its use allows researchers to correct for variability during sample processing and analysis, thereby ensuring the high fidelity required in regulated bioanalytical studies. This guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and practical applications of NMP-d3 for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The fundamental chemical behavior of NMP-d3 is governed by the same structural features as NMP—a five-membered lactam ring.[1] However, the introduction of deuterium results in a predictable increase in molecular weight. The physical properties are largely comparable to NMP, which is a colorless to pale yellow liquid, miscible with water and most common organic solvents.[1][7]
Table 1: Core Physicochemical Properties of NMP-d3 and NMP
| Property | This compound (NMP-d3) | 1-Methyl-2-pyrrolidinone (NMP) | Source(s) |
|---|---|---|---|
| Chemical Structure | O=C1CCCN1C([2H])([2H])[2H] | CN1CCCC1=O | [1][4] |
| CAS Number | 933-86-8 | 872-50-4 | [5] |
| Molecular Formula | C₅H₆D₃NO | C₅H₉NO | [5] |
| Molecular Weight | 102.15 g/mol | 99.13 g/mol | [5] |
| Appearance | Clear Pale Yellow Oil | Colorless to yellow liquid | [1][7] |
| Boiling Point | Not specified, expected to be similar to NMP | 202-204 °C | [1][8] |
| Melting Point | Not specified, expected to be similar to NMP | -24 °C | [1][8] |
| Density | Not specified, expected to be similar to NMP | 1.028 g/cm³ at 25 °C | [1] |
| Solubility in Water | Miscible | Miscible |[1] |
Analytical Characterization: Spectroscopic Profile
Precise identification and quantification of NMP-d3 are paramount for its function as an analytical standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for its characterization.
Mass Spectrometry (MS)
In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), NMP-d3 is distinguished from endogenous or analyte NMP by its higher mass-to-charge ratio (m/z). This mass difference is the foundation of its use as an internal standard.
-
Ionization: NMP and its deuterated analogues are typically analyzed using positive mode electrospray ionization (ESI+), which protonates the molecule to form the [M+H]⁺ ion.
-
NMP ([C₅H₉NO]H)⁺: m/z 100.0763[9]
-
NMP-d3 ([C₅H₆D₃NO]H)⁺: m/z ≈ 103.09
-
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. While the exact transitions must be optimized empirically on the specific instrument, published methods for various deuterated NMP isotopologues provide a strong basis. For instance, a validated method for NMP analysis in swine liver used the transition m/z 100 → 58 for NMP.[10] For a fully deuterated (d9) version, the transition m/z 109 → 62 was monitored.[11] For NMP-d3, a logical product ion would result from a similar neutral loss, which must be confirmed during method development.
Causality in Fragmentation: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay selectivity and sensitivity. The transition should be specific to the analyte and internal standard, minimizing interference from matrix components. The most intense and stable fragment is often chosen for quantification to ensure maximum signal and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of NMP-d3.
-
¹H NMR: The most significant feature in the ¹H NMR spectrum of NMP-d3, when compared to NMP, is the absence of the singlet peak corresponding to the N-methyl protons. In NMP, this signal typically appears around 2.7-2.8 ppm. The remaining signals, corresponding to the three methylene groups (-CH₂-) on the pyrrolidinone ring, will be present, typically as multiplets around 3.3 ppm (C5-H₂), 2.3 ppm (C3-H₂), and 2.0 ppm (C4-H₂).
-
¹³C NMR: The ¹³C spectrum will show signals for the carbonyl carbon and the three methylene carbons of the ring. The key difference will be the signal for the deuterated methyl carbon (-CD₃), which will appear as a multiplet due to C-D coupling and will be significantly less intense in proton-decoupled spectra compared to a -CH₃ group.
Application as an Internal Standard in Bioanalysis
The primary and most critical application of NMP-d3 is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS.[6] This is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies.
Expertise & Causality: An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process—from extraction to detection—without being naturally present in the sample. NMP-d3 fulfills this requirement exceptionally well. Because its physicochemical properties are nearly identical to NMP, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced ion suppression or enhancement.[10] However, its 3-Dalton mass difference allows the mass spectrometer to detect it independently from the analyte. By adding a known quantity of NMP-d3 to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss or variation during sample preparation is mirrored by both the analyte and the IS. The final quantification is based on the ratio of the analyte's response to the IS response, which remains stable even if the absolute responses fluctuate. This ratiometric approach ensures accuracy and precision.
Workflow for Bioanalytical Quantification using NMP-d3
The following diagram and protocol outline a typical workflow for the quantification of NMP in a biological matrix (e.g., plasma, tissue homogenate) using NMP-d3 as an internal standard.
Caption: Bioanalytical workflow for NMP quantification.
Detailed Experimental Protocol: Quantification in Plasma
This protocol is a representative, self-validating system for quantifying NMP in human plasma.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of NMP (analyte) and NMP-d3 (IS) in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by spiking blank, pooled human plasma with known concentrations of NMP (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the NMP-d3 working solution (e.g., at 500 ng/mL) to every tube except for the "double blank" (blank plasma with no IS). Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Cleanup and Final Preparation:
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for injection.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
-
MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.
-
MRM Transitions: Monitor the pre-determined transitions for NMP (e.g., m/z 100 → 58) and NMP-d3 (empirically determined, e.g., m/z 103 → 61).
-
-
Data Processing and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
The correlation coefficient (r²) of the curve must be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the lowest standard).
-
The concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.
-
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity and isotopic purity of NMP-d3.
-
Storage: NMP-d3 should be stored at refrigerated temperatures (+4°C is commonly recommended) in a tightly sealed container.[5] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.
-
Stability: The non-deuterated form, NMP, is chemically and thermally stable.[2] NMP-d3 is expected to have similar stability. However, repeated exposure to atmospheric moisture should be avoided. Solutions prepared in organic solvents are generally stable, but stability in biological matrices should be assessed during method validation (e.g., freeze-thaw stability, bench-top stability).
-
Safety: NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[1] Therefore, NMP-d3 should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is more than just a deuterated molecule; it is a critical enabling tool for high-precision quantitative science. Its chemical properties, being nearly identical to its non-labeled counterpart, allow it to serve as the ideal internal standard in demanding bioanalytical assays. By understanding its physicochemical characteristics, spectroscopic signature, and the principles behind its application, researchers and drug development professionals can leverage NMP-d3 to generate robust, reliable, and accurate data essential for advancing scientific discovery and ensuring pharmaceutical safety and efficacy.
References
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]
-
1-Methyl-2-pyrrolidinone, analytical standard. SLS Ireland. [Link]
-
N-methyl-2-pyrrolidone (CID 13387). PubChem, National Center for Biotechnology Information. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
-
This compound. Pharmaffiliates. [Link]
-
1-methyl-2-pyrrolidinone. The Good Scents Company. [Link]
-
N-Methyl-2-pyrrolidone. MassBank. [Link]
-
Method of Analysis N–methyl–2-pyrrolidone. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. 1-methyl-2-pyrrolidinone [thegoodscentscompany.com]
- 3. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. massbank.eu [massbank.eu]
- 10. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Introduction: The Role and Significance of Deuterated NMP
An In-depth Technical Guide to the Synthesis and Preparation of 1-Methyl-2-pyrrolidinone-d3
1-Methyl-2-pyrrolidinone (NMP) is a versatile organic compound classified as a 5-membered lactam.[1][2] It is a colorless, high-boiling, polar aprotic solvent with exceptional chemical and thermal stability.[1][3] These properties make it an invaluable solvent in numerous industrial applications, including petrochemical processing, polymer manufacturing (such as for polyamides and polyphenylene sulfide), and the fabrication of lithium-ion batteries.[1][3]
The deuterated analogue, this compound (NMP-d3), is an isotopically labeled version where the three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.[4][] This isotopic substitution does not significantly alter the chemical properties of the molecule but imparts a distinct mass signature. This makes NMP-d3 an indispensable tool in analytical and research settings. It is frequently used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR, allowing for precise measurement of its non-labeled counterpart in various matrices.[4][6] Furthermore, stable isotope-labeled compounds like NMP-d3 serve as tracers to elucidate metabolic pathways and understand the disposition of drugs and other compounds in biological systems.[4]
This guide provides a detailed examination of the synthetic pathways, purification protocols, and analytical characterization methods for producing high-purity this compound for research and development applications.
Part 1: Foundational Synthesis of the Pyrrolidinone Core
The industrial production of the N-methyl-2-pyrrolidinone backbone is predominantly achieved through the reaction of gamma-butyrolactone (GBL) with methylamine.[1][3][7] This process is a classic ester-to-amide conversion that proceeds in two main stages and is foundational to understanding the synthesis of its deuterated isotopologue.
Causality Behind the Method: This pathway is favored industrially due to the high availability of the starting materials and the efficiency of the conversion. The reaction is typically performed using a large excess of methylamine.[3] This strategic choice serves two purposes: it drives the reversible first step of the reaction towards completion and simplifies the purification process. NMP (boiling point: 202-204 °C) and GBL (boiling point: 204-206 °C) have very similar boiling points, making their separation by fractional distillation challenging.[1][3] By ensuring the complete conversion of GBL, this difficult separation is avoided.
The two-step reaction mechanism is as follows:
-
Ring-Opening and Amidation: Gamma-butyrolactone reacts with methylamine in a reversible reaction. The amine attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring to form the intermediate, N-methyl-γ-hydroxybutyramide.[3][7] This step can be carried out at lower temperatures and pressures.[3]
-
Dehydration and Cyclization: The intermediate amide then undergoes intramolecular dehydration at higher temperatures. The terminal hydroxyl group is eliminated as a water molecule, and the subsequent cyclization yields the stable 1-Methyl-2-pyrrolidinone ring.[3][7]
Caption: General Synthesis of 1-Methyl-2-pyrrolidinone (NMP).
Part 2: Strategic Deuteration for NMP-d3 Synthesis
To synthesize this compound, the deuterium atoms must be specifically incorporated into the N-methyl group. This is most efficiently and specifically achieved by utilizing a deuterated starting material.
Primary Synthetic Route: Reaction with Deuterated Methylamine
The most direct and controlled method for preparing NMP-d3 is to follow the established industrial pathway, substituting standard methylamine with its deuterated counterpart, methylamine-d3 (CD₃NH₂). This approach ensures that the deuterium label is exclusively located at the N-methyl position, yielding the desired product with high isotopic purity.
The reaction mechanism is identical to the non-deuterated synthesis:
-
Gamma-butyrolactone is reacted with methylamine-d3.
-
The ring opens to form the N-(methyl-d3)-γ-hydroxybutyramide intermediate.
-
This intermediate is heated to induce cyclization via dehydration, yielding this compound.
Caption: Workflow for NMP-d3 Purification and Analysis.
1. Gas Chromatography (GC):
-
Purpose: To determine the chemical purity of the final product.
-
Methodology: A sample is analyzed by GC, typically with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to the nitrogen-containing analyte. [8][9]The purity is calculated from the relative peak area of the NMP-d3 signal compared to any impurity peaks.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and assess the level of isotopic enrichment.
-
Methodology: GC-MS or LC-MS/MS is used to analyze the sample. The mass spectrum will show a molecular ion peak corresponding to the mass of NMP-d3 (102.15 g/mol ), a shift of +3 from unlabeled NMP (99.13 g/mol ). The isotopic enrichment is determined by comparing the ion intensities of the desired M+3 peak with any residual M, M+1, or M+2 peaks. [6] 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the molecular structure and the specific location of the deuterium labels.
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of pure NMP-d3, the characteristic singlet for the N-methyl protons (typically around 2.75 ppm) will be absent. The signals corresponding to the pyrrolidinone ring protons will remain.
Isotopic Enrichment vs. Species Abundance: It is critical to distinguish between isotopic enrichment and species abundance. [10]An isotopic enrichment of 99.5% for a d3 compound does not mean 99.5% of the molecules are the CD₃ species. It refers to the mole fraction of deuterium at the labeled sites. [10]The actual abundance of the fully deuterated (CD₃) species will be slightly lower due to the statistical probability of incorporating a residual proton. [10]
References
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ALS. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
National Institutes of Health (NIH). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]
-
U.S. Food and Drug Administration (FDA). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
- Google Patents. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.
-
Centers for Disease Control and Prevention (CDC). N-METHYL-2-PYRROLIDINONE 1302. [Link]
-
Royal Society of Chemistry. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]
-
World Academy of Science, Engineering and Technology. A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. [Link]
-
PubMed. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]
-
OSTI.GOV. Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography. [Link]
-
Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. [Link]
-
Pacific Northwest National Laboratory. Isotope Enrichment Using Microchannel Distillation Technology. [Link]
-
European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. [Link]
-
ResearchGate. Deuterium labeling experiment with in situ prepared N‐deuterated pyrrolidine. [Link]
- Google Patents.
-
ACS Publications. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. [Link]
-
VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
RSC Publishing. Isotopic enrichment in lanthanide coordination complexes: contribution to single-molecule magnets and spin qudit insights. [Link]
-
PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387. [Link]
-
UChicago Polsky Center for Entrepreneurship and Innovation. Heterogeneous Isotope Enrichment and Separation Using Supersonic Molecular Beams. [Link]
-
YouTube. What Is Isotopic Enrichment? - Chemistry For Everyone. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Method [keikaventures.com]
- 9. cdc.gov [cdc.gov]
- 10. isotope.com [isotope.com]
A Technical Guide to the Application of 1-Methyl-2-pyrrolidinone-d3 in Quantitative Research
This guide provides an in-depth exploration of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated stable isotope-labeled compound, and its critical role in modern analytical research. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the principles behind its application, offers detailed experimental methodologies, and contextualizes its use within pharmacokinetic and toxicological studies. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and defensible analytical strategy.
Introduction: The Need for Precision in Quantitation
1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent with broad utility across petrochemical, polymer, and pharmaceutical industries.[1][2] Its use as a solubilizing agent and penetration enhancer in drug formulations, and its presence as an industrial chemical, necessitates accurate and precise quantification in various matrices, from environmental samples to biological fluids.[3][4][5]
Standard analytical methods can be plagued by issues of ion suppression or enhancement, extraction inefficiency, and instrumental variability, particularly when analyzing complex biological samples.[6] To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS). This compound (NMP-d3) is the deuterated analogue of NMP and serves as the quintessential SIL-IS for its quantification.[7][] This guide details why NMP-d3 is the "gold standard" for this purpose and how to effectively implement it in a research setting.
Part 1: The Gold Standard Internal Standard: Principles of Isotope Dilution
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variance. While structurally similar compounds can be used, they are an imperfect solution. A SIL-IS, such as NMP-d3, is considered the most reliable choice by regulatory bodies and seasoned scientists alike.[6][9]
The Scientific Rationale: Mitigating Matrix Effects and Variability
The core advantage of NMP-d3 lies in its near-identical physicochemical properties to the unlabeled NMP analyte.[10] The replacement of three hydrogen atoms on the methyl group with deuterium results in a +3 Dalton mass shift, allowing it to be distinguished by the mass spectrometer. However, it behaves virtually identically during every stage of the analytical process:
-
Sample Extraction: NMP-d3 will have the same extraction recovery as NMP from complex matrices like plasma, urine, or tissue.[11] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Chromatography: It co-elutes with the analyte during liquid chromatography (LC).[11] This is critical because it ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement as they enter the mass spectrometer's ion source.[6]
-
Ionization: It has the same ionization efficiency in the mass spectrometer source.
By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are effectively normalized, leading to highly accurate and precise quantification. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, underscoring their importance in generating reliable data.[6]
Quantitative Superiority over Structural Analogs
The use of a SIL-IS significantly improves assay performance compared to using a structurally similar but non-isotopically labeled compound.
| Internal Standard Type | Mean Bias (%) | Precision (% CV) | Key Takeaway |
| Structural Analog | Can deviate significantly (e.g., ±10-20%) | Often >15% | Fails to fully compensate for matrix effects and differential extraction recovery, leading to higher variability and potential inaccuracy.[10] |
| Deuterated (NMP-d3) | Typically within ±5% | Usually <10% | Co-elution and identical chemical behavior provide robust correction for analytical variability, resulting in superior accuracy and precision.[9][10] |
Part 2: Applications in Pharmacokinetic & Metabolism Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental in drug development and toxicology. NMP-d3 is an indispensable tool for pharmacokinetic (PK) studies of NMP.
The Metabolic Fate of NMP
Upon entering the body, NMP is rapidly absorbed and metabolized, primarily by cytochrome P450 enzymes (specifically CYP2E1).[1][12] The major metabolic pathway involves a series of oxidation steps.[13][14]
-
Hydroxylation: NMP is first hydroxylated to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[3][15]
-
Oxidation: 5-HNMP is further oxidized to N-methylsuccinimide (MSI).[13]
-
Secondary Hydroxylation: MSI is then hydroxylated to produce 2-hydroxy-N-methylsuccinimide (2-HMSI).[13][15]
These metabolites, along with the parent NMP, are primarily excreted in the urine.[1][13] Accurate quantification of the parent drug is essential for determining key PK parameters like half-life and bioavailability.
Caption: Metabolic pathway of NMP in humans.
Biomonitoring and Toxicological Assessment
In occupational health, NMP-d3 is used to develop methods for biomonitoring workers exposed to NMP.[16][17] By accurately measuring the concentration of NMP and its metabolites in urine, researchers can assess the extent of exposure and ensure it remains within safe limits. The precision afforded by NMP-d3 is critical for these low-level quantitative assays.
Part 3: A Practical Guide to Method Development
This section provides a detailed, self-validating protocol for the quantification of NMP in human urine using LC-MS/MS with NMP-d3 as the internal standard. This method is adapted from established and regulatory-accepted procedures.[16][18]
Experimental Workflow Overview
Caption: Bioanalytical workflow for NMP quantification.
Detailed Step-by-Step Protocol: NMP in Urine
1. Materials and Reagents
-
NMP analytical standard (≥99.5% purity)
-
This compound (NMP-d3) standard (≥99% isotopic purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free, for calibration standards and QCs)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock and Working Solutions
-
NMP Stock (1 mg/mL): Accurately weigh ~10 mg of NMP standard, dissolve in a 10 mL volumetric flask with acetonitrile.
-
NMP-d3 IS Stock (1 mg/mL): Prepare similarly to the NMP stock.
-
NMP Working Standards: Serially dilute the NMP stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
NMP-d3 IS Working Solution (100 ng/mL): Dilute the NMP-d3 stock solution with 50:50 acetonitrile:water.
3. Sample Preparation
-
To 100 µL of urine sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the NMP-d3 IS Working Solution (100 ng/mL).
-
Add 890 µL of 50:50 acetonitrile:water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS System and Conditions This protocol utilizes a standard reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 3.5 µm | Provides good retention and peak shape for polar compounds like NMP. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min | A standard gradient to elute the analyte and wash the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI, Positive | NMP readily forms a protonated molecule [M+H]+.[19] |
| MRM Transitions | NMP: 100.1 → 58.1 | Parent ion [M+H]+ to a stable, high-intensity product ion.[18][20] |
| NMP-d3: 103.1 → 58.1 | Deuterated parent ion fragments to the same product ion as the methyl group is not part of this fragment. | |
| Collision Energy | Optimized for each transition | Instrument-dependent; must be tuned for maximum signal intensity. |
5. System Validation and Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate. For the run to be accepted, at least 2/3 of QCs must be within ±15% of their nominal value.[9]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve with a signal-to-noise ratio >10 and accuracy/precision within ±20%.[9]
Conclusion: Ensuring Data Integrity in Research
References
-
N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]
-
Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267–269. [Link]
-
Peyret, T., Krishnan, K., & Carrier, R. (2002). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 135(1-2), 109–119. [Link]
-
Rennick, S., et al. (2017). Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects. Environmental Science & Technology, 51(23), 13916-13924. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
The Value of Deuterated Internal Standards. (2017-08-30). KCAS Bio. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-3289. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011-09-26). FDA. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
-
N-Methyl-2-pyrrolidone. PubChem. [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Liu, Y., et al. (2010). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
Sources
- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated N-Methyl-2-pyrrolidone (NMP-d9)
Introduction: Beyond the Solvent—The Role of Deuteration in Advanced Scientific Applications
N-Methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent widely recognized for its exceptional solvency, high thermal and chemical stability, and complete miscibility with water.[1][2][3] These properties have established it as a critical component in numerous industrial and pharmaceutical processes, from polymer synthesis and surface coatings to drug formulation and extraction.[4][5][6][7] However, for researchers, scientists, and drug development professionals, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, transforms NMP into a powerful analytical tool: deuterated N-Methyl-2-pyrrolidone (NMP-d9, or 1-Methyl-2-pyrrolidinone-d9).
This guide provides a comprehensive technical overview of the core physical and chemical characteristics of NMP-d9. We will move beyond a simple recitation of data, exploring the causality behind its unique properties and the practical implications for its application. The focus is on providing field-proven insights into its use as a superior solvent for Nuclear Magnetic Resonance (NMR) spectroscopy and, most critically, as a robust internal standard for quantitative mass spectrometry—a cornerstone of modern pharmaceutical analysis.[8][9][10]
PART 1: Core Physicochemical Properties: A Comparative Analysis
The substitution of nine protium (¹H) atoms with deuterium (²H or D) in the NMP molecule results in a significant mass increase and subtle, yet important, shifts in its physical properties. The primary rationale for deuteration is not to alter its fundamental solvent characteristics, which remain largely intact, but to leverage the nuclear and mass differences between hydrogen and deuterium for advanced analytical techniques.
The following table summarizes the key physical properties of NMP-d9 in comparison to its non-deuterated (protio) analogue, NMP.
| Property | Deuterated NMP (NMP-d9) | Non-Deuterated NMP (Protio) | Significance of the Difference |
| Molecular Formula | C₅D₉NO[11] | C₅H₉NO[12][13] | The presence of deuterium is fundamental to its applications in NMR and MS. |
| Molecular Weight | 108.19 g/mol [14][15][16] | 99.13 g/mol [12][17][18] | The +9 Da mass shift provides a clear distinction in mass spectrometry, crucial for its use as an internal standard.[19] |
| Density (at 25°C) | ~1.125 g/mL[11] | ~1.028 g/mL[12][18] | The increased mass results in a higher density. |
| Boiling Point | ~202 °C (lit.)[11] | 202 °C (lit.)[3][12][18] | The boiling point is negligibly affected, ensuring similar behavior in thermal processes. |
| Melting Point | ~-24 °C (lit.) | -24 °C (lit.)[3][12][18] | The melting point is also largely unaffected by deuteration. |
| Appearance | Colorless to light yellow liquid[8] | Clear, colorless liquid[17] | Visually indistinguishable from its protio counterpart. |
| Solubility | Miscible with water, soluble in chloroform and methanol[20] | Miscible with water and most organic solvents[1][2][21] | High solvency is retained, allowing its use in diverse sample matrices. |
| Isotopic Purity | Typically ≥98 atom % D[11] | Not Applicable | High isotopic purity is critical to minimize interfering signals from residual protons in ¹H NMR.[22] |
| Chemical Purity | Typically ≥98-99%[14][16] | ≥99%[23] | High chemical purity ensures no interference from other organic impurities. |
PART 2: Chemical Characteristics, Stability, and the Isotopic Effect
Chemical Stability and Reactivity
Deuterated NMP mirrors the high chemical and thermal stability of its non-deuterated form.[2] It is a weak base and is generally non-reactive and resistant to hydrolysis under neutral or slightly acidic/basic conditions (pH 2-10).[1][2] However, treatment with strong acids or bases can induce ring-opening to form 4-(methyl-d3-amino)butanoic acid-d6.[1] Like standard NMP, it is hygroscopic and will absorb atmospheric moisture; therefore, it should be stored in tightly sealed containers, particularly when used for moisture-sensitive applications.[1][24]
The Kinetic Isotope Effect (KIE): A Subtle but Powerful Phenomenon
A core principle underpinning the use of deuterated compounds in drug development is the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.
While NMP-d9 is primarily used as an analytical standard rather than a therapeutic agent itself, this principle is vital for its application in pharmacokinetic studies. When a deuterated drug is analyzed, NMP-d9 serves as an ideal internal standard because its physical and chemical properties (solubility, extraction efficiency, chromatographic retention time) are nearly identical to the non-deuterated analyte, but it does not undergo the same metabolic transformations. This ensures that any loss during sample preparation is accounted for accurately. The use of deuterated internal standards is a gold-standard practice in bioanalytical method development.[8][10]
Isotopic Purity and Its Importance
The utility of NMP-d9 is directly proportional to its isotopic purity. In ¹H NMR spectroscopy, the primary goal of using a deuterated solvent is to eliminate overwhelming solvent proton signals that would otherwise obscure the signals from the analyte.[22] High isotopic enrichment (e.g., 99.5 atom % D) ensures a "clean" spectral window for analysis. In mass spectrometry, high isotopic purity guarantees that the M+9 mass peak is distinct and free from interference from lower-mass, partially deuterated species.
PART 3: Core Applications & Methodologies
The unique properties of NMP-d9 make it indispensable in several key areas of research and development.
Application I: High-Resolution NMR Spectroscopy
NMP-d9 is an excellent solvent for NMR analysis of compounds that are poorly soluble in more common deuterated solvents like chloroform-d or DMSO-d6. Its high boiling point also makes it suitable for temperature-dependent NMR studies.
Caption: Standard workflow for structural analysis using NMP-d9 as an NMR solvent.
Application II: Internal Standard for Quantitative Mass Spectrometry
This is arguably the most critical application of NMP-d9 in the pharmaceutical industry. An ideal internal standard (IS) should behave identically to the analyte during sample extraction and ionization but be clearly distinguishable by the mass spectrometer. NMP-d9 fits this requirement perfectly when analyzing for trace levels of NMP.[9][25]
Sources
- 1. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 2. atamankimya.com [atamankimya.com]
- 3. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. maratek.com [maratek.com]
- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-甲基-d3-2-吡咯烷酮-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 14. isotope.com [isotope.com]
- 15. isotope.com [isotope.com]
- 16. N-METHYL-2-PYRROLIDINONE-D9 | Eurisotop [eurisotop.com]
- 17. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
- 19. fda.gov [fda.gov]
- 20. 1-Methyl-2-pyrrolidinone-d9, 97% (Isotopic), Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 21. 1-Methyl-2-Pyrrolidone for Headspace GC [itwreagents.com]
- 22. benchchem.com [benchchem.com]
- 23. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 24. lyondellbasell.com [lyondellbasell.com]
- 25. researchgate.net [researchgate.net]
The Quintessential Internal Standard: A Technical Guide to 1-Methyl-2-pyrrolidinone-d3 (CAS 933-86-8) for Advanced Analytical Applications
Foreword: The Pursuit of Precision in Quantitative Analysis
Unveiling 1-Methyl-2-pyrrolidinone-d3: A Profile
This compound, with the CAS number 933-86-8, is a stable isotope-labeled version of NMP where three hydrogen atoms on the methyl group have been replaced with deuterium.[1] This seemingly subtle isotopic substitution is the very source of its power as an internal standard.
Physicochemical Characteristics
The physicochemical properties of NMP-d3 are nearly identical to its non-deuterated counterpart, which is crucial for its function as an ideal internal standard. This ensures that it behaves in a chemically and physically similar manner to the analyte of interest (NMP) throughout the analytical process, from extraction to detection.
| Property | Value | Source |
| CAS Number | 933-86-8 | [2] |
| Molecular Formula | C5H6D3NO | [2] |
| Molecular Weight | 102.15 g/mol | [2] |
| Appearance | Clear Pale Yellow Oil | [2][] |
| Boiling Point | ~202 °C (for NMP) | [4] |
| Melting Point | ~-24 °C (for NMP) | [4] |
| Density | ~1.030 g/cm³ (for NMP) | [4] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
Note: Some properties are listed for the non-deuterated form (NMP) as they are expected to be very similar for the d3 analog and specific experimental data for the deuterated version is not always available.
The Rationale for Deuteration: The Isotope Dilution Mass Spectrometry Advantage
The core principle behind the use of NMP-d3 lies in isotope dilution mass spectrometry (IDMS). By introducing a known quantity of the deuterated standard into a sample at the earliest stage of analysis, it experiences the same processing and potential for loss as the endogenous, non-deuterated analyte.[5] Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, the ratio of their signals remains constant regardless of sample loss. This allows for highly accurate and precise quantification, effectively correcting for variations in sample preparation, injection volume, and ionization efficiency.
The Nexus of Application: Bioanalytical Monitoring of NMP Exposure
N-Methyl-2-pyrrolidone is a versatile industrial solvent used in a wide array of applications, from petrochemical processing to the manufacturing of pharmaceuticals and electronics.[6] Due to its widespread use, monitoring human exposure to NMP is a significant concern in occupational health. The primary analytical approach involves the quantification of NMP and its metabolites in biological matrices, most commonly urine.[7][8] This is where NMP-d3 proves indispensable.
Metabolic Pathways of N-Methyl-2-pyrrolidone
Understanding the metabolism of NMP is crucial for designing effective biomonitoring strategies. The major metabolic pathway involves oxidation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which can be further metabolized.[1]
Caption: Workflow for NMP quantification.
Step-by-Step Procedure
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of NMP in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of NMP-d3 in methanol (e.g., 1 mg/mL).
-
From the NMP stock solution, prepare a series of calibration standards by serial dilution in drug-free urine to cover the expected concentration range of the samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw urine samples, calibration standards, and QCs to room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of each sample, standard, and QC in a microcentrifuge tube, add 10 µL of the NMP-d3 internal standard working solution (concentration to be optimized, e.g., 1 µg/mL).
-
Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins or particulates.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of NMP from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NMP: m/z 100 -> 58
-
NMP-d3: m/z 103 -> 61 (Note: The exact m/z for the d3 product ion may vary slightly depending on the fragmentation pattern, a d9 version might use m/z 109 -> 62)[9]
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the NMP and NMP-d3 MRM transitions.
-
Calculate the ratio of the NMP peak area to the NMP-d3 peak area for all standards, QCs, and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of NMP in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling Considerations
While NMP-d3 is used in small quantities in a laboratory setting, it is essential to handle it with the same precautions as its non-deuterated counterpart. NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation. [6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle NMP-d3 in a well-ventilated area, preferably within a chemical fume hood, especially when preparing stock solutions.
-
Storage: Store NMP-d3 in a tightly sealed container in a cool, dry place, away from light. [10]* Disposal: Dispose of waste containing NMP-d3 in accordance with local, state, and federal regulations for chemical waste.
Conclusion: The Bedrock of Bioanalytical Confidence
This compound stands as a testament to the power of stable isotope labeling in achieving the highest standards of accuracy and precision in quantitative analysis. Its role as an internal standard in the bioanalytical monitoring of NMP exposure is a clear example of its utility. By understanding its properties and implementing robust, well-validated analytical methods, researchers and drug development professionals can ensure the integrity of their data, which is the ultimate foundation for advancing science and improving human health.
References
-
Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
-
Schindler, B. K., Angerer, J., & von der Hude, W. (2012). Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry. Analytical and Bioanalytical Chemistry, 403(9), 2735-2746. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. [Link]
-
U.S. Food and Drug Administration. (2011). Method of Analysis: N–methyl–2-pyrrolidone. [Link]
-
Lab Alley. (2018). 1-Methyl-2-pyrrolidinone Safety Data Sheet. [Link]
-
Tölgyesi, A., Benes, E. L., Fónagy, A., & Sharma, V. K. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1729, 466599. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 933-86-8 | Product Name : this compound. [Link]
-
ResearchGate. (n.d.). Oxidative metabolism of NMP according to Åkesson et al. 17 (A) and... [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Van de Velde, S., van der Meule, J., & Wold, J. P. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Metabolites, 9(8), 162. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Sarakha, M., & Treguer-Delapierre, M. (2021). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Omega, 6(1), 743-752. [Link]
-
Li, W., & Tse, F. L. (2012). Internal Standards for Quantitative LC-MS Bioanalysis. In Quantitative Bioanalysis: A Practical Guide (pp. 109-130). Springer. [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. media.laballey.com [media.laballey.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Significance of Isotopic Labeling in Modern Analytics
An In-depth Technical Guide on the Core: Molecular Weight of 1-Methyl-2-pyrrolidinone-d3
1-Methyl-2-pyrrolidinone (NMP) is a versatile aprotic solvent with a high dissolving capacity, making it indispensable across various industries, from petrochemical processing to pharmaceutical formulations.[1][2] In the highly precise world of drug development and scientific research, the ability to accurately quantify and trace compounds is paramount. This necessity has led to the widespread adoption of isotopically labeled analogues, such as this compound (NMP-d3).
This guide provides a detailed exploration of the molecular weight of NMP-d3, moving beyond a simple numerical value to discuss the underlying principles of its determination, analytical verification, and critical applications. As a stable isotope-labeled compound, NMP-d3 serves as an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry, allowing researchers to achieve high levels of accuracy and precision in complex biological matrices.[3] We will delve into the foundational chemistry, the definitive analytical techniques for characterization, and the practical workflows where NMP-d3 is applied.
Part 1: Foundational Chemical and Physical Properties
A thorough understanding of the deuterated analogue begins with a firm grasp of the parent compound. The substitution of hydrogen with deuterium fundamentally alters the mass, a change that is the very basis of its utility.
The Parent Compound: 1-Methyl-2-pyrrolidinone (NMP)
NMP is a five-membered lactam with a chemical structure that imparts a unique combination of properties, including a high boiling point, miscibility with water, and broad solvency.[1] These characteristics have established its role as a powerful solvent in organic synthesis and pharmaceutical preparations.[2][4]
| Property | Value | Source(s) |
| IUPAC Name | 1-methylpyrrolidin-2-one | [5] |
| Molecular Formula | C₅H₉NO | [1][5] |
| Average Molecular Weight | 99.13 g/mol | [5][6] |
| Monoisotopic Mass | 99.06841 Da | [5] |
| CAS Number | 872-50-4 | [5][7] |
| Physical Form | Clear, colorless liquid | [5] |
| Density | 1.028 g/cm³ | [1] |
| Boiling Point | 202 to 204 °C | [1] |
The Deuterated Analogue: this compound (NMP-d3)
In NMP-d3, the three hydrogen atoms on the N-methyl group are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution is precise and has a minimal effect on the compound's chemical properties, allowing it to behave nearly identically to the parent compound during chromatographic separation and sample preparation. Its increased mass, however, makes it easily distinguishable by a mass spectrometer.
| Property | Value | Source(s) |
| Analyte Name | This compound | [8] |
| Molecular Formula | C₅H₆D₃NO | [8][9] |
| Average Molecular Weight | 102.15 g/mol | [8][9] |
| CAS Number | 933-86-8 | [8][9] |
| Isotopic Label | Deuterium | [8] |
The Basis of Molecular Weight: A Theoretical Calculation
The molecular weight of NMP-d3 is a direct result of substituting three protium (¹H) atoms with three deuterium (²H) atoms. The causality is straightforward: the nucleus of a deuterium atom contains one proton and one neutron, making it approximately twice as heavy as a protium atom, which has only a proton.
Calculation Steps:
-
Mass of Parent NMP (C₅H₉NO):
-
(5 x C) + (9 x H) + (1 x N) + (1 x O)
-
(5 x 12.011) + (9 x 1.008) + (1 x 14.007) + (1 x 15.999) = 99.134 g/mol
-
-
Mass Change due to Isotopic Substitution:
-
Mass of 3 Deuterium atoms: 3 x 2.014 = 6.042 u
-
Mass of 3 Hydrogen atoms: 3 x 1.008 = 3.024 u
-
Net Mass Increase: 6.042 - 3.024 = +3.018 u
-
-
Calculated Mass of NMP-d3 (C₅H₆D₃NO):
-
Mass of NMP + Net Mass Increase
-
99.134 + 3.018 = 102.152 g/mol
-
This calculated value aligns perfectly with the experimentally cited molecular weight.[8][9]
Caption: Structural relationship between NMP and its deuterated analogue, NMP-d3.
Part 2: Analytical Verification and Quality Control
While the theoretical molecular weight is foundational, its empirical verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight and assessing the isotopic purity of NMP-d3.
Definitive Identification by Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For NMP-d3, this technique provides a self-validating system. When analyzed, the compound is ionized, typically forming a molecular ion [M+H]⁺ or [M]⁺•. The m/z value of this ion directly corresponds to the compound's molecular mass.
-
Expected NMP Molecular Ion: m/z ≈ 99
-
Expected NMP-d3 Molecular Ion: m/z ≈ 102
The observation of a predominant signal at m/z 102 provides unequivocal evidence for the successful incorporation of three deuterium atoms.
Caption: Conceptual workflow for the analysis of NMP-d3 by mass spectrometry.
Experimental Protocol: GC-MS for Identity and Purity Confirmation
This protocol describes a standard method for verifying the molecular weight and estimating the isotopic purity of a commercial NMP-d3 sample. The inclusion of a non-labeled NMP standard serves as a crucial control.
Objective: To confirm the identity and isotopic distribution of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound (≥98% isotopic purity)
-
1-Methyl-2-pyrrolidinone (NMP) standard (≥99.5% chemical purity)
-
Methanol, HPLC grade or higher
-
Autosampler vials with caps
-
GC-MS system with an Electron Ionization (EI) source
Methodology:
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of NMP in methanol.
-
Prepare a 100 µg/mL stock solution of NMP-d3 in methanol.
-
Create a working solution by combining equal volumes of both stock solutions.
-
-
GC-MS Instrument Parameters (Typical):
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: Initial 50 °C for 1 min, ramp at 20 °C/min to 250 °C, hold for 2 min.
-
MS Transfer Line Temp: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-150
-
-
Data Acquisition and Analysis:
-
Inject the combined working solution.
-
Identify the chromatographic peak for NMP/NMP-d3 (they will co-elute).
-
Extract the mass spectrum for this peak.
-
Verification Criteria: The spectrum must show two primary molecular ions: a base peak or significant ion at m/z 99 corresponding to NMP, and a prominent ion at m/z 102 corresponding to NMP-d3.
-
Isotopic Purity Assessment: Examine the ion cluster around m/z 102. The relative intensity of the signal at m/z 102 compared to any signals at m/z 101, 100, or 99 within the NMP-d3 contribution provides a qualitative measure of isotopic purity.
-
| Analyte | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| NMP (d0) | 99 | 98, 44, 42 |
| NMP-d3 | 102 | 101, 44, 42 |
Part 3: The Application-Driven Importance of NMP-d3
The precise mass difference between NMP-d3 and its unlabeled counterpart is not merely a chemical curiosity; it is the feature that makes it a powerful tool in quantitative bioanalysis.
The Gold Standard: NMP-d3 as an Internal Standard
In Liquid Chromatography-Mass Spectrometry (LC-MS) assays, which are common in drug metabolism and pharmacokinetic studies, variability can arise from sample extraction, matrix effects, and instrument response. A stable isotope-labeled internal standard (SIL-IS) like NMP-d3 is the ideal solution to correct for this variability.
The Principle: A known amount of NMP-d3 is added to every sample at the beginning of the workflow. Because its chemical properties are nearly identical to the unlabeled NMP (the analyte), it experiences the same losses during extraction and the same ionization suppression or enhancement in the MS source. The analyte's concentration is determined by the ratio of its MS signal to that of the known quantity of the SIL-IS, providing a highly accurate and precise measurement.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CAS 872-50-4 | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. hpc-standards.com [hpc-standards.com]
The Definitive Guide to the Isotopic Purity of 1-Methyl-2-pyrrolidinone-d3: Synthesis, Analysis, and Application
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. In the realm of quantitative bioanalysis, particularly those employing mass spectrometry, deuterated internal standards are the gold standard, ensuring accuracy and precision.[1] This guide provides an in-depth technical exploration of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a versatile deuterated solvent and a critical internal standard. We will delve into its synthesis, applications in demanding research environments, and most importantly, the rigorous analytical methodologies required to ascertain its isotopic purity.
The Significance of Isotopic Purity in a Preeminent Internal Standard
1-Methyl-2-pyrrolidinone (NMP) is a widely utilized organic solvent in the pharmaceutical and petrochemical industries due to its high solvency and miscibility with water.[2][3] Its deuterated analogue, this compound, where the three hydrogen atoms on the methyl group are replaced with deuterium, serves as an invaluable internal standard in analytical chemistry.[4][] The near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.[1]
The efficacy of a deuterated internal standard is fundamentally linked to its isotopic purity . This refers to the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium. High isotopic purity is crucial to prevent signal overlap with the analyte's natural isotopic distribution, which could lead to inaccurate quantification.
It is essential to distinguish between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.5% deuterium enrichment means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[6]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition. A high isotopic enrichment in the starting materials does not guarantee a correspondingly high abundance of the fully deuterated species in the final product due to statistical probabilities.[6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the use of stable isotope-labeled internal standards, emphasizing the importance of their isotopic purity and stability.[1]
Synthesis of this compound
The synthesis of NMP-d3 typically involves the N-alkylation of 2-pyrrolidinone with a deuterated methyl source. The following protocol describes a common and efficient method.
Synthetic Workflow
Caption: NMR workflow for isotopic purity determination.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent that does not have signals interfering with the analyte, such as chloroform-d (CDCl₃).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify the residual proton signal of the methyl group (N-CH₃). This will be a small singlet.
-
Integrate this signal relative to a known internal standard or a non-deuterated proton signal within the molecule (e.g., one of the methylene protons on the pyrrolidinone ring).
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Identify the deuterium signal corresponding to the N-CD₃ group. This will be a singlet.
-
-
Calculation of Isotopic Purity:
-
The isotopic purity can be calculated from the ¹H NMR spectrum by comparing the integral of the residual N-CH₃ signal to the integral of a signal from a fully protonated position (e.g., a methylene group).
-
Alternatively, a more direct measurement can be obtained from the ²H NMR spectrum.
-
Example Calculation from ¹H NMR: Isotopic Purity (%) = [1 - (Integral of residual N-CH₃ / (Integral of a reference proton signal / number of protons for that signal))] x 100
Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
HRMS, particularly with electrospray ionization (ESI), is a highly sensitive method for determining the distribution of isotopologues. [7][]
Caption: HRMS workflow for isotopologue distribution analysis.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for ESI, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
HRMS Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire a full-scan, high-resolution mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, will be observed.
-
-
Data Analysis:
-
Identify the ion signals corresponding to the different isotopologues:
-
d₀ (unlabeled NMP): m/z 100.0757
-
d₁: m/z 101.0820
-
d₂: m/z 102.0882
-
d₃ (fully labeled NMP): m/z 103.0945
-
-
Integrate the peak areas for each of these isotopologue signals.
-
-
Calculation of Isotopologue Distribution:
-
The relative abundance of each isotopologue is calculated as a percentage of the total ion current of all observed isotopologues.
-
Example Isotopologue Distribution Data:
| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed Relative Abundance (%) |
| d₀ | 100.0757 | < 0.1 |
| d₁ | 101.0820 | 0.2 |
| d₂ | 102.0882 | 1.5 |
| d₃ | 103.0945 | 98.3 |
Conclusion: Ensuring Analytical Confidence
The isotopic purity of this compound is not merely a quality parameter; it is the foundation of its utility as a reliable internal standard. A thorough understanding of its synthesis and the rigorous application of orthogonal analytical techniques like NMR and HRMS are essential for validating its fitness for purpose in regulated bioanalysis and other demanding applications. This guide provides the fundamental principles and practical methodologies to empower researchers and drug development professionals to confidently synthesize, verify, and utilize this critical analytical tool.
References
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]
-
Catalysis of Hydrogen-Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B. Available at: [Link]
-
Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. Available at: [Link]
-
Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available at: [Link]
-
Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. PubMed. Available at: [Link]
-
Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition. Available at: [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]
-
View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. ACS Omega. Available at: [Link]
-
Metabolomic Profiling for Identification of Novel Potential Biomarkers in Cardiovascular Diseases. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone [journals.library.ualberta.ca]
- 4. This compound | LGC Standards [lgcstandards.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Photochemical Deracemization of Lactams with Deuteration Enabled by Dual Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing 1-Methyl-2-pyrrolidinone-d3 for Bioanalytical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative bioanalysis, particularly within pharmaceutical development and clinical research, the precision and accuracy of liquid chromatography-mass spectrometry (LC-MS) assays are paramount. The use of stable isotope-labeled (SIL) internal standards is the cornerstone of a robust and reliable bioanalytical method. 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated analog of the versatile solvent N-Methyl-2-pyrrolidinone (NMP), serves as a critical internal standard for quantifying its unlabeled counterpart in complex biological matrices. This guide provides an in-depth technical overview of NMP-d3, outlines the critical parameters for selecting a commercial supplier, presents a comparative summary of available products, and details a workflow for the qualification of a new standard, ensuring the integrity of downstream applications.
The Foundational Role of Deuterated Standards in Quantitative Mass Spectrometry
The principle of stable isotope dilution (SID) using deuterated internal standards is widely accepted as the gold standard in quantitative mass spectrometry. In this method, a known quantity of the isotopically labeled analyte—in this case, NMP-d3—is added to a sample at the earliest stage of processing. Because the deuterated standard is chemically identical to the analyte of interest (NMP), it experiences the same variations during sample extraction, handling, and injection.[1]
Crucially, it co-elutes with the unlabeled analyte during chromatography but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately calculate the analyte's concentration, effectively normalizing for sample loss and mitigating matrix-induced ion suppression or enhancement. The use of a high-quality deuterated standard is therefore not merely a recommendation but an essential component of a robust, transferable, and validatable bioanalytical method.
Strategic Sourcing: Key Quality Attributes for Commercial this compound
Selecting a commercial supplier for a critical reagent like NMP-d3 requires a meticulous evaluation of its quality attributes. The Certificate of Analysis (CoA) is the primary document for this assessment, but understanding the causality behind each specification is key.
Key Parameters for Supplier Qualification:
-
Isotopic Purity (Atom % D): This is the most critical parameter. It defines the percentage of the compound that is appropriately labeled with deuterium. High isotopic purity (typically ≥98 atom % D) is essential to prevent "crosstalk," where the signal from the unlabeled analyte contributes to the signal of the deuterated standard, leading to an underestimation of the analyte's true concentration.
-
Chemical Purity: This value, usually determined by GC or HPLC, indicates the percentage of the material that is the desired compound, irrespective of its isotopic composition. High chemical purity (e.g., >98%) ensures that other chemical impurities do not interfere with the analysis or introduce unexpected matrix effects.
-
Identity Confirmation: The CoA must confirm the compound's identity through methods like ¹H-NMR, Mass Spectrometry (MS), and sometimes FTIR. For a deuterated standard, MS is vital to confirm the correct mass shift.
-
Documentation and Traceability: Reputable suppliers provide comprehensive CoAs with lot-specific data, ensuring batch-to-batch consistency and traceability, which is crucial for methods used in regulated environments (GLP, GMP).
-
Supplier Reputation and Support: Established suppliers with a history in stable isotope synthesis often provide better batch consistency and offer technical support for their products.
The workflow for selecting and qualifying a supplier is a systematic process designed to mitigate analytical risk.
Caption: Workflow for selecting and qualifying a commercial supplier of NMP-d3.
Commercial Supplier and Product Comparison
A survey of prominent suppliers reveals several options for deuterated NMP. While NMP-d3 is common, the more heavily labeled NMP-d9 is also available and may be preferable in certain high-sensitivity applications to ensure a mass shift well clear of the natural isotope envelope of the parent compound.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity (Atom % D) | Chemical Purity |
| Toronto Research Chemicals (TRC) | This compound | 933-86-8 | C₅H₆D₃NO | Not specified on product page | Not specified on product page |
| Sigma-Aldrich | N-Methyl-d3-pyrrolidine | 77422-30-1 | C₅D₃H₈N | 98% | Not Specified (for pyrrolidine, not pyrrolidinone) |
| Cambridge Isotope Labs (CIL) | N-Methyl-2-pyrrolidinone-d₉ | 185964-60-7 | C₅D₉NO | 99% | 98% |
| Sigma-Aldrich | N-Methyl-d3-2-pyrrolidinone-d6 | 185964-60-7 | C₅D₉NO | 98% | 99% (CP) |
| C/D/N Isotopes Inc. | This compound | 933-86-8 | C₅H₆D₃NO | 98% | Not Specified |
| MedChemExpress | N-Methylpyrrolidone-d3 | 933-86-8 | C₅H₆D₃NO | Not specified on product page | Not specified on product page |
Note: Data is based on publicly available information from supplier websites as of early 2026. Specifications are lot-dependent and should always be confirmed with a current Certificate of Analysis.
Experimental Protocol: Qualification of a New NMP-d3 Batch
Upon receiving a new lot of NMP-d3, it is imperative to perform an in-house qualification to verify its identity, purity, and suitability for its intended purpose.
Objective: To confirm the identity, chemical purity, and isotopic integrity of a new batch of this compound.
Materials:
-
This compound (new lot)
-
1-Methyl-2-pyrrolidinone (unlabeled reference standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Calibrated analytical balance and pipettes
-
LC-MS system (e.g., Triple Quadrupole)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of NMP-d3 standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to create a 1.0 mg/mL stock solution in a Class A volumetric flask.
-
Prepare a corresponding 1.0 mg/mL stock solution of unlabeled NMP.
-
Store stock solutions at the recommended temperature (e.g., 2-8°C).[2]
-
-
Working Solution Preparation:
-
Prepare a "Purity Check" working solution of NMP-d3 at ~1 µg/mL in mobile phase.
-
Prepare a "Crosstalk Check" working solution containing ~1 µg/mL of unlabeled NMP.
-
-
LC-MS Analysis:
-
Chromatography: Use a suitable C18 column. The mobile phase can be a gradient of water and acetonitrile with 0.1% formic acid. The goal is to achieve a sharp, symmetric peak for NMP.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive mode. Set up Multiple Reaction Monitoring (MRM) transitions.
-
For NMP: Q1 m/z 100 → Q3 m/z 58
-
For NMP-d3: Q1 m/z 103 → Q3 m/z 61
-
-
Injection Sequence: a. Inject a blank (mobile phase) to ensure no system carryover. b. Inject the "Purity Check" (NMP-d3) solution. c. Inject the "Crosstalk Check" (unlabeled NMP) solution.
-
-
Data Evaluation and Acceptance Criteria:
-
Identity Confirmation: In the "Purity Check" injection, confirm a peak at the expected retention time with the correct MRM transition (103→61).
-
Chemical Purity: Analyze the chromatogram from the "Purity Check" injection. The area of the primary NMP-d3 peak should be >98% of the total peak area detected in that channel.
-
Isotopic Integrity (Absence of Unlabeled Analyte): In the "Purity Check" injection, monitor the NMP channel (100→58). The response should be minimal, ideally less than 0.1% of the NMP-d3 response.
-
Isotopic Crosstalk: In the "Crosstalk Check" injection, monitor the NMP-d3 channel (103→61). The response should be negligible, consistent with the natural isotopic abundance of the parent compound.
-
The following diagram illustrates the central role of a qualified NMP-d3 standard in a typical bioanalytical workflow.
Caption: Role of NMP-d3 Internal Standard in a Bioanalytical Workflow.
Conclusion
This compound is an indispensable tool for the accurate quantification of NMP in complex matrices. The integrity of any bioanalytical data generated using this internal standard is directly dependent on its quality. For researchers, scientists, and drug development professionals, the process of sourcing this material must extend beyond simple procurement. It requires a diligent, evidence-based approach focused on the critical evaluation of isotopic and chemical purity, supported by comprehensive documentation from the supplier. By implementing a rigorous selection and in-house qualification workflow, laboratories can ensure the reliability of their deuterated standards, thereby upholding the validity and reproducibility of their quantitative results.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 16, 2026, from [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling and Application of 1-Methyl-2-pyrrolidinone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated analogue of the versatile solvent N-Methyl-2-pyrrolidinone (NMP). As a Senior Application Scientist, the following sections synthesize critical safety information with practical, field-proven insights to ensure its safe and effective use in research and development environments. The chemical reactivity and physical properties of NMP-d3 are essentially identical to those of NMP; therefore, the handling and safety protocols are interchangeable.[1] The primary distinction of the deuterated form is its application as a stable isotope tracer for quantitation in various analytical methodologies.[1]
Section 1: Compound Identification and Properties
1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent with a high boiling point and low volatility, making it a valuable medium for a variety of chemical reactions and formulations.[2][3] Its deuterated counterpart, this compound, shares these fundamental characteristics.
Chemical and Physical Data
The following table summarizes the key physical and chemical properties of 1-Methyl-2-pyrrolidinone. These values are directly applicable to the d3 analogue for all practical handling and safety considerations.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₆D₃NO | [4] |
| Molecular Weight | ~102.15 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [4][5] |
| Odor | Mild amine or "fishlike" | [4][6] |
| Boiling Point | 202 °C to 204 °C (396 °F to 399 °F) | [2][7] |
| Melting Point | -24 °C (-11 °F) | [7][8] |
| Flash Point | 91 °C (195.8 °F) | [5][7] |
| Autoignition Temperature | 346 °C (654.8 °F) | [5][7] |
| Solubility in Water | Miscible | [2][9] |
| Vapor Pressure | 0.7 mbar @ 25 °C | [7][9] |
| Vapor Density | 3.4 (Air = 1) | [7][9] |
| Specific Gravity | 1.030 | [7] |
Primary Applications in Research and Development
While NMP is a widely used solvent in various industrial and pharmaceutical applications, including polymer processing and drug formulation, the deuterated form, NMP-d3, serves a more specialized purpose.[1][2][3] Its primary role is as an internal standard in analytical chemistry.[1] The deuterium labeling allows for its differentiation from the non-labeled analyte in mass spectrometry-based assays, such as GC-MS or LC-MS, ensuring accurate quantification in complex biological matrices.[1]
Section 2: Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards is paramount for the safe handling of NMP-d3. The hazards associated with NMP-d3 are identical to those of NMP.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 4 | H227: Combustible liquid.[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[8] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[8] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[8] |
Summary of Toxicological Effects
-
Eye Contact : Causes serious eye irritation, which can lead to redness, tearing, and pain.[5][9]
-
Skin Contact : Causes skin irritation and may be absorbed through the skin.[5][9][10] Prolonged or repeated contact can lead to dermatitis.[5]
-
Inhalation : May cause respiratory tract irritation.[5][9] Inhalation of high concentrations of vapor may lead to headaches, dizziness, and nausea.[5]
-
Ingestion : May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5][9][10]
-
Chronic Effects & Reproductive Toxicity : NMP is classified as a reproductive toxicant and may harm the unborn child.[9][11] Long-term exposure may also affect the liver, kidneys, spleen, and blood.[9][10]
Section 3: Core Safety and Handling Protocols
Adherence to rigorous safety protocols is non-negotiable when working with NMP-d3. The following workflows and procedures are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure is a combination of effective engineering controls and appropriate PPE.
Caption: Hierarchy of controls for handling NMP-d3.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all safety precautions have been read and understood. Obtain special instructions before use, particularly concerning reproductive hazards.
-
Work Area : All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] Ensure that an eyewash station and safety shower are readily accessible.[5][10]
-
Personal Protective Equipment : Don appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][9][11]
-
Dispensing : Ground and bond containers when transferring material to prevent static discharge.[12] Avoid splashing and the generation of aerosols.[8]
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[11] Remove contaminated clothing and wash it before reuse.[5]
Section 4: Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][10]
-
The substance is hygroscopic and sensitive to light; protect from moisture and light.[5][9][10]
-
Store locked up or in an area accessible only to authorized personnel.[8]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[7][9][10]
Spill and Waste Disposal Protocol
Caption: Workflow for handling spills and disposal of NMP-d3.
-
Spill Response :
-
Waste Disposal :
Section 5: Emergency Procedures
First-Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[14] Call a poison center or doctor if you feel unwell.
-
If on Skin : Wash with plenty of soap and water.[14] If skin irritation occurs, seek medical advice.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If Swallowed : Do NOT induce vomiting.[9][10] Call a physician or poison control center immediately.[9]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][13]
-
Specific Hazards : The substance is a combustible liquid.[5] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[8] Hazardous decomposition products include carbon oxides and nitrogen oxides.[10][13]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
References
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2025, July 28). Sigma-Aldrich.
- Material Safety Data Sheet - N-Methyl-2-Pyrrolidinone. (n.d.).
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2009, November 12). Fisher Scientific.
- Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co.KG.
- Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2025, July 30). Sigma-Aldrich.
- SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015, June 17). Greenfield Global.
- 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. (n.d.). Lab Alley.
- Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). (n.d.). JMN Specialties, Inc.
-
N-Methylpyrrolidone-d3 (NMP-d3) | Stable Isotope. (n.d.). MedchemExpress.com. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYvbnnMJ7ii7Tse-p5hiCJl_FLAkx8xnaDsKuAlTRvIX7SCAb4MxNW2Cuxu-gwbsYyAatI7AS7nFduuV-WtwbUz3eQdEaIh58i16hBJFzo2YoJ15QhN2Q6Hbj4oZjHCHdMMcAG_Aq9LpptHL5iXjXv2VJCPNNn7UY=]([Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
- 10. louisville.edu [louisville.edu]
- 11. chemos.de [chemos.de]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. greenfield.com [greenfield.com]
- 14. jmnspecialties.com [jmnspecialties.com]
- 15. Mobile [my.chemius.net]
An In-Depth Technical Guide to the Material Safety Data Sheet for 1-Methyl-2-pyrrolidinone-d3
This guide provides an in-depth analysis of the safety, handling, and toxicological profile of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). As a deuterated isotopologue, its material safety profile is considered identical to its non-deuterated counterpart, 1-Methyl-2-pyrrolidinone (NMP, CAS No. 872-50-4). NMP is a versatile aprotic solvent widely used in the petrochemical, polymer, and pharmaceutical industries for its high solvency and stability.[1][2] For researchers and drug development professionals, NMP-d3 is frequently employed as an internal standard in quantitative mass spectrometry-based analyses due to its chemical similarity and mass shift from the parent compound. Understanding its material safety data sheet (MSDS) is therefore not merely a regulatory formality but a critical component of responsible laboratory practice and experimental design.
This document moves beyond a simple recitation of MSDS sections to provide a synthesized, practical guide grounded in authoritative data, ensuring that scientific personnel can work safely and effectively with this compound.
Section 1: Core Hazard Identification and Classification
1-Methyl-2-pyrrolidinone is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4] The primary hazards are significant and warrant careful consideration. The most critical of these is its classification as a reproductive toxicant.[3][4]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |
| Flammable Liquids | Category 4 | H227: Combustible liquid. |
The danger signal word associated with NMP underscores the severity of these hazards.[3][4] The causality for these classifications stems from extensive toxicological data, which indicates the substance can be absorbed through the skin and poses a significant risk to developing fetuses, as observed in animal studies.[3][6]
Figure 1: Key GHS Hazards of this compound
Section 2: Toxicological Profile: Understanding the Health Risks
A thorough understanding of the toxicological data is essential for appreciating the required handling precautions.
-
Reproductive Toxicity: This is the most significant chronic hazard. NMP is known to the state of California to cause birth defects or other reproductive harm.[7] Animal studies have demonstrated teratogenic effects, meaning it can cause developmental abnormalities in a fetus.[3][6] Therefore, personnel who are pregnant or may become pregnant should avoid exposure.
-
Acute Toxicity:
-
Skin: Causes skin irritation, with prolonged exposure potentially leading to dermatitis due to drying and cracking of the skin.[7] Crucially, it may be absorbed through the skin in harmful amounts, contributing to systemic toxicity.[3][6]
-
Eyes: Causes moderate to serious eye irritation, which can result in temporary corneal clouding.[7]
-
Inhalation: Causes respiratory tract irritation.[3][7] Inhalation of vapors, especially in confined spaces or when the substance is heated, may lead to symptoms like headache, dizziness, and nausea.[7]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3][6][7]
-
-
Chronic and Target Organ Effects: Prolonged or repeated exposure may cause damage to organs.[4] Specific target organs identified include the kidney, liver, spleen, blood, bone marrow, thymus, and lymphatic system.[3][4][7]
Section 3: Physical and Chemical Properties
The physical properties of NMP influence its behavior in the laboratory, affecting evaporation rates, potential for ignition, and interactions with other substances. While the deuterated form will have a slightly higher molecular weight, other properties are generally comparable.
Table of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO (NMP) / C₅D₃H₆NO (NMP-d3 approx.) | [3] |
| Molecular Weight | 99.13 g/mol (NMP) | [3][8] |
| Appearance | Clear, colorless to light yellow liquid | [1][7][8] |
| Odor | Mild amine or "fishlike" odor | [8][9] |
| Boiling Point | 202 °C / 395.6 °F | [4] |
| Melting Point | -24 °C / -11.2 °F | [4] |
| Flash Point | 91 °C / 195.8 °F (Combustible) | [4][7] |
| Autoignition Temperature | 346 °C / 654.8 °F | [4][7] |
| Vapor Density | 3.4 (Heavier than air) | [3][4] |
| Specific Gravity | 1.030 | [3][4] |
| Solubility in Water | Miscible | [1][3][4] |
| pH | 7.7 - 8.0 (100 g/L aqueous solution) | [3][4] |
| Explosion Limits | Lower: 1.3% / Upper: 9.5% | [4][7] |
Causality Insight: The high boiling point and flash point mean NMP is not flammable at room temperature but is classified as combustible. This distinction is critical: it will burn if involved in a fire but does not readily ignite from a distant spark source under ambient conditions.[7] Its miscibility with water is important for both cleanup procedures and its use in aqueous-organic solvent systems.
Section 4: Safe Handling and Exposure Control Protocol
A self-validating system of controls is necessary to mitigate the risks associated with NMP-d3. This protocol is designed to minimize exposure through all potential routes.
Mandatory Engineering and Personal Protective Controls:
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood to control airborne levels and prevent inhalation.[5][7][10] The rationale is to capture vapors, which are heavier than air and can accumulate in low areas, at the source.[7]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[7] Given that NMP can be absorbed through the skin, selecting the correct glove material (e.g., Butyl rubber, Viton) and ensuring there are no pinholes is a critical control point. Always check glove manufacturer compatibility data. Wear a lab coat or appropriate protective clothing.[7]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke in work areas.[5]
Figure 2: Standard Operating Workflow for Handling NMP-d3
Section 5: Emergency Response Protocols
In the event of an uncontrolled release or exposure, a clear and rapid response is critical.
First-Aid Measures:
-
Inhalation: Immediately remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing and wash it before reuse.[7] Seek medical advice if irritation occurs or persists.[3]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][4][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[3][4][6] Call a physician or poison control center immediately.[3][4] Never give anything by mouth to an unconscious person.[10][11]
Spill and Fire Response:
-
Spills:
-
Fire:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][7][10]
-
Hazards: The substance is combustible and containers may explode when heated.[3][6] Hazardous combustion products include toxic oxides of nitrogen and carbon monoxide.[3][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][7]
-
Figure 3: Decision Logic for Emergency Response
Section 6: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.
Storage Protocol:
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][7]
-
The material is hygroscopic (absorbs moisture from the air) and sensitive to light; store protected from both.[6][7]
-
Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4][7]
Disposal Protocol:
-
Disposal of NMP-d3 and its containers must be done in accordance with all local, state, and federal regulations.
-
Dispose of contents and containers to an approved waste disposal plant.[3][4] Do not allow the product to enter drains or surface water.
Conclusion
This compound is an invaluable tool for researchers, but its utility is matched by significant health hazards, most notably its reproductive toxicity. A comprehensive safety strategy, rooted in the data presented here, is non-negotiable. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and emergencies, scientific professionals can effectively mitigate these risks and ensure a safe laboratory environment.
References
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2025, December 18). Fisher Scientific.
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidone. (2009, November 12). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (2025, July 28). Sigma-Aldrich.
- Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015, June 17). Greenfield Global.
- 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. (2018, January 17). Lab Alley.
- Hazardous substance assessment – 1-Methyl-2-pyrrolidone. (n.d.). Canada.ca.
- N-methyl-2-pyrrolidone. (2026, January 10). PubChem.
- N-Methyl-2-pyrrolidone. (n.d.). Wikipedia.
- Silver (Ag) Nanopowder / Nanoparticles NMP Dispersion SAFETY DATA SHEET. (2019, August 8).
- N-METHYL-2-PYRROLIDONE. (n.d.). CAMEO Chemicals.
- N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. (2008, June). New Jersey Department of Health.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. media.laballey.com [media.laballey.com]
- 5. chemos.de [chemos.de]
- 6. louisville.edu [louisville.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. greenfield.com [greenfield.com]
- 11. n.b5z.net [n.b5z.net]
Methodological & Application
Application Note: High-Throughput Quantification of N-Methyl-2-pyrrolidone (NMP) in Biological Matrices Using 1-Methyl-2-pyrrolidinone-d3 as an Internal Standard by LC-MS/MS
Abstract
N-Methyl-2-pyrrolidone (NMP) is a versatile organic solvent with extensive applications in the pharmaceutical, petrochemical, and polymer industries.[1][2][3] Due to its widespread use and potential for human exposure, robust and accurate analytical methods are required for its quantification in biological matrices to support toxicokinetic, clinical, and occupational monitoring studies.[4][5] This application note presents a detailed protocol for the determination of NMP in plasma using a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol leverages the principle of stable isotope dilution with 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) as an internal standard to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing.
Introduction: The Rationale for an Isotopic Internal Standard
Quantitative bioanalysis by mass spectrometry is susceptible to several sources of error, including sample loss during extraction, instrument variability, and matrix-induced ion suppression or enhancement. An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical behavior during sample preparation and ionization.[6] A stable isotope-labeled (SIL) version of the analyte, such as this compound (NMP-d3), is the gold standard for LC-MS/MS assays.[6][7] Because NMP-d3 is chemically identical to NMP, it experiences the same extraction recovery and matrix effects.[8][9] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, providing a reliable basis for accurate quantification through the principle of isotope dilution mass spectrometry (IDMS).[7][10]
Physicochemical Properties: NMP vs. NMP-d3
The physical and chemical properties of NMP-d3 are virtually identical to those of NMP, ensuring they behave similarly during chromatographic separation. The primary difference is the molecular weight, which is fundamental to their differentiation by mass spectrometry.
| Property | 1-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d3) |
| Molecular Formula | C₅H₉NO | C₅H₆D₃NO |
| Molecular Weight | 99.13 g/mol [1][11] | Approx. 102.15 g/mol |
| Boiling Point | 202-204 °C[1][12] | ~202-204 °C |
| Density | 1.028 g/mL at 25 °C[1][12] | ~1.028 g/mL at 25 °C |
| Solubility in Water | Miscible[1][13] | Miscible |
| Appearance | Clear, colorless liquid[11] | Clear, colorless liquid |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a premier analytical technique for achieving high accuracy and precision in quantification.[7][14] The method relies on altering the natural isotopic ratio of the analyte in a sample by adding a known amount of an isotopically enriched standard (the "spike"), in this case, NMP-d3.
The core principle is that after the NMP-d3 internal standard is added and thoroughly mixed with the sample, the ratio of the analyte (NMP) to the internal standard (NMP-d3) will remain constant throughout the entire analytical procedure, including extraction, cleanup, and injection into the LC-MS/MS system. Any sample loss or variation in instrument response will affect both compounds equally, thus canceling out the error. The concentration of the analyte is then determined by comparing the measured peak area ratio of the analyte to the internal standard against a calibration curve.[7][15]
Experimental Protocol: NMP Quantification in Human Plasma
This protocol provides a validated method for determining NMP concentrations in human plasma, suitable for regulatory submission.
Materials and Reagents
-
Analytes: 1-Methyl-2-pyrrolidinone (NMP), analytical standard (≥99.9%)[2]; this compound (NMP-d3), (≥98% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[8][16]
Standard Solution Preparation
-
NMP Stock Solution (1 mg/mL): Accurately weigh ~10 mg of NMP standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
NMP-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the NMP stock solution using NMP-d3.
-
NMP Working Solutions: Serially dilute the NMP stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls (QCs).
-
IS Working Solution (100 ng/mL): Dilute the NMP-d3 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting NMP from plasma.
-
Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma for calibrators, pooled plasma for QCs and unknowns) into the labeled tubes.
-
Spike 5 µL of the appropriate NMP working solution (or methanol for blank samples) into each tube.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to every tube to precipitate proteins.
-
Vortex mix all tubes for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables outline the optimized instrumental conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50-95% B (3.0-3.1 min), 95% B (3.1-4.0 min) |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transition (NMP) | m/z 100 → 58[8][16] |
| MRM Transition (NMP-d3) | m/z 103 → 60 (Note: m/z may vary based on deuteration pattern, e.g., d6 or d9)[8] |
Data Analysis and Method Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of NMP in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The method should be fully validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[17][18][19] Key parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability.
Workflow Visualization
The following diagram illustrates the complete analytical workflow.
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. 1-甲基-2-吡咯烷酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-Methyl-2-Pyrrolidone for analysis, ACS [itwreagents.com]
- 4. Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine as the biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. osti.gov [osti.gov]
- 8. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
1-Methyl-2-pyrrolidinone-d3 for GC-MS analysis
An Application Note and Protocol for the Quantitative Analysis of 1-Methyl-2-pyrrolidinone using its Deuterated Analog (NMP-d3) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
1-Methyl-2-pyrrolidinone (NMP) is a versatile aprotic solvent with extensive applications in the pharmaceutical, petrochemical, and microelectronics industries.[1] Its use, however, is increasingly regulated due to potential health risks, necessitating precise and accurate quantification in diverse matrices, from pharmaceutical formulations to environmental samples.[2] This application note details a robust and reliable method for the quantification of NMP using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an isotope dilution strategy. By employing 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) as an internal standard, this method effectively corrects for variations in sample preparation, injection volume, and instrument response, ensuring the highest level of analytical accuracy. This guide is intended for researchers, analytical scientists, and quality control professionals requiring a validated protocol for NMP determination.
The Principle of Isotope Dilution with NMP-d3
The cornerstone of this analytical method is the use of a stable isotope-labeled internal standard. An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, but is distinguishable by the mass spectrometer.[3] this compound, in which three hydrogen atoms on the methyl group are replaced with deuterium, is the perfect candidate for the analysis of NMP.
Why NMP-d3 is the Gold Standard:
-
Physicochemical Similarity: NMP-d3 has virtually the same polarity, boiling point, and chromatographic retention time as NMP. This ensures it behaves identically during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample workup will be mirrored by a proportional loss of the internal standard.[4]
-
Correction for Matrix Effects: In complex sample matrices, other co-eluting compounds can enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate results. Since NMP-d3 is affected by these matrix effects in the same manner as NMP, the ratio of their signals remains constant, correcting for this potential source of error.[5][6]
-
Mass Spectrometric Distinction: Despite their chemical similarities, NMP-d3 is easily distinguished from NMP by its higher mass-to-charge ratio (m/z). This allows for independent monitoring and quantification of both the analyte and the internal standard.
The quantification is based on the ratio of the analyte's response to the internal standard's response. A calibration curve is generated by plotting this response ratio against the concentration ratio of NMP to NMP-d3. This ratiometric approach provides superior precision and accuracy compared to external standard calibration.[3]
Caption: Workflow for NMP quantification using NMP-d3 internal standard.
Physicochemical Data
A summary of the key properties for both the analyte and the internal standard is provided below.
| Property | 1-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d3) |
| Chemical Structure | C₅H₉NO | C₅H₆D₃NO |
| Molecular Weight | 99.13 g/mol | 102.15 g/mol |
| Boiling Point | ~202 °C | ~202 °C |
| CAS Number | 872-50-4 | 934-29-2 |
Detailed Experimental Protocol
This protocol provides a general framework for the analysis. Specific parameters, especially sample preparation steps, may need to be optimized based on the sample matrix.
Reagents and Materials
-
1-Methyl-2-pyrrolidinone (NMP): Analytical standard, ≥99.5% purity.
-
This compound (NMP-d3): Isotopic standard, ≥98% isotopic enrichment.[7][8]
-
Solvent: Acetonitrile or Methanol (HPLC or GC grade) for preparing stock and working solutions.
-
Volumetric flasks: Class A (1, 5, 10, 50, 100 mL).
-
Pipettes: Calibrated micropipettes and Class A glass pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Instrumentation: GC-MS Parameters
The following parameters are a robust starting point and can be implemented on most modern GC-MS systems.[9]
| Parameter | Setting | Rationale |
| GC System | Agilent 8850 GC or equivalent | Provides reliable and repeatable chromatography. |
| Column | Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm) or equivalent polar column | Excellent for separating polar compounds like NMP.[10] |
| Injection Volume | 1 µL | Standard volume for good sensitivity and peak shape. |
| Inlet | Split/Splitless | |
| Mode | Split (e.g., 50:1 or 100:1) | Prevents column overloading for high concentration samples. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of NMP. |
| Carrier Gas | Helium, constant flow | |
| Flow Rate | 1.5 - 2.5 mL/min | Optimized for good separation efficiency. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 1 min | Allows for sharp initial peak shape. |
| Ramp 1 | 15 °C/min to 220 °C | Separates NMP from solvent front and other volatiles. |
| Hold | Hold at 220 °C for 3-5 min | Ensures elution of NMP and cleanses the column. |
| MS System | Single Quadrupole or Ion Trap | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
| Ion Source Temp | 230 °C | Standard temperature to maintain ion optics cleanliness. |
| Transfer Line Temp | 250 °C | Prevents condensation of the analyte before reaching the source. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only specific ions. |
Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions is critical for specificity. The molecular ion (M+) and characteristic fragment ions should be chosen.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |
| NMP | 99 | 42, 56 | m/z 99 is the molecular ion. Fragments are used for identity confirmation. |
| NMP-d3 | 102 | 45, 59 | m/z 102 is the molecular ion of the deuterated standard. |
Note: These are typical ions. It is imperative to confirm these m/z values by injecting a pure standard and acquiring a full scan spectrum on your specific instrument.
Standard Preparation
Accuracy begins with properly prepared standards.[11]
-
Primary Stock Solutions (~1000 µg/mL):
-
Accurately weigh ~25 mg of NMP into a 25 mL volumetric flask. Dilute to volume with the chosen solvent.
-
Separately, accurately weigh ~25 mg of NMP-d3 into a 25 mL volumetric flask. Dilute to volume with the solvent.
-
-
Internal Standard (IS) Working Solution (e.g., 10 µg/mL):
-
Dilute the NMP-d3 primary stock solution to a concentration that will be similar to the expected mid-point of the calibration curve for the analyte.
-
-
Calibration Standards:
-
Prepare a series of at least 5 calibration standards by spiking varying amounts of the NMP stock solution and a fixed amount of the IS working solution into volumetric flasks.
-
Example Calibration Standard Preparation (for a 0.1 to 2.0 µg/mL range):
| Cal Level | Vol. of NMP Stock (100 µg/mL) | Vol. of IS Working Soln (10 µg/mL) | Final Volume | Final [NMP] (µg/mL) | Final [IS] (µg/mL) |
| 1 | 10 µL | 100 µL | 1 mL | 1.0 | 1.0 |
| 2 | 25 µL | 100 µL | 1 mL | 2.5 | 1.0 |
| 3 | 50 µL | 100 µL | 1 mL | 5.0 | 1.0 |
| 4 | 100 µL | 100 µL | 1 mL | 10.0 | 1.0 |
| 5 | 200 µL | 100 µL | 1 mL | 20.0 | 1.0 |
Sample Preparation
-
Accurately weigh or measure a known amount of the sample matrix into a suitable container (e.g., centrifuge tube or volumetric flask).
-
Add a precise volume of the IS Working Solution (the same amount used in the calibration standards).
-
Add an appropriate volume of extraction solvent (e.g., Acetonitrile). The volume should be sufficient to fully dissolve or extract the NMP.
-
Vortex or sonicate the sample to ensure thorough mixing and extraction.
-
Centrifuge the sample to pellet any solid material.
-
Transfer an aliquot of the supernatant into a GC vial for analysis.
Data Analysis and Quantification
-
Peak Identification: Confirm the identity of NMP and NMP-d3 in chromatograms by their retention times, which should be nearly identical. Further confirmation is achieved by verifying the presence of the specified qualifier ions.
-
Integration: Integrate the peak areas for the quantifier ions of NMP (m/z 99) and NMP-d3 (m/z 102) for each calibrator and sample.
-
Calibration Curve:
-
Calculate the Response Ratio for each calibration level: (Peak Area of NMP) / (Peak Area of NMP-d3).
-
Calculate the Concentration Ratio for each calibration level: (Concentration of NMP) / (Concentration of NMP-d3).
-
Plot the Response Ratio (y-axis) vs. the Concentration Ratio (x-axis).
-
Perform a linear regression on the data. The curve should have a correlation coefficient (r²) of ≥0.995.
-
-
Quantification of Unknown Samples:
-
Calculate the Response Ratio for the unknown sample: (Peak Area of NMP) / (Peak Area of NMP-d3).
-
Determine the Concentration Ratio of the sample using the linear regression equation from the calibration curve: y = mx + b, where y is the Response Ratio.
-
Calculate the concentration of NMP in the prepared sample: Concentration_NMP = (Calculated Conc. Ratio) * (Concentration of IS).
-
Finally, account for the initial sample weight/volume and any dilutions to report the final concentration in the original sample.
-
Caption: Data analysis workflow for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of NMP by GC-MS. This isotope dilution technique effectively mitigates variability from sample matrix effects and procedural inconsistencies, making it the preferred method for regulatory compliance, quality control, and research applications where data integrity is paramount.
References
- Paragon Laboratories. N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID.
- ITW Reagents. 1-Methyl-2-Pyrrolidone for analysis, ACS.
- LabRulez GCMS. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- Ingenieria Analitica Sl. The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector.
- ResearchGate. Effects of the amount of diluent (NMP) on the signal response of GTI 3....
- ChemicalBook. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity.
- n-Methyl-2-pyrrolidone (NMP) Analysis in Hydrocarbon and Water Matrices.
- LabRulez GCMS. Rapid determination of residual N-methyl-2-pyrrolidone (NMP) in lithium battery electrodes by headspace gas chromatography.
- Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
- U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Bell, B.E. Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. LCGC North America.
- Dolan, J.W. (2026). When Should an Internal Standard be Used?. LCGC International.
- Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation.
- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- ResearchGate. Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry.
- ResearchGate. (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches.
- ResearchGate. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS.
- National Center for Biotechnology Information (PMC). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
Sources
- 1. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. fda.gov [fda.gov]
Application Note: The Role of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) as a Robust Internal Standard in Quantitative LC-MS Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount, particularly in regulated environments like pharmaceutical development and environmental monitoring.[1] Matrix effects, sample preparation inconsistencies, and instrument variability can significantly compromise data reliability. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these challenges.[2] This guide provides a detailed examination of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated analog of the widely used industrial solvent N-Methyl-2-pyrrolidinone (NMP). We will explore the foundational principles of its use, provide detailed protocols for its application in quantifying NMP residues, and discuss advanced considerations for robust method development.
Part 1: The Foundational Principles of Isotope Dilution Mass Spectrometry (IDMS)
The "Gold Standard": Why Deuterated Standards are Superior
An internal standard (IS) is a compound added in a known quantity to samples, calibrators, and controls to correct for analytical variability.[3] While structural analogs can be used, they are not ideal as their physicochemical properties, such as extraction efficiency and ionization response, may differ from the analyte.[4]
Deuterated standards, like NMP-d3, are the preferred choice for LC-MS bioanalysis because they are chemically identical to the analyte of interest.[1][5] This near-perfect chemical analogy ensures they exhibit:
-
Co-elution during chromatographic separation.
-
Identical behavior during sample extraction and processing.
-
Similar ionization response in the mass spectrometer source.[3]
By adding a known concentration of NMP-d3 to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by the deuterated standard.[6] Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, a value that remains constant despite these variations, thus ensuring high accuracy and precision.[5]
Mechanism of Action: Compensating for Analytical Variability
The primary role of a deuterated internal standard is to compensate for matrix effects and other sources of error.[2][7] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, tissue) interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[8] Because NMP-d3 co-elutes and has the same ionization properties as NMP, it experiences the same matrix effects.[9][10] This parallel behavior allows the standard to effectively normalize the signal, correcting for these unpredictable variations.[7]
Caption: Principle of Stable Isotope Dilution using NMP-d3.
Part 2: Physicochemical Properties of NMP and its Deuterated Analogs
Understanding the properties of both the analyte and the internal standard is crucial for method development. NMP is a polar aprotic solvent widely used in various industries, making residue analysis a common requirement.[11][12]
| Property | 1-Methyl-2-pyrrolidinone (NMP) | 1-Methyl-d3-2-pyrrolidinone (NMP-d3) | 1-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) |
| CAS Number | 872-50-4[11] | 933-86-8[] | 185964-60-7 |
| Molecular Formula | C₅H₉NO[11] | C₅H₆D₃NO | C₅H₀D₉NO |
| Molar Mass | 99.13 g/mol [11][14] | ~102.15 g/mol | ~108.18 g/mol |
| Boiling Point | 202 °C[11] | 202 °C (lit.) | 202 °C (lit.) |
| Density | 1.028 g/mL at 25 °C[11] | N/A | 1.125 g/mL at 25 °C |
| Common Mass Shift | M | M+3 | M+9 |
Note: Properties for deuterated analogs are based on available vendor and literature data. A mass shift of +3 or more is generally recommended to avoid isotopic crosstalk.[3]
Part 3: Core Application - Quantification of NMP Residue in Biological Matrices
A validated method for determining NMP residue is critical for toxicological studies and regulatory compliance. A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC-MS/MS method using a deuterated internal standard is the preferred analytical approach.[15][16] The following protocol is a comprehensive methodology adapted from established procedures for the analysis of NMP in a complex biological matrix like liver tissue.[15][16]
Part 4: Detailed Experimental Protocol
Objective
To accurately quantify N-Methyl-2-pyrrolidinone (NMP) in swine liver tissue using 1-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) as an internal standard via LC-MS/MS.
Materials and Reagents
-
Standards: N-Methyl-2-pyrrolidinone (≥99% purity), 1-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9, ≥98% isotopic purity).[17]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).
-
Additives: Formic Acid (FA, LC-MS grade).
-
Equipment: Analytical balance, volumetric flasks, pipettes, centrifuges, tissue homogenizer, solid-phase extraction (SPE) cartridges (optional, for cleanup).
Standard and Sample Preparation
Caption: Workflow for NMP extraction from liver tissue.
-
Preparation of Stock Solutions (1000 µg/mL):
-
Accurately weigh ~25 mg of NMP and NMP-d9 into separate 25 mL volumetric flasks.[16]
-
Dissolve and bring to volume with ACN. These are the primary stock solutions.
-
-
Preparation of Working and Spiking Solutions:
-
Create intermediate and working standard solutions by serially diluting the NMP stock solution with ACN:Water (50:50) to prepare calibration standards.
-
Prepare an Internal Standard (IS) spiking solution (e.g., 100 ng/mL) by diluting the NMP-d9 stock solution with ACN.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL) by spiking appropriate amounts of the NMP working solutions into blank matrix homogenate.
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction:
-
Weigh approximately 1.0 g of liver tissue into a centrifuge tube.
-
Add a small volume of methanol and homogenize the tissue completely.
-
Add a precise volume of the NMP-d9 IS spiking solution to all samples, calibrators, and QCs (except blanks).
-
Add ACN (typically 3x the sample volume) to precipitate proteins.[16]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with the initial mobile phase (e.g., 1:1) to ensure compatibility with the LC system and inject.
-
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | HILIC Column (e.g., 150 x 2.1 mm, 3 µm) or C18 column[15][16] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 90% B) or a shallow gradient depending on the column |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[16] |
| MRM Transitions | NMP: 100 → 58 (Quantifier), 100 → 82 (Qualifier) NMP-d9: 109 → 62[15][16] |
| Collision Energy | Optimize by infusing standard solution |
| Dwell Time | 50 - 100 ms |
Data Analysis and System Suitability
-
Quantification: Integrate the peak areas for the NMP and NMP-d9 quantifier MRM transitions. Calculate the Peak Area Ratio (PAR) = Area(NMP) / Area(NMP-d9).
-
Calibration Curve: Plot the PAR against the nominal concentration of the calibration standards. Apply a linear regression with 1/x or 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.[9]
-
Acceptance Criteria: The calculated concentrations of the calibration standards and QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[18]
Part 5: Advanced Considerations and Troubleshooting
-
Isotopic Purity and Crosstalk: Ensure the isotopic purity of the NMP-d3/d9 standard is high (typically ≥98%) to prevent the unlabeled portion from contributing to the analyte signal, which would cause an underestimation.[1][17] Analyze a high-concentration solution of the IS to check for any signal in the analyte's MRM channel.
-
The Deuterium Isotope Effect: In some cases, particularly in reversed-phase chromatography, deuterated standards can elute slightly earlier than their non-deuterated counterparts. This can be problematic if it leads to differential matrix effects.[19] It is crucial during method validation to confirm that the analyte and IS peaks are chromatographically resolved from interferences and that their peak shapes are consistent across the batch.
-
Contamination: NMP is a common solvent in laboratories and can be a source of background contamination.[20] Care must be taken to use glass volumetric ware and avoid plastic consumables where possible during sample preparation to minimize this risk.[20]
Part 6: Conclusion
This compound (and its more highly-labeled analogs like NMP-d9) is an indispensable tool for the accurate and precise quantification of NMP in complex matrices using LC-MS. By co-eluting with the analyte and mirroring its behavior through extraction and ionization, it effectively compensates for the myriad sources of variability inherent in the analytical process.[1][17] Implementing the protocols and considerations outlined in this guide enables researchers to develop robust, reliable, and defensible quantitative methods, ensuring the highest data integrity for regulatory submissions, environmental monitoring, and drug development research.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research - GRANTHAALAYAH.
-
Mascitelli, V., & Rossi, S. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Fernando, W. G. D., & Amarasinghe, O. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. IntechOpen. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
Armin, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Clinical Laboratory Analysis. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. [Link]
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). ResearchGate. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). SciSpace. [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. [Link]
-
Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). (2018). ResearchGate. [Link]
-
NMP N-methylpyrrolidone. (n.d.). PubChem, NIH. [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. [Link]
-
N-methyl-2-pyrrolidone. (n.d.). PubChem, NIH. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). PMC, NIH. [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2020). University of Miami. [Link]
-
HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 14. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myadlm.org [myadlm.org]
- 20. Research Portal [scholarship.miami.edu]
Introduction: The Unique Utility of 1-Methyl-2-pyrrolidinone-d3 in Advanced NMR Applications
An Application and Protocol Guide to NMR Spectroscopy with 1-Methyl-2-pyrrolidinone-d3
1-Methyl-2-pyrrolidinone (NMP) is a powerful, polar aprotic solvent recognized for its exceptional solvating capabilities for a wide range of organic and inorganic compounds, including many polymers and pharmaceuticals.[1] Its deuterated isotopologue, this compound (NMP-d3), in which the methyl protons are replaced by deuterium, provides access to these unique solvent properties for Nuclear Magnetic Resonance (NMR) spectroscopy. NMP-d3 is particularly valuable in scenarios where common deuterated solvents like chloroform-d, DMSO-d6, or methanol-d4 fail to provide adequate solubility or are unsuitable due to reactivity or temperature constraints.
The high boiling point (202-204 °C) and low melting point (-24 °C) of NMP make it an ideal medium for studying chemical reactions and dynamic processes over a broad temperature range.[1] In the pharmaceutical industry, NMP is used in drug formulations for oral and transdermal delivery routes, making NMP-d3 a critical solvent for formulation analysis and quality control.[1][2] This guide provides detailed protocols and expert insights for leveraging NMP-d3 in research, development, and quality assurance settings.
Physicochemical Properties of 1-Methyl-2-pyrrolidinone
Understanding the properties of NMP is crucial for designing effective NMR experiments. The high viscosity and dipole moment, for instance, can influence spectral line widths and chemical shifts.
| Property | Value | Source |
| Chemical Formula | C5H6D3NO | [] |
| Molar Mass | ~102.15 g·mol−1 | N/A |
| Boiling Point | 202 to 204 °C | [1][4][5] |
| Melting Point | -24 °C | [1] |
| Density | ~1.03 g/cm³ | [1][4] |
| Viscosity | 1.67 mPa·s at 20 °C | [6] |
| Dipole Moment | Strong | [1] |
| Solubility | Miscible with water and most organic solvents | [1][5] |
Core Application: Standard Sample Preparation for ¹H and ¹³C NMR
The fundamental protocol for preparing a sample in NMP-d3 is similar to other deuterated solvents, but its hygroscopic nature and higher viscosity warrant special attention. The primary objective is to create a homogeneous solution free of particulate matter, which can severely degrade spectral quality by distorting the magnetic field homogeneity.[7]
Rationale Behind the Protocol
-
Analyte Concentration: The amount of sample is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding line broadening due to high viscosity or concentration-dependent chemical exchange.[8][9] For ¹H NMR, 5-25 mg is typically sufficient, while the less sensitive ¹³C nucleus requires a more concentrated sample, often 50 mg or more.[9]
-
Filtration: NMP's high solvating power can sometimes lead to the formation of colloidal suspensions or slow dissolution of solids. Filtering the sample through a glass wool plug into the NMR tube is a critical, non-negotiable step to remove any suspended microparticles that cause line broadening.
-
Solvent Volume: A standard 5 mm NMR tube requires a sample height of 40-50 mm, which corresponds to approximately 0.5-0.7 mL of solvent.[7][9] This volume ensures the sample is correctly positioned within the instrument's radiofrequency coils and allows for effective magnetic field shimming.
Standard Protocol for Sample Preparation
-
Weighing the Analyte: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50+ mg for ¹³C NMR) directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of this compound to the vial.
-
Dissolution: Gently vortex or sonicate the vial to fully dissolve the analyte. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the tip. Use this pipette to carefully transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This filtration step is crucial for removing any undissolved particulates.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture absorption. Label the tube clearly with a unique identifier.
-
Pre-Acquisition: Before inserting the sample into the spectrometer, wipe the outside of the tube clean to remove any dust or fingerprints.
Advanced Application: Quantitative NMR (qNMR) in Pharmaceutical Analysis
Quantitative NMR (qNMR) is a powerful primary analytical method because, under appropriate experimental conditions, the signal area is directly proportional to the number of nuclei.[10] NMP-d3 is an excellent solvent for qNMR of active pharmaceutical ingredients (APIs) and formulation components that have poor solubility in other common solvents. It can also serve as an internal standard itself in certain contexts.[11]
Causality and Experimental Design for qNMR
-
Internal Standard (IS): The accuracy of qNMR relies on comparing the integrated signal of an analyte to that of a certified internal standard of known concentration. The IS must be stable, not react with the analyte or solvent, and have at least one resonance that is well-resolved from analyte signals.
-
Relaxation Delay (d1): To ensure fully relaxed magnetization for all nuclei, the relaxation delay between scans must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. For many organic molecules, a d1 of 15-30 seconds is a safe starting point, but T₁ should be measured for highest accuracy.[10]
-
Signal-to-Noise: A high signal-to-noise ratio (S/N > 150) is required for precise integration.[10][12] This is achieved by using an appropriate sample concentration and a sufficient number of scans.
Protocol for qNMR using NMP-d3
-
Prepare a Stock Solution of Internal Standard (IS): Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of NMP-d3 to create a stock solution of known concentration.
-
Prepare the Analyte Sample: Accurately weigh the analyte into a vial.
-
Combine Solutions: Using a calibrated pipette, add a precise volume of the IS stock solution to the analyte vial. Add additional NMP-d3 to reach a final volume of ~0.6 mL. Ensure complete dissolution.
-
Transfer to NMR Tube: Filter the final solution into a high-precision NMR tube as described in the standard protocol.
-
Acquire NMR Data:
-
Set the spectrometer with a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ value in the sample.
-
Acquire a sufficient number of scans to achieve an S/N ratio > 150 for the peaks to be integrated.
-
-
Data Processing and Calculation:
-
Apply zero-filling and Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the analyte purity or concentration using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights of the analyte and IS.
-
Advanced Application: Online Reaction Monitoring
NMP-d3's high boiling point makes it an exceptional solvent for monitoring chemical reactions at elevated temperatures without the need for pressurized systems. An online setup allows for real-time tracking of reactant consumption, intermediate formation, and product yield.[13]
Rationale for Online Monitoring Setup
-
Continuous Flow: Pumping the reaction mixture from the reactor, through the NMR spectrometer's flow cell, and back to the reactor provides a continuous, real-time snapshot of the reaction's composition.[13]
-
Temperature Control: While the reaction can be run at high temperatures, the sample must be cooled before entering the spectrometer to maintain the stability of the magnetic field and the probe. This is typically achieved by using sufficient tubing length between the hot reactor and the spectrometer.[13]
-
Non-Deuterated Solvents: For online monitoring, it is often possible to run the reaction in non-deuterated NMP and use an external lock, eliminating the need for large quantities of expensive NMP-d3.
Protocol for Online Reaction Monitoring
-
System Setup: Assemble the reaction vessel, a peristaltic pump, and the NMR spectrometer equipped with a flow cell. Connect the components using appropriate chemical-resistant tubing (e.g., PTFE).
-
Flow Path: Position the pump after the spectrometer in the flow path. This creates negative pressure to pull the sample through the magnet, minimizing the risk of leaks inside the probe.[13]
-
Temperature Management: Ensure the tubing length between the reactor and the spectrometer is sufficient to allow the reaction mixture to cool to near room temperature before entering the magnet.
-
Initiate Reaction: Charge the reactor with the reactants dissolved in NMP (or NMP-d3 if an internal lock is required). Begin heating and stirring.
-
Start Monitoring: Start the pump to circulate the reaction mixture through the NMR flow cell.
-
Automated Acquisition: Set up a series of automated NMR acquisitions (e.g., one spectrum every 1-5 minutes) to monitor the reaction progress over time.
-
Data Analysis: Analyze the resulting array of spectra to plot the concentration of reactants, intermediates, and products as a function of time to determine reaction kinetics and endpoints.[13]
References
-
Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
-
N-Methyl-2-pyrrolidone. (2024). Wikipedia. Retrieved from [Link]
-
InfoSheet : NMR sample preparation. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Connecticut. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]
-
NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. (2014). PubMed. Retrieved from [Link]
-
N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]
-
NMR, calorimetry, and computational studies of aqueous solutions of N-methyl-2-pyrrolidone. (2014). Semantic Scholar. Retrieved from [Link]
-
Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. (n.d.). e-poster. Retrieved from [Link]
-
On-line NMR reaction monitoring. (n.d.). Magritek. Retrieved from [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Retrieved from [Link]
-
N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya. Retrieved from [Link]
-
1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. (2015). ResearchGate. Retrieved from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). U.S. Food and Drug Administration. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organometallics. Retrieved from [Link]
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2010). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
N-methyl-2-pyrrolidone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]
-
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. (2025). Radinka Journal of Health Science. Retrieved from [Link]
-
The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research. (2025). OPENPUB Global Publisher. Retrieved from [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. organomation.com [organomation.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. magritek.com [magritek.com]
The Gold Standard in Quantitative Analysis: A Protocol for Utilizing 1-Methyl-2-pyrrolidinone-d3 in Mass Spectrometry
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug discovery and development, the demand for analytical accuracy is absolute.[1] The robust characterization of pharmacokinetic and toxicokinetic profiles relies on the precise quantification of analytes in complex biological matrices.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3] However, the inherent variability of biological samples and the analytical process itself, including matrix effects, ion suppression, and sample preparation inconsistencies, can compromise the integrity of quantitative data.[4][5]
To surmount these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, with stable isotope-labeled internal standards (SIL-IS) serving as the cornerstone of modern quantitative bioanalysis.[6] Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most widely utilized.[6] This application note provides a comprehensive protocol for the use of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated analog of the versatile organic solvent N-Methyl-2-pyrrolidinone (NMP), as an internal standard in mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.
The Role and Physicochemical Properties of this compound
1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent with extensive applications in the pharmaceutical and chemical industries.[7] Its deuterated counterpart, this compound (NMP-d3), is chemically identical to NMP but possesses a greater mass due to the incorporation of three deuterium atoms on the methyl group.[8] This subtle yet critical difference allows the mass spectrometer to differentiate between the analyte (NMP) and the internal standard (NMP-d3).[6]
The fundamental principle behind using NMP-d3 as an internal standard is that it will exhibit nearly identical physicochemical behavior to NMP throughout the analytical workflow.[9] This includes co-elution during chromatographic separation and experiencing the same degree of matrix effects and ionization efficiency in the mass spectrometer's source.[10] Consequently, any variations in the analytical process that affect the analyte will equally affect the internal standard, ensuring that the ratio of their peak areas remains constant and directly proportional to the analyte's concentration.[5]
Table 1: Physicochemical Properties of 1-Methyl-2-pyrrolidinone (NMP) and this compound (NMP-d3)
| Property | 1-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d3) |
| Chemical Formula | C₅H₉NO | C₅H₆D₃NO |
| Molecular Weight | 99.13 g/mol [11] | 102.15 g/mol (approx.) |
| Boiling Point | 202 °C | Similar to NMP |
| Density | 1.028 g/mL at 25 °C | Similar to NMP |
| CAS Number | 872-50-4[8] | 933-86-8[] |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a general procedure for the use of NMP-d3 as an internal standard for the quantification of NMP in a biological matrix, such as plasma or urine, using LC-MS/MS. Method optimization and validation are crucial for each specific application.[1]
Figure 1: General workflow for quantitative analysis using NMP-d3.
Preparation of Stock and Working Solutions
-
NMP Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of NMP standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.
-
NMP-d3 Stock Solution (1 mg/mL): Prepare a stock solution of NMP-d3 in a similar manner.
-
NMP Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NMP stock solution with the appropriate solvent to create calibration standards at various concentrations.
-
NMP-d3 Working Internal Standard Solution: Dilute the NMP-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) with the appropriate solvent. The optimal concentration of the internal standard should be determined during method development.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the required level of cleanliness.[3] Protein precipitation is a common and straightforward method.
-
Aliquoting: Aliquot a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Spiking: Add a small, precise volume of the NMP-d3 working internal standard solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically 3-4 volumes of the sample), to each tube.
-
Vortexing: Vortex the samples vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.
-
Injection: The prepared sample is now ready for injection into the LC-MS/MS system.[5]
LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions must be optimized to achieve adequate separation, sensitivity, and selectivity.
Table 2: Example LC-MS/MS Parameters for NMP and NMP-d3 Analysis
| Parameter | Recommended Setting |
| LC Column | C18 or HILIC column |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions:
MRM is a highly selective and sensitive MS/MS technique used for quantification.[13] It involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Table 3: MRM Transitions for NMP and NMP-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| NMP | 100 | 58 | [13][14][15] |
| 100 | 82 | [15] | |
| 100 | 69 | [15] | |
| 100 | 41 | [15] | |
| NMP-d3 | 103 (for trideuterated) or 109 (for other deuterated forms) | 62 | [13][14] |
Note: The exact m/z values for NMP-d3 may vary depending on the specific deuterated form used. It is essential to confirm the mass of the specific NMP-d3 standard being used.
Sources
- 1. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bioanalysis in Drug Discovery and Drug Development Process [bio-itworld.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Quantitative analysis using deuterated 1-Methyl-2-pyrrolidinone
Application Note & Protocol
Title: High-Sensitivity Quantitative Analysis of 1-Methyl-2-pyrrolidinone (NMP) in Complex Matrices Using Deuterated Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative analysis of 1-Methyl-2-pyrrolidinone (NMP), a widely used polar aprotic solvent in the pharmaceutical and manufacturing industries.[1][2] Due to its potential for developmental toxicity, regulatory bodies like the U.S. EPA are actively managing its use, necessitating precise and reliable analytical methods for monitoring.[1] This application note details an isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that employs deuterated 1-Methyl-2-pyrrolidinone (e.g., NMP-d₉) as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it accurately corrects for variations in sample preparation, instrument response, and, most critically, matrix effects that can compromise assay accuracy.[3][4][5][6] We will explore the causality behind the methodological choices, provide a step-by-step protocol from sample preparation to data analysis, and outline the necessary validation steps in accordance with regulatory guidelines.[7][8]
Introduction: The Rationale for Isotope Dilution
1-Methyl-2-pyrrolidinone (NMP) is a versatile solvent valued for its high solvency and stability.[9] It is integral to processes such as lithium-ion battery manufacturing, pharmaceutical formulations, and the production of coatings and adhesives.[10][11] However, its classification as a reproductive toxicant has led to stringent regulations on its residual levels in products and exposure limits for personnel.[1]
Quantitative analysis of NMP, especially at low concentrations in complex biological or chemical matrices, presents significant challenges. Matrix components can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer's ion source, which leads to inaccurate quantification.[6][12][13]
The most effective strategy to counteract these issues is the use of a stable isotope-labeled (SIL) internal standard (IS), such as deuterated NMP.[3][5][14] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[4] By measuring the ratio of the analyte's signal to the constant signal of the spiked SIL-IS, variations are normalized, leading to superior accuracy and precision.[15] This approach is foundational to methods that must meet the rigorous standards of bioanalytical method validation outlined by bodies like the U.S. Food and Drug Administration (FDA).[16][17]
Caption: Principle of Internal Standard (IS) Calibration.
Method Selection: Why LC-MS/MS?
For the analysis of a polar, high-boiling point compound like NMP, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[18][19]
-
Expertise & Causality:
-
Specificity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. We monitor a specific precursor ion-to-product ion transition for both NMP and its deuterated internal standard. This virtually eliminates interference from other matrix components, as it is highly unlikely that another compound will have the same parent mass, the same fragment mass, and the same chromatographic retention time.[20][21]
-
Sensitivity: LC-MS/MS offers the low limits of detection (LOD) necessary to meet regulatory requirements, often in the low ng/mL range.[20][22]
-
Compatibility: Unlike Gas Chromatography (GC), LC is inherently suited for analyzing polar and non-volatile compounds like NMP without the need for chemical derivatization, simplifying sample preparation.[23]
-
Caption: Overall experimental workflow for NMP quantification.
Detailed Analytical Protocol
This protocol is a template and must be fully validated for the specific matrix of interest.
Materials and Reagents
-
Standards: 1-Methyl-2-pyrrolidinone (NMP, ≥99.5% purity), 1-Methyl-2-pyrrolidinone-d₉ (NMP-d₉, ≥98% purity, 99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, volumetric flasks, analytical balance.
Instrumentation and Conditions
The following are typical starting conditions. Optimization is recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) | Hydrophilic Interaction Chromatography (HILIC) provides good retention for polar compounds like NMP.[20][24] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes good peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong solvent for eluting the analyte in HILIC mode. |
| Gradient | Start at 95% B, hold 1 min, decrease to 40% B over 3 min, hold 1 min, return to 95% B and re-equilibrate. | A gradient ensures separation from early-eluting matrix components and provides a sharp peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | Kept low to minimize potential matrix effects and column overload. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | NMP contains a tertiary amine and readily forms a protonated molecule [M+H]⁺.[18][21] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion formation. |
| Source Temp. | 150 °C | Optimal temperature for desolvation without degrading the analyte. |
| Desolvation Temp. | 400 °C | Ensures complete solvent evaporation from droplets. |
| MRM Transitions | See Table 3 below | Specific transitions for quantification and confirmation, providing high selectivity. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| NMP | 100.1 | 58.1 | Quantifier[20][21][24] |
| NMP | 100.1 | 82.1 | Qualifier[21] |
| NMP-d₉ | 109.1 | 62.1 | Internal Standard[21] |
Preparation of Standards and Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of NMP and NMP-d₉ into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with 50:50 Methanol:Water. These are your primary stocks.
-
-
Working Internal Standard (IS) Solution (1 µg/mL):
-
Perform a serial dilution of the NMP-d₉ primary stock solution in 50:50 Acetonitrile:Water to achieve a final concentration of 1 µg/mL.
-
-
Calibration Curve Standards (1 - 1000 ng/mL):
-
Perform serial dilutions of the NMP primary stock solution in the chosen matrix (e.g., blank plasma, formulation blank) to prepare a set of at least 7 calibration standards covering the desired analytical range.
-
-
Sample Preparation (Example: Protein Precipitation for Plasma):
-
Pipette 100 µL of sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Working IS Solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Method Validation: A Self-Validating System
A trustworthy protocol must be validated to prove it is fit for its intended purpose. All validation experiments should be performed according to established guidelines, such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[7][8][25]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration. | Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n≥5). Mean accuracy should be within 85-115% (80-120% at LLOQ). Precision (%CV) should be ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of the matrix on ionization efficiency. | The ratio of analyte response in the presence of matrix to the response in a neat solution should be consistent across different lots of matrix. IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | The response of an analyte extracted from a sample compared to a post-extraction spiked sample. Should be consistent and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration in QC samples remains within ±15% of nominal after freeze-thaw cycles, bench-top storage, and long-term storage. |
Conclusion
The described LC-MS/MS method, utilizing a deuterated internal standard, provides a highly selective, sensitive, and robust framework for the quantitative analysis of 1-Methyl-2-pyrrolidinone. The principle of isotope dilution is critical for negating matrix effects and other sources of analytical variability, ensuring data integrity.[3][4] Proper method validation according to regulatory standards is a mandatory step to guarantee that the protocol is reliable and fit-for-purpose in research, quality control, and drug development settings.[8][16]
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography mass spectrometry: necessity or not?. SciSpace. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
Bhatia, R. (2014). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Guo, G. L. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of Chromatography B, 878(31), 3283-9. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
Gajar, M., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159-65. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-7. [Link]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidone formulation. ResearchGate. [Link]
-
CABI. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]
-
Selvaraj, A., et al. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2024). Risk Management for n-Methylpyrrolidone (NMP). EPA. [Link]
-
National Center for Biotechnology Information. N-methyl-2-pyrrolidone. PubChem. [Link]
-
LabRulez GCMS. (2023). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
Liang, H. R., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 127-134. [Link]
-
International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 378-385. [Link]
-
Agilent Technologies. (2022). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
Centers for Disease Control and Prevention. (1998). N-METHYL-2-PYRROLIDONE 1302. NIOSH. [Link]
-
Jonsson, O., et al. (2004). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]
-
Shimadzu. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Jemal, M. (2003). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. [Link]
-
Lee, H., et al. (2020). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. ResearchGate. [Link]
-
Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1745, 466599. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. agilent.com [agilent.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. isotope.com [isotope.com]
- 15. lcms.cz [lcms.cz]
- 16. centerforbiosimilars.com [centerforbiosimilars.com]
- 17. moh.gov.bw [moh.gov.bw]
- 18. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cdc.gov [cdc.gov]
- 24. researchgate.net [researchgate.net]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for 1-Methyl-2-pyrrolidinone-d3 as a Tracer in Metabolic Studies
Introduction: Unraveling the Metabolic Fate of N-Methyl-2-pyrrolidinone
1-Methyl-2-pyrrolidinone (NMP) is a versatile and widely used aprotic solvent in various industrial and pharmaceutical applications, from petrochemical processing to the formulation of drugs and pesticides.[1][2] Its high solvency and miscibility with water make it an effective and popular choice.[1] However, extensive use has led to increased scrutiny of its toxicological profile, with studies indicating that NMP is a developmental and reproductive toxicant in animal models.[3][4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of NMP is therefore critical for accurate risk assessment and ensuring human safety.
Metabolic studies are essential to this endeavor, as the biotransformation of a parent compound can lead to detoxification or, conversely, bioactivation into more toxic species. Stable isotope labeling, particularly with deuterium (²H), offers a powerful and safe alternative to radioisotopes for tracing the metabolic fate of compounds.[6][7][8] By replacing one or more hydrogen atoms with deuterium, the resulting isotopologue (e.g., 1-Methyl-2-pyrrolidinone-d3, or NMP-d3) is chemically identical to the parent compound but possesses a distinct mass. This mass difference allows for unambiguous detection and quantification by mass spectrometry (MS), enabling researchers to track the compound and its metabolites through complex biological matrices.[8][9]
This guide provides a comprehensive overview and detailed protocols for utilizing NMP-d3 as a tracer in both in vitro and in vivo metabolic studies. It is designed for researchers, toxicologists, and drug development professionals seeking to elucidate the biotransformation pathways of NMP with high precision and confidence.
Scientific Foundation: The Biotransformation of NMP
NMP is rapidly absorbed and extensively metabolized in mammals, including humans and rats.[1] The primary metabolic pathway is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the pyrrolidone ring.[10][11] This initial oxidation is followed by subsequent enzymatic steps, leading to a series of more polar metabolites that are readily excreted in the urine.
The major metabolites identified in human urine are:
-
5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP): The primary metabolite, formed by hydroxylation at the C5 position of the pyrrolidone ring.[12][13]
-
N-methylsuccinimide (MSI): An oxidation product of 5-HNMP.[12][13]
-
2-hydroxy-N-methylsuccinimide (2-HMSI): The most oxidized metabolite in this pathway, formed by hydroxylation of MSI.[1][12][13]
In a human study, after an oral dose of NMP, approximately 44% was recovered in the urine as 5-HNMP and 20% as 2-HMSI, with only a very small fraction (0.8%) excreted as the unchanged parent compound.[13] This demonstrates the efficiency of NMP metabolism. Tracing this pathway with NMP-d3 allows for precise quantification of each of these transformation steps.
Detailed Step-by-Step Protocol
Materials:
-
This compound (NMP-d3)
-
Pooled Human or Rat Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., solutions A & B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar, stable deuterated compound not present in the assay)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of NMP-d3 in DMSO. Further dilute in phosphate buffer to create a working solution (e.g., 100 µM).
-
Thaw liver microsomes on ice. Dilute with cold phosphate buffer to a working concentration of 2 mg/mL.
-
Prepare the Internal Standard (IS) in cold ACN (e.g., 100 ng/mL). This will serve as the quenching and extraction solution.
-
-
Incubation Setup (for a final volume of 200 µL):
-
To each well of a 96-well plate, add 178 µL of the 0.1 M phosphate buffer.
-
Add 2 µL of the 100 µM NMP-d3 working solution. The final NMP-d3 concentration will be 1 µM.
-
Add 10 µL of the 2 mg/mL microsome suspension. The final protein concentration will be 0.1 mg/mL.
-
Self-Validation: Prepare negative control wells containing buffer and NMP-d3 but no NADPH regenerating system. This control ensures that any observed loss of NMP-d3 is due to enzymatic metabolism and not non-specific degradation or binding.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. The time of this addition is T=0.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring 50 µL of the incubation mixture to a separate plate containing 150 µL of the cold ACN with Internal Standard.
-
-
Sample Processing and Analysis:
-
Seal the quenching plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of NMP-d3 to the Internal Standard at each time point.
-
Data Analysis and Interpretation
-
Calculate the percentage of NMP-d3 remaining at each time point relative to T=0.
-
Plot the natural logarithm (ln) of the % NMP-d3 remaining versus time.
-
Determine the slope of the linear portion of this plot. The slope (k) represents the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
| Parameter | Equation | Unit Description |
| Half-Life (t½) | t½ = -0.693 / k | Time for 50% of the compound to be metabolized (min) |
| Intrinsic Clearance (CLint) | CLint = (0.693 / t½) * (mL incubation / mg microsomes) | Volume cleared per unit time per mg of microsomal protein (µL/min/mg) |
A shorter half-life and higher CLint value indicate lower metabolic stability.
Application Protocol 2: In Vivo Pharmacokinetic (PK) and Metabolite ID Study
Objective
To characterize the pharmacokinetic profile of NMP-d3 and identify its major deuterated metabolites in plasma and urine following oral administration to rats.
Rationale & Causality
While in vitro assays are informative, in vivo studies are the gold standard for understanding a compound's true disposition in a complex biological system. [14]An in vivo study accounts for absorption from the gut, distribution into tissues, metabolism by the liver and other organs, and excretion via kidneys and other routes. Using NMP-d3 allows for the administration of a known dose that can be distinguished from any potential background NMP exposure. This ensures that the measured pharmacokinetic parameters and identified metabolites are exclusively derived from the administered dose. This approach is crucial for building a complete ADME profile and for developing robust physiologically based pharmacokinetic (PBPK) models. [15]
Experimental Workflow
Detailed Step-by-Step Protocol
Materials:
-
NMP-d3
-
Male Sprague-Dawley rats (e.g., 250-300g) with jugular vein cannulas for serial sampling
-
Vehicle for dosing (e.g., sterile water)
-
Metabolic cages for urine collection
-
K2EDTA tubes for blood collection
-
Acetonitrile (ACN) and an appropriate Internal Standard (IS)
Procedure:
-
Dosing and Housing:
-
Acclimate animals for at least 3 days prior to the study.
-
House rats individually in metabolic cages to allow for the separate collection of urine and feces.
-
Prepare a dosing solution of NMP-d3 in sterile water at a concentration suitable for a 10 mg/kg dose.
-
Administer the dose via oral gavage.
-
-
Sample Collection:
-
Plasma: Collect blood samples (approx. 150 µL) via the cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Keep samples on ice.
-
Process blood by centrifuging at 2000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.
-
Urine: Collect urine from the metabolic cages over specified intervals (e.g., 0-8h, 8-24h, 24-48h). Record the total volume for each interval and store an aliquot at -80°C.
-
-
Sample Preparation for Analysis:
-
Plasma: Perform a protein precipitation extraction. To 50 µL of plasma, add 150 µL of cold ACN containing the IS. Vortex and centrifuge.
-
Urine: Thaw and vortex urine samples. Perform a simple dilution (e.g., 1:10) with water or mobile phase A before analysis.
-
Transfer the supernatant (from plasma) or the diluted sample (from urine) to an analysis plate.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of detecting and quantifying NMP-d3 and its expected deuterated metabolites (5-HNMP-d3, MSI-d3, 2-HMSI-d3).
-
Data Analysis and Interpretation
-
Pharmacokinetics: Construct a plasma concentration-time curve for NMP-d3. Use non-compartmental analysis to calculate key PK parameters.
-
Metabolite Profiling: Identify and quantify the deuterated metabolites in both plasma and urine. Calculate the percentage of the administered dose excreted in urine as parent compound and as each metabolite. This provides a mass balance and confirms the primary routes of elimination.
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| t½ | Elimination half-life |
Analytical Considerations: LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its superior selectivity and sensitivity. [9]Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its metabolites.
Table 1: Example LC-MS/MS Parameters for NMP-d3 and Metabolites (Note: These parameters are illustrative and require optimization for specific instrumentation.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NMP-d3 | 103.1 | 61.1 | 15 |
| 5-HNMP-d3 | 119.1 | 76.1 | 18 |
| MSI-d3 | 117.1 | 72.1 | 20 |
| 2-HMSI-d3 | 133.1 | 88.1 | 18 |
Chromatography: A reverse-phase C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid) typically provides good separation and peak shape.
Conclusion
This compound is an invaluable tool for conducting definitive metabolic studies of NMP. Its use as a stable isotope tracer allows for precise and unambiguous quantification of the parent compound and its biotransformation products, free from endogenous interference. The protocols outlined in this guide provide a robust framework for both in vitro screening and comprehensive in vivo ADME characterization. By applying these methodologies, researchers can generate high-quality data to better understand the metabolic pathways of NMP, inform toxicological risk assessments, and ensure the safe use of this important industrial solvent.
References
- Baillie, T. A. (2008).
- Maddela, R., & Kanthi, M. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.
- ResearchGate. (n.d.). Oxidative metabolism of NMP according to Åkesson et al. 17 (A) and...
- Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-9.
- Sáez, L. P., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology.
- Rosing, H., et al. (n.d.). Applications of stable isotopes in clinical pharmacology. PubMed Central.
- International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35). Inchem.org.
- Ahmed, K. B., et al. (2021). Exposure to the bromodomain inhibitor N-methyl pyrrolidone blocks spermatogenesis in a hormonal and non-hormonal fashion. PubMed.
- Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. Amerigo Scientific.
- Cleva. (2024).
- Sherwood, A. M., et al. (2023). Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine.
- Li, Y., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. NIH.
- Saillenfait, A. M., et al. (n.d.). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats.
- U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). EPA.
- Scientific Committee on Consumer Safety. (n.d.). Opinion on N-methyl-2-pyrrolidone (NMP). European Commission.
- Fine, J. D., & Mullin, C. A. (2017). Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects. PubMed.
- ResearchGate. (n.d.). The metabolites of NMP.
- California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP). CDPH.
- ResearchGate. (n.d.). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main...
- Poet, T. S., et al. (n.d.). In vivo and in vitro [14C]NMP metabolism rate in male Sprague-Dawley...
- Li, Y., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Dovepress.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.
- UWPR. (n.d.). DIA. UWPR.
- Nilsson, J. L. G. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. PubMed.
Sources
- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to the bromodomain inhibitor N-methyl pyrrolidone blocks spermatogenesis in a hormonal and non-hormonal fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of N-Methyl-2-pyrrolidinone (NMP) Using 1-Methyl-2-pyrrolidinone-d3 as an Internal Standard in Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
N-Methyl-2-pyrrolidinone (NMP) is a versatile aprotic solvent with extensive applications in the petrochemical, polymer, electronics, and pharmaceutical industries.[1][2][3] Its widespread use and potential health effects have led to increased regulatory scrutiny from bodies like the U.S. Environmental Protection Agency (EPA) and under regulations such as EU REACH, necessitating precise and accurate methods for its quantification in biological, environmental, and industrial matrices.[4][5][6] This guide details the use of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a stable isotope-labeled analogue, as an internal standard for quantitative analysis by mass spectrometry. By leveraging the principle of isotope dilution mass spectrometry (IDMS), NMP-d3 provides a robust framework for correcting analytical variability, thereby ensuring the highest degree of accuracy and reliability in measurement. We present the core principles of IDMS, key quality considerations for the internal standard, and detailed, field-proven protocols for the analysis of NMP in both biological fluids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and polymer matrices via Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS).
Part 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
At the heart of high-precision quantitative analysis is the challenge of accounting for inevitable sample loss and variability during multi-step analytical workflows. Isotope Dilution Mass Spectrometry (IDMS) is a definitive measurement technique that addresses this challenge by employing a stable isotope-labeled version of the analyte as an internal standard (IS).[7][8]
A known quantity of the isotopically enriched standard (in this case, NMP-d3) is added to the sample at the earliest possible stage of preparation.[9] This "spiked" standard experiences the exact same physical and chemical processes as the endogenous analyte (NMP) throughout the entire workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[10][11]
The key advantages of using NMP-d3 are rooted in its near-perfect chemical equivalence to NMP:
-
Correction for Matrix Effects : Biological and environmental samples contain complex matrices that can suppress or enhance the analyte signal during ionization, leading to inaccurate results. Since NMP-d3 is chemically identical to NMP, it is affected by the matrix in the same way, allowing the ratio of analyte to standard to remain constant and accurate.[9][12]
-
Compensation for Extraction Variability : Analyte recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction is rarely 100% and can be inconsistent. NMP-d3 experiences the same procedural losses as NMP, ensuring that the final measured ratio accurately reflects the initial concentration.[9][13]
-
Normalization of Instrumental Variations : Minor fluctuations in injection volume or mass spectrometer detector response are normalized because they affect both the analyte and the internal standard equally.[9]
Because the mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio, quantification is based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte.[10][14] This ratiometric approach is inherently more robust and provides a self-validating system for achieving exceptional accuracy and precision.[7]
Part 2: Properties and Quality Specifications of NMP-d3
The reliability of the IDMS method is contingent upon the quality of the internal standard. For NMP-d3, two parameters are critical: chemical purity and isotopic enrichment. High chemical purity (>99%) ensures that no impurities interfere with the analysis, while high isotopic enrichment (≥98%) guarantees a distinct mass signal with minimal contribution to the analyte's mass channel (and vice-versa).[14]
| Property | 1-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d3) |
| Chemical Formula | C₅H₉NO | C₅H₆D₃NO[15] |
| Molecular Weight | 99.13 g/mol [3] | 102.15 g/mol [15] |
| CAS Number | 872-50-4[3] | 933-86-8[15] |
| Appearance | Colorless to pale yellow liquid[3] | Clear pale yellow oil[15] |
| Boiling Point | 202 °C[16] | ~202 °C |
| Density | 1.028 g/mL at 25 °C[16] | ~1.05 g/mL |
| Purity (Typical) | Varies by grade (e.g., ≥99.5%)[16] | Chemical Purity: >99%Isotopic Enrichment: ≥98%[14] |
Part 3: Protocols for Sample Preparation and Analysis
The following protocols provide detailed methodologies for two common applications: analysis in a biological matrix (urine) and an industrial matrix (polymer).
Protocol 1: Quantification of NMP in Urine by LC-MS/MS
This protocol is designed for the sensitive detection of NMP in complex biological fluids, a common requirement for occupational exposure monitoring.[17][18]
A. Materials and Reagents
-
1-Methyl-2-pyrrolidinone (NMP), analytical standard (≥99.5%)
-
This compound (NMP-d3), internal standard (≥98% isotopic purity)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Urine samples (human or animal)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with caps
B. Preparation of Standards and Solutions
-
NMP Stock Solution (1 mg/mL): Accurately weigh ~10 mg of NMP standard, dissolve in 10 mL of ACN/Water (50:50 v/v) in a Class A volumetric flask.
-
NMP-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the NMP stock solution.
-
NMP-d3 IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with ACN/Water (50:50 v/v).
-
Calibration Standards: Perform serial dilutions of the NMP stock solution to prepare a set of calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each calibrator with the IS working solution to achieve a final IS concentration of 100 ng/mL.
C. Sample Preparation Protocol
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Aliquot 90 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL NMP-d3 IS working solution to each sample, blank, and calibration standard. Vortex briefly.
-
To precipitate proteins, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 30 seconds to mix.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 900 µL of mobile phase A (see below).
-
Cap the vial and vortex. The sample is now ready for LC-MS/MS analysis.
D. Suggested LC-MS/MS Conditions
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | NMP: m/z 100 → 58 (Quantifier), 100 → 82 (Qualifier)[19]NMP-d3: m/z 103 → 60 (Quantifier) |
Protocol 2: Quantification of NMP in Polymers by Thermal Desorption-GC/MS
This method is suitable for analyzing residual NMP solvent in solid polymer matrices, a critical quality control step in manufacturing.[4]
A. Materials and Reagents
-
NMP standard and NMP-d3 IS (as above)
-
Methanol (MeOH), GC grade
-
Polymer sample (e.g., PVC, PMMA)[4]
-
Thermal desorption tubes (empty, conditioned)
B. Preparation of Standards
-
Prepare stock solutions of NMP and NMP-d3 in methanol (e.g., 1 mg/mL).
-
Create working solutions and calibration standards by diluting in methanol.
-
To create calibration curves, inject known amounts of the methanolic standards onto clean thermal desorption tubes and purge with inert gas to remove the solvent, leaving the analyte on the sorbent.
C. Sample Preparation Protocol
-
Accurately weigh ~10-20 mg of the polymer sample directly into a thermal desorption tube.
-
Spike the sample by injecting a small, known volume (e.g., 1-2 µL) of the NMP-d3 IS working solution directly onto the polymer inside the tube.
-
(Optional) Briefly purge the tube with a gentle stream of helium or nitrogen to evaporate the spiking solvent if necessary.
-
Cap the tube. It is now ready for analysis.
D. Suggested TD-GC/MS Conditions
| Parameter | Setting |
| Thermal Desorber | Two-stage desorption system |
| Tube Desorb Temp | 250 °C for 10 min |
| Focusing Trap | Tenax TA, cooled to -10 °C, ballistic heating to 280 °C |
| GC System | Gas Chromatograph with Mass Selective Detector (MSD) |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | NMP: m/z 99 (Quantifier), 58, 42 (Qualifiers)NMP-d3: m/z 102 (Quantifier) |
Part 4: Data Analysis and Validation
-
Construct Calibration Curve: For both protocols, process the data from the calibration standards. Calculate the peak area ratio (Peak Area of NMP / Peak Area of NMP-d3) for each concentration level. Plot this ratio (y-axis) against the known concentration of NMP (x-axis).
-
Regression Analysis: Apply a linear regression fit to the calibration points. The curve should exhibit excellent linearity, with a coefficient of determination (r²) of ≥0.995.
-
Quantify Unknowns: Calculate the peak area ratio for each unknown sample. Use the equation of the line from the linear regression (y = mx + b) to determine the concentration of NMP in the sample.
-
Method Validation: Ensure the method's performance by evaluating precision and accuracy using quality control (QC) samples at low, medium, and high concentrations. Acceptable performance is typically within ±15% of the nominal value.[4][17]
Conclusion
The use of this compound as an internal standard is an indispensable technique for the accurate and precise quantification of NMP. By employing the principles of isotope dilution, this method effectively mitigates variability arising from complex sample matrices, inconsistent extraction recovery, and instrumental drift.[9][12] The protocols provided herein offer robust, field-tested starting points for researchers, quality control scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality, reliable, and defensible data, which is critical for regulatory compliance, product safety, and advanced research applications.
References
-
U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2–pyrrolidone. [Link]
-
Agilent Technologies. (n.d.). Analysis of Nanoparticle Contaminants in N-Methyl-2-Pyrrolidone (NMP) using Single Particle (sp)ICP-MS/MS Method. [Link]
-
Lee, D., et al. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Analytical Sciences, 33(7), 821-825. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
ResearchGate. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Risk Management for n-Methylpyrrolidone (NMP). [Link]
-
Anonymous Contributor. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Anonymous Contributor. (n.d.). NMR Sample Preparation Guide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fact Sheet: N-Methylpyrrolidone (NMP). [Link]
-
University of Liverpool. (n.d.). Sample Preparation. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for n-Methylpyrrolidone (NMP). [Link]
-
Iowa State University. (2013). NMR Sample Preparation. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]
-
Capitol Scientific. (n.d.). Sigma Aldrich 328634-2L 1-Methyl-2-pyrrolidinone Anhydrous, 99.5%, 2L Bottle. [Link]
-
ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solution. [Link]
-
Semantic Scholar. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. [Link]
-
U.S. Environmental Protection Agency. (2020). Final Risk Evaluation for N-Methylpyrrolidone (2-Pyrrolidinone, 1-Methyl-) (NMP), Supplemental Information on Consumer Exposure. [Link]
-
PubMed. (n.d.). Routine Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Measurement of the 25-hydroxy Metabolites of Vitamins D2 and D3. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
National Institutes of Health. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. [Link]
-
PubMed. (n.d.). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. [Link]
-
YouTube. (n.d.). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. [Link]
-
Centers for Disease Control and Prevention. (n.d.). N-METHYL-2-PYRROLIDINONE 1302. [Link]
-
National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
-
ResearchGate. (n.d.). (PDF) Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. [Link]
-
Chromatography Online. (n.d.). High-Throughput Quantitative Analysis of Vitamin D Using a Multiple Parallel LC–MS System Combined with Integrated On-Line SPE. [Link]
-
Reddit. (n.d.). How would I pick a suitable internal standard? : r/Chempros. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Sample Preparation Basics SOP. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
PubMed Central. (n.d.). Automated Coupling of Nanodroplet Sample Preparation with Liquid Chromatography-Mass Spectrometry for High-Throughput Single-Cell Proteomics. [Link]
-
YouTube. (n.d.). How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Isotope dilution - Wikipedia [en.wikipedia.org]
- 8. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. texilajournal.com [texilajournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 1-甲基-2-吡咯烷酮,无水,99.5 C5H9NO [sigmaaldrich.com]
- 17. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
1-Methyl-2-pyrrolidinone-d3 for residual solvent analysis
An Application Note on the Use of 1-Methyl-2-pyrrolidinone-d3 for Residual Solvent Analysis in Pharmaceutical Ingredients
Authored by a Senior Application Scientist
Introduction: The Critical Role of Internal Standards in Residual Solvent Analysis
In the pharmaceutical industry, the control of residual solvents in active pharmaceutical ingredients (APIs), excipients, and drug products is a critical aspect of quality control and patient safety. These organic volatile impurities are remnants of the manufacturing process and can pose a risk to human health and impact the physicochemical properties of the drug substance. Regulatory bodies, such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), have established strict limits for the presence of these solvents.
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the standard technique for the analysis of residual solvents. However, the complexity of pharmaceutical matrices can introduce significant variability into the analytical workflow, from sample preparation to injection. To mitigate these matrix effects and ensure the accuracy and precision of quantification, the use of an internal standard is indispensable. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the detector. This is where isotopically labeled compounds, such as this compound (NMP-d3), offer a significant advantage.
This application note provides a detailed protocol and scientific rationale for the use of NMP-d3 as an internal standard for the quantification of 1-Methyl-2-pyrrolidinone (NMP) and other residual solvents in pharmaceutical preparations. We will delve into the experimental design, from sample preparation to data analysis, and discuss the underlying principles that make this method robust and reliable.
Physicochemical Properties: NMP vs. NMP-d3
NMP is a common solvent used in various stages of pharmaceutical manufacturing and is classified as a Class 2 residual solvent by the ICH, with a permitted daily exposure (PDE) of 5.3 mg/day and a concentration limit of 530 ppm. Its deuterated counterpart, NMP-d3, shares nearly identical physicochemical properties, which is a crucial characteristic for an effective internal standard. This similarity ensures that NMP-d3 co-elutes with NMP and experiences similar extraction efficiencies and matrix effects. However, its increased mass allows for clear differentiation by a mass spectrometer.
| Property | 1-Methyl-2-pyrrolidinone (NMP) | This compound (NMP-d3) |
| Molecular Formula | C₅H₉NO | C₅H₆D₃NO |
| Molecular Weight | 99.13 g/mol | 102.15 g/mol |
| Boiling Point | 202 °C | ~202 °C |
| Solubility | Miscible with water and most organic solvents | Miscible with water and most organic solvents |
Experimental Protocol: GC-MS Analysis of Residual Solvents Using NMP-d3
This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of NMP in a pharmaceutical matrix using NMP-d3 as an internal standard.
Materials and Reagents
-
1-Methyl-2-pyrrolidinone (NMP), analytical standard
-
This compound (NMP-d3), as an internal standard
-
Dimethyl sulfoxide (DMSO), or another suitable solvent with a high boiling point, free of interfering impurities
-
API or drug product sample
-
Headspace vials (20 mL) with caps and septa
Instrumentation
-
Gas chromatograph with a headspace autosampler
-
Mass spectrometer
-
Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness)
Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of NMP-d3 in DMSO at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NMP into blank matrix (or a suitable surrogate) to cover a range of concentrations relevant to the ICH limit (e.g., 50 ppm to 1000 ppm). Add a fixed amount of the IS Stock to each calibration standard.
-
Sample Preparation: Accurately weigh approximately 100 mg of the API or drug product sample into a headspace vial. Add a precise volume of the IS Stock solution.
-
Dilution: Dilute both the calibration standards and the samples with DMSO to a final volume of 1 mL.
-
Vial Sealing: Immediately seal the vials with caps and septa.
GC-MS Parameters
| Parameter | Value |
| Headspace Autosampler | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 15 min |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Split Ratio | 10:1 |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 5 min |
| Ramp | 10 °C/min to 240 °C |
| Hold Time | 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| NMP | m/z 99, 71, 44 |
| NMP-d3 | m/z 102, 74, 46 |
Experimental Workflow Diagram
Caption: HS-GC-MS workflow for residual solvent analysis.
Results and Discussion: The Advantage of Isotopic Dilution
The use of an isotopically labeled internal standard like NMP-d3 provides a more accurate and precise quantification of NMP compared to using an external standard or a non-isotopic internal standard. This is due to the principle of isotopic dilution, where the internal standard behaves almost identically to the analyte throughout the analytical process.
Data Analysis
-
Peak Identification: Confirm the identity of NMP and NMP-d3 by their retention times and the presence of their characteristic ions.
-
Calibration Curve: For each calibration standard, calculate the response ratio by dividing the peak area of NMP by the peak area of NMP-d3. Plot the response ratio against the concentration of NMP to generate a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.
-
Quantification: Calculate the response ratio for the API sample and use the calibration curve to determine the concentration of NMP in the sample.
Why NMP-d3 is a Superior Internal Standard
-
Correction for Matrix Effects: Any suppression or enhancement of the analyte signal caused by co-eluting matrix components will affect the internal standard to the same degree, thus canceling out the effect in the response ratio.
-
Correction for Sample Preparation Variability: Minor variations in sample weighing, dilution, or injection volume will not impact the final calculated concentration, as the ratio of the analyte to the internal standard remains constant.
-
Improved Precision and Accuracy: The use of NMP-d3 leads to lower relative standard deviations (RSDs) for replicate measurements and improved accuracy, ensuring reliable data for regulatory submissions.
Logical Framework for Reliable Quantification
Caption: Using NMP-d3 to overcome analytical challenges.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of residual solvents offers a robust and reliable method for the quantification of NMP in pharmaceutical materials. Its chemical similarity to the analyte ensures that it effectively corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise results. This method aligns with the principles of good analytical practice and supports the generation of high-quality data required for regulatory compliance and ensuring patient safety.
References
Application Notes & Protocols: The Indispensable Role of Deuterated Solvents in Modern Analytical Chemistry
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the applications of deuterated solvents in analytical chemistry. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and protocol design.
Introduction: Beyond an "Empty" Background
Deuterated solvents, compounds in which hydrogen atoms (¹H) are replaced with their stable heavy isotope, deuterium (²H or D), are cornerstone reagents in modern analytical chemistry.[1] Their utility stems from the distinct nuclear properties of deuterium compared to protium. While often perceived simply as "NMR solvents" that provide a transparent background for ¹H NMR spectroscopy, their applications are far more sophisticated and integral to structural elucidation, quantitative analysis, and the study of reaction mechanisms.[2][3][4] This guide elucidates the core principles of their use and provides detailed protocols for key applications.
Fundamental Principles: Why Deuterium?
The substitution of protium with deuterium is critical for several reasons:
-
Minimizing Solvent Interference : In ¹H NMR, a standard protonated solvent would produce a signal of overwhelming intensity, obscuring the signals from the analyte, which is present at a much lower concentration.[5][6] Since deuterium resonates at a completely different frequency (around 6.5 times lower for a given magnetic field) than protons, a deuterated solvent is effectively "invisible" in a ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[4][5][6]
-
Enabling the Deuterium Lock System : Modern NMR spectrometers rely on a field-frequency lock to compensate for the natural drift of the magnetic field over time.[5][7] The spectrometer constantly monitors the resonance frequency of the abundant deuterium nuclei in the solvent and adjusts the magnetic field to keep this frequency constant.[4][5] This ensures high spectral stability and resolution, which is critical for long experiments and for achieving accurate and reproducible chemical shifts.
-
The Kinetic Isotope Effect (KIE) : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy means that reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as the kinetic isotope effect, is a powerful tool for investigating reaction mechanisms.[8][9] By comparing reaction rates in a standard solvent versus its deuterated counterpart (a Solvent Kinetic Isotope Effect, or SKIE), researchers can determine if a proton transfer from the solvent is involved in the rate-determining step of the reaction.[9][10][11]
Core Application I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy remains the most prominent application for deuterated solvents, used for both qualitative structural elucidation and precise quantitative measurements.[1][2][3][12]
Application Note 1: High-Resolution Structural Elucidation
For determining the structure of organic molecules, ¹H NMR is the primary tool. The clarity of the resulting spectrum is entirely dependent on the quality of the sample preparation and, most importantly, the choice of solvent.
-
Causality of Solvent Choice : The ideal solvent must first and foremost dissolve the analyte to create a homogenous solution, free of particulates.[13][14] Secondly, it should be chemically inert, not reacting with the sample.[4] Thirdly, its residual proton signal (from incomplete deuteration, typically >99.5%) should not overlap with key analyte signals.[7][13] For example, Chloroform-d (CDCl₃) has a residual peak at ~7.26 ppm, which may interfere with the analysis of aromatic compounds, necessitating the choice of a different solvent like Acetone-d₆ or Benzene-d₆.[7]
Protocol 1: Standard Sample Preparation for ¹H NMR
This protocol ensures the acquisition of high-resolution spectra by minimizing impurities and optimizing sample positioning.
-
Material Weighing : Accurately weigh 1-5 mg of your purified solid sample for a standard ¹H NMR experiment (or 5-30 mg for less sensitive nuclei like ¹³C) and place it in a clean, dry vial.[14] For a liquid sample, use approximately 1-2 drops.[15]
-
Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13][14] Ensure the solvent bottle is capped tightly after use to prevent atmospheric moisture contamination.[14][15]
-
Dissolution : Gently swirl or vortex the vial to ensure the sample dissolves completely. The solution must be homogenous and free of visible solid particles.[14]
-
Filtration (Critical Step) : Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the neck.[13] Do not use cotton wool, as solvents can leach impurities from it. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter or paramagnetic impurities, which can severely degrade the magnetic field homogeneity ("shimming") and broaden spectral lines.[13][14]
-
Volume Adjustment : The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL), ensuring it properly fills the detection region of the spectrometer's RF coil.[13][15]
-
Capping and Labeling : Cap the NMR tube securely. Label the tube clearly near the top using a permanent marker. Do not use paper labels or tape, as these can affect the tube's balance and spinning stability.[3]
Sources
- 1. deuterated solvents [deuterated_solvents.tengerchemical.com]
- 2. synmr.in [synmr.in]
- 3. synmr.in [synmr.in]
- 4. myuchem.com [myuchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Sci-Hub. Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents / Journal of the American Society for Mass Spectrometry, 2008 [sci-hub.se]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 12. azom.com [azom.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. organomation.com [organomation.com]
- 15. depts.washington.edu [depts.washington.edu]
Troubleshooting & Optimization
Technical Support Guide: Stability and Storage of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3)
Introduction: 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) is a deuterated stable isotope of NMP, a highly polar, aprotic solvent.[1][2] It serves a critical role in research and development as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS and as an isotopic tracer in metabolic studies.[1] The integrity of experimental data derived from its use is directly contingent upon its chemical purity and isotopic stability. This guide provides in-depth technical information, troubleshooting advice, and best-practice protocols to ensure the long-term stability and reliable performance of NMP-d3 in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Storage
This section addresses the most common queries regarding the handling and preservation of NMP-d3.
Q1: What are the ideal storage conditions for NMP-d3 to ensure maximum stability?
A1: The stability of NMP-d3 is predicated on controlling its environment. While the molecule itself possesses high thermal and chemical stability[2], its purity can be compromised by external factors.
-
Temperature: For long-term storage, refrigeration at 2-8°C is often recommended by suppliers to minimize any potential for slow degradation or volatilization of trace impurities.[3] However, storage at room temperature away from direct heat sources is also acceptable for shorter periods.[1][4] Always consult the product's Certificate of Analysis for supplier-specific recommendations.[5]
-
Atmosphere: NMP is hygroscopic, meaning it readily absorbs moisture from the air.[6][7][8] This is particularly problematic for a deuterated solvent, as water contamination introduces protic signals in NMR and can lead to H/D exchange. Therefore, the cardinal rule is to keep the container tightly sealed at all times.[5][9] For high-purity applications, blanketing the solvent with a dry, inert gas like argon or nitrogen before sealing is a highly effective preventative measure.[5]
-
Light: Some grades of NMP are noted to be light-sensitive.[6][10] To preclude any possibility of photochemical reactions, it is best practice to store NMP-d3 in an amber glass bottle or in a dark location, such as a cabinet.
Q2: My bottle of NMP-d3 was left open for a short period. Is it still usable?
A2: This depends on the duration of exposure and the sensitivity of your application. The two primary risks from atmospheric exposure are moisture absorption and, to a lesser extent, oxidation.
-
Moisture Contamination: NMP will readily absorb atmospheric water.[7] For qualitative NMR, a small amount of water may be tolerable (appearing as a broad singlet), but for quantitative analysis or moisture-sensitive reactions, this could be a critical failure point.
-
Oxidative Stability: NMP is only slowly oxidized by air.[8] Brief exposure is unlikely to cause significant chemical degradation. However, prolonged exposure, especially in the presence of light and heat, should be avoided.
Recommendation: For non-critical applications, the solvent may still be usable. For high-sensitivity work like quantitative mass spectrometry or anhydrous reactions, it is safer to use a fresh, unopened vial or to dry the solvent before use (see Protocol 2).
Q3: I suspect my NMP-d3 is contaminated with water. How can I confirm this, and what are the consequences?
A3: Water is the most common contaminant in hygroscopic solvents.
-
Confirmation: The most straightforward method is ¹H NMR spectroscopy. A broad peak, typically between 1.5 and 4.7 ppm depending on the solvent and concentration, is indicative of water. For a more quantitative assessment, a Karl Fischer titration can be performed.
-
Consequences:
-
In NMR: The presence of a large, broad water peak can obscure signals from your analyte. In some cases, labile protons on your analyte may exchange with the water, leading to signal broadening or disappearance.
-
In Mass Spectrometry: While less of a direct interferent, water can alter ionization efficiency and potentially participate in adduct formation, complicating spectral interpretation.
-
In Chemical Reactions: If NMP-d3 is used as a reaction solvent, the presence of water can quench moisture-sensitive reagents (e.g., organometallics, strong bases) and alter reaction pathways.
-
Q4: What container materials are safe for storing and handling NMP-d3?
A4: Material compatibility is crucial to prevent leaching of impurities into the solvent.
-
Recommended Materials:
-
Glass: Borosilicate glass (Pyrex®) is excellent for general storage.
-
Plastics: High-Density Polyethylene (HDPE), Polypropylene (PP), and Teflon® (PTFE/FEP) show good resistance.[11][12] HDPE is often recommended for high-purity grades to avoid the potential leaching of silicates from glass.[12]
-
Metals: Stainless steel and carbon steel are suitable for bulk handling and storage systems.[12][13]
-
-
Materials to Avoid:
-
Elastomers: NMP is an aggressive solvent that can swell, soften, and dissolve many common rubbers.[14] If O-rings or septa are needed, use highly resistant materials like Kalrez® (FFKM) or Viton® (FKM) after verifying specific compatibility. Butyl rubber and FEP Teflon are noted to provide good resistance.[12]
-
Aluminum: Should only be used for ambient temperature service.[12]
-
Q5: How long can I expect NMP-d3 to be stable under ideal conditions?
A5: When stored properly in an unopened, sealed container from the manufacturer, NMP-d3 is a very stable compound with a shelf life of several years. The product is chemically stable under standard ambient conditions.[15] The primary factor limiting its long-term use is not intrinsic degradation, but the gradual ingress of atmospheric contaminants (chiefly water) after the container has been opened. For critical applications, using smaller-volume ampules or single-use bottles can ensure the highest purity for each experiment.[7]
Section 2: Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent results in quantitative analysis (LC-MS/GC-MS). | 1. Water Contamination: Altered solvent polarity or ionization efficiency. 2. Cross-Contamination: Improper handling during sample preparation. 3. Concentration Error: Evaporation of solvent from an improperly sealed vial. | 1. Use a fresh, unopened ampule of NMP-d3. 2. Review handling procedures (See Protocol 1). 3. Ensure all vials are tightly capped immediately after use. |
| Unexpected peaks in ¹H NMR spectrum. | 1. Water Peak: A broad singlet is observed. 2. Leached Impurities: Plasticizers or other compounds from container caps or liners. 3. Degradation Products: (Rare) May indicate significant mishandling (e.g., exposure to strong acids/bases).[15] | 1. Dry the solvent (See Protocol 2) or use a fresh supply. 2. Use only PTFE-lined caps and avoid shaking; mix with a vortex.[7] 3. Discard the solvent and acquire a new lot. |
| Solvent appears yellow or contains particulates. | 1. Gross Contamination: Introduction of foreign material. 2. Advanced Degradation: Reaction with an incompatible substance or severe thermal/photochemical stress. | 1. DO NOT USE. Discard the solvent according to your institution's hazardous waste protocols. 2. Investigate storage conditions and material compatibility of the container. |
Section 3: Data Summary & Protocols
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term) or Room Temp (short-term) | Minimizes volatility and slows any potential reactions.[3] |
| Atmosphere | Tightly sealed, under inert gas (Ar, N₂) | Prevents contamination from atmospheric moisture and oxygen.[5][7] |
| Light Exposure | Store in dark/amber bottle | Protects against potential light-induced degradation.[6][10] |
| Container | Borosilicate Glass, HDPE, PP | Chemically inert and prevents leaching of contaminants.[11][12] |
| Cap/Liner | PTFE-lined cap | Prevents solvent from dissolving the cap liner and causing contamination.[7] |
Protocol 1: Aseptic Handling for High-Purity Applications
Objective: To withdraw a sample of NMP-d3 from a septum-sealed bottle while minimizing atmospheric contamination.
Materials:
-
Septum-sealed bottle of NMP-d3
-
Dry, inert gas (Argon or Nitrogen) with a regulator and needle
-
Dry, gas-tight syringe with a needle
-
Receiving vessel (e.g., NMR tube, reaction flask), dried in an oven (>120°C) and cooled under inert gas.[7]
Procedure:
-
Prepare the Workspace: Perform all operations in a fume hood or under a positive pressure of inert gas (e.g., in a glove box).
-
Pressurize the Bottle: Puncture the septum with a needle connected to the inert gas line. Apply a gentle positive pressure (a balloon can be used to visually monitor pressure).
-
Insert Vent Needle: Insert a second, short needle to act as a vent. This prevents over-pressurization.
-
Withdraw Solvent: Puncture the septum with the clean, dry syringe needle. Withdraw slightly more than the required volume of NMP-d3.
-
Remove Bubbles: Invert the syringe and expel any gas bubbles to ensure an accurate volume measurement. Eject the excess solvent into a waste container.
-
Transfer: Dispense the NMP-d3 directly into the prepared, dry receiving vessel.
-
Seal: Immediately cap the receiving vessel. Remove the needles from the NMP-d3 bottle. Store the bottle under the slight positive pressure of inert gas.
Protocol 2: Drying NMP-d3 with Molecular Sieves
Objective: To remove trace amounts of water from NMP-d3. This is the safest method in a standard lab setting.
Materials:
-
NMP-d3 suspected of water contamination
-
3Å or 4Å molecular sieves, freshly activated
-
Dry glass bottle with a PTFE-lined cap
Procedure:
-
Activate Sieves: Place the molecular sieves in a flask and heat under vacuum (or in a >250°C oven for several hours). Allow them to cool to room temperature under an inert atmosphere or in a desiccator.
-
Add Sieves: Add the activated sieves to the bottom of the dry glass bottle, filling approximately 10-20% of the bottle's volume.
-
Transfer Solvent: Carefully pour the NMP-d3 into the bottle containing the sieves.
-
Seal and Wait: Tightly seal the bottle and allow it to stand for at least 12-24 hours.[16] Occasional gentle swirling can improve efficiency.
-
Use: The NMP-d3 can now be carefully decanted or drawn off with a syringe for use, leaving the sieves behind.
Section 4: Visual Troubleshooting Workflow
This decision tree provides a logical pathway for diagnosing and resolving common issues related to NMP-d3 stability and purity.
Caption: Troubleshooting decision tree for NMP-d3 purity issues.
References
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. (2015). Greenfield Global. [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone. (n.d.). Carl ROTH. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. [Link]
-
N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. (2018). [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co.KG. [Link]
-
CAS No : 933-86-8 | Product Name : this compound. Pharmaffiliates. [Link]
-
How to dry NMP (N methylpyrrolidone) in an oven without polymerizing it. (2017). Quora. [Link]
-
N-Methylpyrrolidone Handling and Storage. (1990). P2 InfoHouse. [Link]
-
Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2017). National Institutes of Health (NIH). [Link]
-
METHYL 20PYRROLIDONE Resistant O-Rings and Seals. Marco Rubber & Plastics. [Link]
-
N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. [Link]
-
Biodegradation of N-methyl-2-pyrrolidone (NMP) in wastewater: A review of current knowledge and future perspectives. (2025). OUCI. [Link]
-
Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. (2014). ResearchGate. [Link]
-
CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. isotope.com [isotope.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 9. greenfield.com [greenfield.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. balseal.com [balseal.com]
- 14. marcorubber.com [marcorubber.com]
- 15. carlroth.com [carlroth.com]
- 16. quora.com [quora.com]
Technical Support Center: A-Z Guide for 1-Methyl-2-pyrrolidinone-d3 Internal Standard
Welcome to the technical support center for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals who utilize NMP-d3 as an internal standard in their analytical workflows. Here, you will find not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound (NMP-d3) is a deuterated form of N-Methyl-2-pyrrolidone (NMP), a polar aprotic solvent.[1] In analytical chemistry, particularly in mass spectrometry-based assays, stable isotope-labeled (SIL) compounds like NMP-d3 are considered the gold standard for internal standards.[2] This is because their chemical and physical properties are nearly identical to the unlabeled analyte (NMP).[3] This similarity ensures that the internal standard behaves like the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process and improving the accuracy and precision of quantification.[3][4]
Q2: What are the key chemical properties of NMP that are relevant to its use as an internal standard?
A2: NMP is a high-boiling (202-204 °C), water-miscible, and chemically stable organic solvent.[5] It is effective at dissolving a wide range of organic and inorganic compounds.[5] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Understanding these properties is crucial for preparing and storing both the analyte and the internal standard solutions.
Q3: What are the typical impurities that might be present in NMP-d3?
A3: The synthesis of NMP typically involves the reaction of γ-butyrolactone with methylamine.[5] Potential impurities in the final product could include residual starting materials or byproducts from side reactions. Common impurities found in commercial NMP include methylamine and water.[7] For NMP-d3, it is also important to consider the isotopic purity of the deuterated methylamine used in the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with NMP-d3.
Issue 1: Inconsistent Internal Standard Response
Q4: My NMP-d3 signal is highly variable across my sample batch. What could be the cause?
A4: Inconsistent internal standard response is a common issue in LC-MS/MS analysis.[2] The first step is to plot the peak area of the NMP-d3 for all samples in the run to identify any trends. Variability can stem from several factors:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, variations in extraction efficiency, or incomplete vortexing can all lead to inconsistent responses.
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of the internal standard.[6][8] This effect may vary between different samples, leading to inconsistent signal intensity.
-
Instrumental Variability: Inconsistent injection volumes or fluctuations in the mass spectrometer's performance can also cause signal variability.
Workflow for Investigating Inconsistent IS Response
Caption: A logical workflow for diagnosing the root cause of inconsistent internal standard response.
Issue 2: Suspected Matrix Effects
Q5: How can I determine if matrix effects are impacting my NMP-d3 signal?
A5: Matrix effects occur when components of the sample matrix co-elute with the analyte and internal standard, affecting their ionization efficiency.[6] To assess this, you can perform a post-extraction addition experiment:
-
Extract a blank matrix sample (without the analyte or internal standard).
-
Prepare two sets of solutions:
-
Set A: Spike NMP-d3 into the extracted blank matrix.
-
Set B: Spike NMP-d3 at the same concentration into the mobile phase or a pure solvent.
-
-
Analyze both sets and compare the peak area of NMP-d3. A significant difference (typically >15%) indicates the presence of matrix effects.
Q6: I've confirmed matrix effects. How can I mitigate them?
A6: Here are several strategies to reduce the impact of matrix effects:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to better separate NMP-d3 from co-eluting matrix components. This may involve trying a different column chemistry or modifying the mobile phase gradient.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6] However, ensure that the analyte concentration remains within the linear range of the assay.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup | Removal of interfering matrix components before analysis. | Can significantly reduce or eliminate matrix effects. | May be time-consuming and require method development. |
| Chromatographic Separation | Separation of the analyte/IS from interfering components. | Does not require additional sample preparation steps. | May not be possible for all interfering components. |
| Sample Dilution | Reduction of the concentration of matrix components. | Simple and easy to implement. | May compromise the limit of quantification. |
| Matrix-Matched Calibration | Compensation for matrix effects by using the same matrix for standards and samples. | Can be very effective if the matrix is consistent. | Difficult to implement if the sample matrix is variable. |
Issue 3: Isotopic Exchange (H/D Exchange)
Q7: Is my NMP-d3 susceptible to hydrogen-deuterium (H/D) exchange? How can I prevent it?
A7: H/D exchange is a potential issue with all deuterated internal standards, where deuterium atoms are replaced by protons from the solvent or matrix.[9] The likelihood of exchange depends on the position of the deuterium atoms and the sample processing conditions (e.g., pH, temperature). While NMP itself is chemically stable, the deuterium on the methyl group of NMP-d3 is generally considered stable under typical analytical conditions. However, exposure to strong acids or bases, or elevated temperatures, could potentially facilitate exchange.
Protocol for Assessing H/D Exchange:
-
Prepare a solution of NMP-d3 in a non-deuterated solvent.
-
Incubate the solution under the most extreme pH and temperature conditions of your analytical method.
-
Analyze the solution by LC-MS and monitor for the appearance of a signal at the m/z of partially deuterated or non-deuterated NMP. The absence of such signals indicates that H/D exchange is not a significant issue under your experimental conditions.
Issue 4: Chromatographic Shift Between NMP and NMP-d3
Q8: I'm observing a slight difference in retention time between NMP and NMP-d3. Is this normal and can it affect my results?
A8: A small difference in retention time between a deuterated internal standard and its unlabeled analog is known as the chromatographic isotope effect. This can occur due to the slightly different physicochemical properties of the deuterated compound. If this shift causes the analyte and internal standard to elute in regions with different matrix effects, it can lead to inaccurate quantification, a phenomenon known as "differential matrix effects".[10]
How to Address Chromatographic Shifts:
-
Method Optimization: Adjust your chromatographic conditions (e.g., gradient, flow rate, column temperature) to minimize the retention time difference.
-
Evaluation of Differential Matrix Effects: Even with a small shift, it is crucial to validate that it does not lead to differential matrix effects. This can be assessed by performing matrix effect experiments at different concentrations across the calibration range.
Diagram of Differential Matrix Effects
Caption: Illustration of how a chromatographic shift can lead to differential matrix effects.
References
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. | Request PDF. (2025, August 6). Retrieved from [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry. (2025, October 27). Retrieved from [Link]
-
The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. (2020, July 15). Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). Retrieved from [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020, March 4). Retrieved from [Link]
-
(PDF) Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1). Retrieved from [Link]
-
Chromatography Corner. (n.d.). Retrieved from [Link]
-
8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. (n.d.). Retrieved from [Link]
-
n methylpyrrolidone and its Impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods | bioRxiv. (2025, January 20). Retrieved from [Link]
-
(PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. (2025, August 6). Retrieved from [Link]
-
The Analysis of n-Methyl-2-pyrrolidone (NMP) in Butadiene with the DVLS LGI Injector - Ingenieria Analitica Sl. (n.d.). Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved from [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024, May 8). Retrieved from [Link]
-
The epigenetically active small chemical N-Methyl Pyrrolidone (NMP) prevents estrogen depletion induced osteoporosis. | Request PDF. (2025, August 9). Retrieved from [Link]
-
Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. (2009, November 1). Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Retrieved from [Link]
-
Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. (n.d.). Retrieved from [Link]
- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents. (n.d.).
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. (2025, August 5). Retrieved from [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (n.d.). Retrieved from [Link]
-
N-methyl-2-pyrrolidone | C5H9NO | CID 13387. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]
-
The matrix effect of various matrices on the peak area of the... (n.d.). Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014, February 15). Retrieved from [Link]
Sources
- 1. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. nebiolab.com [nebiolab.com]
- 5. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
Technical Support Center: Minimizing Isotopic Exchange in 1-Methyl-2-pyrrolidinone-d3 (NMP-d3)
Welcome to the technical support center for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the isotopic integrity of this valuable deuterated solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Introduction: The Challenge of Isotopic Stability
This compound (NMP-d3), where the three hydrogen atoms on the N-methyl group are replaced with deuterium, is a crucial solvent and internal standard in various analytical and research applications, including NMR spectroscopy and mass spectrometry.[1][] The utility of NMP-d3 is intrinsically linked to its isotopic purity. However, the deuterium labels are not permanently fixed and can be susceptible to exchange with protons from the surrounding environment, a phenomenon known as hydrogen-deuterium (H/D) exchange.[3] This exchange compromises the isotopic purity of the solvent, potentially leading to inaccurate experimental results. This guide provides a comprehensive overview of the factors influencing isotopic exchange in NMP-d3 and practical strategies to minimize it.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for NMP-d3?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in NMP-d3 is replaced by a hydrogen atom from a protic source (e.g., water, alcohols).[3] This process, also known as D-H or H/D back-exchange, degrades the isotopic purity of the solvent.[4] For researchers relying on the specific mass or NMR signal of the deuterated methyl group, this exchange can lead to compromised data integrity, such as inaccurate quantification in mass spectrometry or the appearance of interfering proton signals in ¹H NMR.[5]
Q2: What are the primary factors that promote isotopic exchange in NMP-d3?
A2: The primary drivers of isotopic exchange are the presence of protic species (especially water), and catalysis by acids or bases.[4][6] Elevated temperatures also significantly accelerate the rate of exchange.[4][7] The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom in the pyrrolidinone ring are generally more susceptible to exchange under certain conditions.[5]
Q3: How should I properly store NMP-d3 to maintain its isotopic purity?
A3: To minimize isotopic exchange during storage, NMP-d3 should be kept in a tightly sealed container to prevent moisture ingress from the atmosphere.[8][9] It is recommended to store it in a cool, dry, and dark place.[8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Q4: Can I use NMP-d3 with acidic or basic samples?
A4: Extreme caution is advised. Both acidic and basic conditions can catalyze the H/D exchange.[3][4][6] If your experimental protocol requires acidic or basic conditions, it is crucial to minimize the exposure time and temperature. Consider performing the reaction at a lower temperature to slow down the exchange rate.[4]
Q5: How can I check the isotopic purity of my NMP-d3?
A5: The isotopic purity of NMP-d3 can be determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[10][11] In ¹H NMR, the presence and integration of a signal corresponding to the N-methyl group can indicate the extent of D-H exchange.[5][10] HRMS can differentiate between the deuterated and non-deuterated forms of the molecule based on their precise mass-to-charge ratios.[10][11]
Troubleshooting Guides
Issue 1: Gradual Loss of Isotopic Purity Over Time in a Stored Container
-
Potential Cause: Moisture contamination from the atmosphere due to improper sealing or frequent opening of the container.
-
Troubleshooting Steps:
-
Verify Seal Integrity: Ensure the container cap is tightly secured. For frequently used solvents, consider using a septum-sealed bottle to withdraw aliquots with a syringe under an inert atmosphere.
-
Use of Desiccants: Store the NMP-d3 container inside a desiccator containing a suitable desiccant to minimize ambient moisture.
-
Aliquotting: For larger quantities, aliquot the NMP-d3 into smaller, single-use vials. This practice minimizes the exposure of the bulk solvent to the atmosphere.
-
Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas like argon or nitrogen.
-
Issue 2: Rapid Loss of Isotopic Purity During an Experiment
-
Potential Cause 1: Presence of protic solvents (e.g., water, methanol) in the reaction mixture.
-
Troubleshooting Protocol 1: Minimizing Protic Contamination
-
Use Anhydrous Reagents: Ensure all other reagents and solvents used in the experiment are anhydrous.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of dry inert gas or in a desiccator before use.
-
Solvent Choice: If possible, substitute protic solvents with aprotic alternatives.[12]
-
-
Potential Cause 2: Acidic or basic conditions in the experimental setup.
-
Troubleshooting Protocol 2: Managing pH-Catalyzed Exchange
-
pH Control: If possible, adjust the pH of the reaction mixture to be as close to neutral as the experimental conditions allow. The minimum rate of exchange for many deuterated compounds is observed around pH 2.5, though this can be system-dependent.[3][4]
-
Temperature Reduction: Perform the experiment at the lowest feasible temperature to decrease the rate of the exchange reaction.[4][7]
-
Minimize Reaction Time: Optimize the experimental protocol to reduce the time NMP-d3 is exposed to harsh pH conditions.
-
Data and Protocols
Table 1: Key Factors Influencing Isotopic Exchange in NMP-d3
| Factor | Impact on Exchange Rate | Mitigation Strategies |
| Moisture/Protic Solvents | High | Use anhydrous reagents, dry glassware, store under inert atmosphere.[12] |
| Acidic Conditions (low pH) | High (Catalyzes exchange) | Buffer to near-neutral pH if possible, minimize exposure time.[4][6] |
| Basic Conditions (high pH) | High (Catalyzes exchange) | Buffer to near-neutral pH if possible, minimize exposure time.[4][6] |
| Elevated Temperature | High (Increases reaction rate) | Conduct experiments at lower temperatures.[4][7] |
| Light Exposure | Moderate | Store in amber vials or in the dark.[8] |
Protocol: Quantification of Isotopic Purity using ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of your NMP-d3 sample in a deuterated solvent that does not have signals overlapping with the N-methyl region (e.g., Chloroform-d). Add a known amount of an internal standard with a distinct, stable signal (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all signals for accurate integration.
-
Data Analysis:
-
Identify the residual proton signal of the N-CH₃ group in NMP (around 2.75 ppm).
-
Integrate the area of this residual signal and the area of the signal from the internal standard.
-
Calculate the amount of the protonated species relative to the internal standard.
-
The isotopic purity (in atom % D) can be estimated by comparing the amount of the protonated species to the total amount of NMP.
-
Visualizing the Problem: Mechanisms and Workflows
Caption: Mechanisms of acid and base-catalyzed H/D exchange in NMP-d3.
Caption: Recommended workflow for handling NMP-d3 to preserve isotopic integrity.
References
-
Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone - Cole-Parmer. Available from: [Link]
-
A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC - NIH. Available from: [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global. Available from: [Link]
-
Hydrogen–deuterium exchange - Wikipedia. Available from: [Link]
-
Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Available from: [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH&Co.KG. Available from: [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed Central. Available from: [Link]
-
Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach - Queen's University Belfast. Available from: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. Available from: [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. Available from: [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. Available from: [Link]
-
Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins - PMC - NIH. Available from: [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry of Membrane Proteins in Lipid Nanodiscs - PMC - NIH. Available from: [Link]
-
Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - ACS Publications. Available from: [Link]
-
Deuterium Exchange - Chemistry LibreTexts. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. greenfield.com [greenfield.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Methyl-2-pyrrolidinone-d3 (NMP-d3)
Welcome to the Troubleshooting Guide for NMP-d3 Analysis
This technical support center is designed for researchers, scientists, and drug development professionals encountering chromatographic issues with 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). As Senior Application Scientists, we have curated this guide to provide in-depth, field-proven insights into one of the most common challenges: peak splitting. Our goal is to move beyond simple checklists and explain the underlying causality, empowering you to diagnose and resolve issues with scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about NMP-d3 and peak splitting to provide initial context before diving into in-depth troubleshooting.
Q1: What is this compound (NMP-d3), and why is it used?
A: 1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent widely used in various industries, including pharmaceuticals and lithium-ion battery manufacturing, due to its excellent solvency properties.[1][2] NMP-d3 is a deuterated form of NMP, where three hydrogen atoms on the methyl group have been replaced with deuterium. It is commonly used as an internal standard in quantitative analyses by mass spectrometry (MS), such as GC-MS or LC-MS.[3] The mass difference allows the detector to distinguish it from the non-deuterated NMP analyte, ensuring accurate quantification.
Q2: I'm seeing a split peak for NMP-d3. What is the most likely general cause?
A: Peak splitting occurs when a single compound travels through the chromatographic system as two or more distinct bands.[4] This can be caused by a wide range of chemical and physical factors. The most common culprits fall into three categories:
-
Pre-Column Issues: Problems occurring before the analytical column, such as issues with the injector, sample solvent, or a blocked frit.[4][5] These issues typically affect all peaks in the chromatogram.
-
On-Column Issues: Problems related to the column itself, including column voids, contamination, or degradation of the stationary phase.[5]
-
Chemical/Method-Specific Issues: Factors related to the specific analyte and method conditions, such as interactions with active sites, sample overload, or incompatibility between the sample solvent and the mobile phase/carrier gas.[6][7]
Q3: Could the deuteration of NMP-d3 be the cause of the peak splitting?
A: This is a nuanced question. It is generally unlikely that deuteration itself is the direct cause of a distinct, split peak. However, there are two related phenomena to consider:
-
Chromatographic Isotope Effect: Deuterated compounds can exhibit slightly different retention times than their non-deuterated counterparts.[8][9] This is due to subtle differences in bond energies and molecular volume. This effect typically results in a small, consistent retention time shift, causing the deuterated standard to elute slightly before or after the native compound, not a split peak of the standard itself.[9]
-
Incomplete Deuteration: A more likely cause for two adjacent peaks would be an impure isotopic standard. If the NMP-d3 standard contains a significant amount of non-deuterated NMP (NMP-d0) or partially deuterated species (d1, d2), you may resolve two distinct peaks corresponding to the different isotopic forms. This is an issue with the standard's purity, not the chromatographic method.
Troubleshooting Guide: A Systematic Approach to Peak Splitting
Peak splitting is a symptom that requires a logical diagnostic process. The first and most critical step is to determine the scope of the problem.
Diagnostic Question 1: Is the peak splitting observed for ALL peaks in the chromatogram or ONLY for the NMP-d3 peak?
The answer to this question will direct you down one of two distinct troubleshooting paths.
Start [label="Peak Splitting Observed for NMP-d3", shape=ellipse, fillcolor="#F1F3F4"]; Decision [label="Are ALL peaks splitting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Path_A [label="YES\n(System-Wide Issue)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Path_B [label="NO, Only NMP-d3\n(Analyte-Specific Issue)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path A Nodes A1 [label="Likely Pre-Column Issue:\nInjector, Sample Introduction, or Column Inlet", fillcolor="#F1F3F4"]; A2 [label="Check for Blocked Column Frit or \nTubing Connections", fillcolor="#F1F3F4"]; A3 [label="Investigate Sample Solvent Mismatch\n(Affecting all analytes)", fillcolor="#F1F3F4"];
// Path B Nodes B1 [label="Likely Analyte-Specific Interaction:\nGC vs. LC specific causes", fillcolor="#F1F3F4"]; B2 [label="GC: Investigate Inlet Conditions\n(Liner, Temp, Injection Speed)", fillcolor="#F1F3F4"]; B3 [label="LC: Investigate Mobile Phase & Sample\nSolvent Compatibility", fillcolor="#F1F3F4"]; B4 [label="Consider Column Overload or \nSecondary Interactions", fillcolor="#F1F3F4"];
Start -> Decision; Decision -> Path_A [label=" Yes"]; Decision -> Path_B [label=" No"];
Path_A -> A1 -> A2 -> A3; Path_B -> B1 -> B2; B1 -> B3; B1 -> B4; }
Initial diagnostic flowchart for peak splitting.
Path A: All Peaks are Splitting (System-Wide Issue)
If every peak in your chromatogram is split, the problem almost certainly lies at or before the column inlet.[4][5] The sample band is being distorted before any separation can occur. Follow this workflow to diagnose the issue.
Troubleshooting Steps for System-Wide Peak Splitting
| Potential Cause | Explanation | Recommended Action |
| 1. Blocked Column Inlet Frit | Particulates from the sample or system can clog the inlet frit, causing the sample flow path to be distorted as it enters the column.[4][10] | Action: Disconnect the column, reverse it, and flush it to waste (check manufacturer's instructions first). If this fails, replace the frit or the column. Use an in-line filter or guard column to prevent recurrence.[11] |
| 2. Column Void/Channeling | A void or channel at the head of the column can create two different paths for the sample to travel, leading to split peaks.[5] This can be caused by pressure shocks or chemical degradation of the stationary phase. | Action: This is often irreversible. Replacing the column is the most reliable solution. To prevent this, avoid sudden pressure changes and operate within the column's recommended pH and temperature limits.[5][12] |
| 3. Injector/Autosampler Mechanical Issues | For LC, a scratched injector rotor seal can cause part of the sample to be temporarily diverted, creating a split injection.[13] For GC, an erratic manual injection or a faulty syringe plunger can deliver the sample in two slugs.[6][14] | Action: Run a system blank. If ghost peaks or carryover are also present, inspect and clean the injector components.[11] For GC, use an autosampler for consistent injections.[14] If using one, check the syringe for damage. |
| 4. Improper Column Installation (GC) | If the GC column is installed at the wrong height in the inlet, it can cause inefficient sample transfer and band broadening or splitting.[15][16] A poor column cut can also create a non-uniform entry point. | Action: Re-install the column according to the manufacturer's specifications for your specific inlet. Ensure a clean, 90-degree cut at the column end.[15] |
Path B: Only the NMP-d3 Peak is Splitting (Analyte-Specific Issue)
If only the NMP-d3 peak is affected, the cause is specific to the analyte's interaction with your system and method.[5] NMP is a polar compound, which can make it susceptible to certain chromatographic issues.
Analyte-Specific Troubleshooting for GC
In Gas Chromatography, analyte-specific peak splitting is very often related to the injection process and the compatibility between the sample, solvent, and stationary phase.[6][7]
Start [label="NMP-d3 Peak Splitting in GC", shape=ellipse, fillcolor="#F1F3F4"];
Cause1 [label="Solvent-Phase Mismatch", fillcolor="#FBBC05"]; Solution1 [label="Match sample solvent polarity to the\nstationary phase. Use a liner with\nglass wool to aid vaporization.", fillcolor="#F1F3F4"];
Cause2 [label="Inlet Overload / Backflash", fillcolor="#FBBC05"]; Solution2 [label="Reduce injection volume. Ensure inlet\ntemperature and pressure are\nappropriate for the solvent volume.", fillcolor="#F1F3F4"];
Cause3 [label="Incomplete Vaporization", fillcolor="#FBBC05"]; Solution3 [label="Increase inlet temperature. Use a liner\nwith packing (e.g., glass wool) to provide\nsurface area for vaporization.", fillcolor="#F1F3F4"];
Cause4 [label="Active Sites in Liner/Column", fillcolor="#FBBC05"]; Solution4 [label="Use a new, deactivated liner. Trim 10-20 cm\nfrom the front of the column.", fillcolor="#F1F3F4"];
Start -> Cause1 -> Solution1; Start -> Cause2 -> Solution2; Start -> Cause3 -> Solution3; Start -> Cause4 -> Solution4; }
Troubleshooting workflow for NMP-d3 in GC.
-
Solvent and Stationary Phase Mismatch: NMP is polar. If you inject a polar sample (like NMP in a polar solvent like methanol) onto a non-polar stationary phase (like a DB-5), the solvent may not "wet" the stationary phase surface properly.[6][7] This can cause the sample to bead up and enter the column as a poorly formed band, resulting in a split peak.
-
Solution: If possible, use a sample solvent that is more compatible with the stationary phase. Alternatively, using an injection liner with glass wool can help trap and vaporize the sample more uniformly, mitigating the mismatch effect.[6]
-
-
Inlet Temperature Issues (Splitless Injection): In splitless injection, if the initial oven temperature is too high, the sample may not focus efficiently into a tight band at the head of the column, leading to split or broad peaks.[15]
-
Solution: Ensure your initial oven temperature is low enough to effectively trap and focus NMP-d3 based on its boiling point (202°C) and the solvent's boiling point.
-
-
Active Sites: NMP contains a nitrogen atom and a carbonyl group, which can interact with active sites (exposed silanols) in the GC inlet liner or at the head of the column.[16] This can cause peak tailing, but severe cases could manifest as splitting.
-
Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, trim 10-20 cm from the front of the column to remove accumulated active sites.[16]
-
Analyte-Specific Troubleshooting for LC
In Liquid Chromatography, peak splitting for a single analyte is often caused by an incompatibility between the sample solvent and the mobile phase.[5]
-
Sample Solvent Strength Mismatch: This is the most common cause. If your NMP-d3 is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, the sample will not focus properly at the head of the column.[13][17] For reversed-phase LC, a strong solvent is one with a high percentage of organic solvent (e.g., 100% Acetonitrile or Methanol) when the mobile phase starts at a high percentage of water.
-
Solution: The best practice is to dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility, reduce the injection volume as much as possible to minimize the effect.[5]
-
-
Column Overload: Injecting too much mass of NMP-d3 onto the column can saturate the stationary phase at the inlet, leading to peak distortion, which can appear as fronting or splitting.[5][11]
-
Solution: Dilute your sample and inject a smaller mass onto the column.
-
-
Secondary Interactions: NMP is a basic compound and can interact with ionized residual silanol groups on silica-based C18 columns, especially at mid-range pH.[12][18] While this typically causes peak tailing, severe interactions can distort the peak into a split shape.
Experimental Protocols
Here are detailed, step-by-step methodologies for common corrective actions.
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
This protocol should be performed regularly to prevent issues related to active sites and sample discrimination.
-
Cool Down: Set the GC inlet and oven temperatures to ambient and wait for them to cool completely. Turn off the carrier gas flow at the instrument (or cylinder, if necessary).
-
Remove Septum Nut: Using an appropriate wrench, carefully loosen and remove the septum retaining nut from the top of the inlet.
-
Replace Septum: Remove the old septum with tweezers. Place the new septum in position and re-tighten the retaining nut until it is finger-tight, then turn it an additional quarter-turn with the wrench. Do not overtighten.
-
Remove Column: Loosen the column nut at the inlet and gently pull the column out of the inlet.
-
Open Inlet: Open the inlet by releasing the locking mechanism or removing the inlet nut.
-
Remove Liner: Carefully remove the old O-ring and then use tweezers to pull the old liner out of the inlet.
-
Clean Inlet: Use a lint-free swab dampened with methanol or acetonitrile to gently clean the inside surfaces of the inlet body.
-
Install New Liner: Place a new O-ring on the new, deactivated liner. Carefully insert the new liner into the inlet, ensuring it is seated correctly.
-
Reassemble and Re-install Column: Close the inlet. Re-install the column to the correct depth as specified by the manufacturer and tighten the column nut.
-
Leak Check: Restore carrier gas flow. Heat the inlet and oven to your method conditions and perform an electronic leak check to confirm all connections are secure.
Protocol 2: Preparing a Matched Sample Solvent for Reversed-Phase LC
This protocol minimizes peak distortion caused by solvent mismatch.
-
Identify Initial Mobile Phase: Review your LC method to determine the composition of the mobile phase at the start of your gradient (or the isocratic composition). For example, a method might start with 95% Water with 0.1% Formic Acid (Solvent A) and 5% Acetonitrile with 0.1% Formic Acid (Solvent B).
-
Prepare Solvent Mixture: In a clean glass vial or flask, prepare a small volume of this exact mixture.
-
Using the example above, you would combine 9.5 mL of HPLC-grade water with 0.5 mL of HPLC-grade acetonitrile.
-
Add 10 µL of formic acid to this 10 mL total volume to achieve a 0.1% concentration.
-
-
Dissolve Sample: Use this freshly prepared solvent mixture to dissolve your NMP-d3 standard and samples to the desired final concentration.
-
Filter (If Necessary): If your sample contains any particulates, filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.
-
Inject: Proceed with your analysis. The sample is now perfectly matched to the initial mobile phase conditions, promoting sharp peak focusing on the column.
References
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]
-
Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. (n.d.). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
What is Peak Splitting? (n.d.). Chromatography Today. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
GC Troubleshooting—Split Peaks. (2018). Restek Corporation. [Link]
-
GC Troubleshooting—Split Peaks. (n.d.). Restek Corporation. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2025). University of Miami. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek Corporation. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Headley, J. V., Peru, K. M., Friesen, D. A., & Neu, T. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159–165. [Link]
-
How to fix peak shape in hplc? (2023). ResearchGate. [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. (2025). ResearchGate. [Link]
-
Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. (2025). ResearchGate. [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. (n.d.). Frontier Lab. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
NMP in Li battery. (n.d.). Gulf Bio Analytical. [Link]
-
Residual NMP and Solvent Analysis in Lithium-ion Battery Cathode. (n.d.). Shimadzu. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. [Link]
-
Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash. (n.d.). Spectroscopy Online. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). PubMed Central. [Link]
-
Question on MS/MS techniques. (2017). Chromatography Forum. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (2025). ResearchGate. [Link]
-
Stephens, R. (1984). Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography. Analytical Chemistry, 56(9), 1608–1610. [Link]
-
Effects of the amount of diluent (NMP) on the signal response of GTI 3... (n.d.). ResearchGate. [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent. [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent. [Link]
-
Chromatography Corner. (n.d.). Wasson-ECE Instrumentation. [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. (2025). ResearchGate. [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). Columbia Analytical Services. [Link]
-
Split Peaks - GC Troubleshooting Series. (2016). Agilent Technologies. [Link]
Sources
- 1. Gulf Bio Analytical [gulfbioanalytical.com]
- 2. gcms.cz [gcms.cz]
- 3. fda.gov [fda.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC Troubleshooting—Split Peaks [discover.restek.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. halocolumns.com [halocolumns.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 19. chromtech.com [chromtech.com]
- 20. mastelf.com [mastelf.com]
Technical Support Center: Troubleshooting Matrix Effects for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) in Biological Samples
Welcome to the technical support center for bioanalytical challenges involving 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). This guide is designed for researchers, scientists, and drug development professionals who utilize NMP-d3, typically as a stable isotope-labeled internal standard (SIL-IS), in quantitative LC-MS/MS assays. Here, we will dissect the pervasive issue of matrix effects, offering in-depth, field-proven insights and actionable protocols to ensure the accuracy, precision, and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding matrix effects and their impact on NMP-d3.
Q1: What is a matrix effect and why is it a critical concern for my NMP-d3 internal standard?
A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue).[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[3][4]
While NMP-d3 is an excellent internal standard, it is not immune to these effects. If the matrix affects the ionization of NMP-d3 differently than the unlabeled analyte, the fundamental assumption of using an internal standard—that it perfectly corrects for analytical variability—is violated.[5][6] This can compromise the integrity of your entire dataset.
Q2: What are the primary causes of matrix effects in common biological samples?
The main culprits are endogenous components that are co-extracted with your analyte and internal standard.[7] In plasma and serum, phospholipids are a notorious cause of ion suppression in electrospray ionization (ESI).[8][9][10] These molecules are abundant, co-extract easily during simple protein precipitation, and can alter the surface tension of ESI droplets or compete for ionization, ultimately reducing the signal of your target compounds.[3][11] Other sources include salts, proteins, peptides, and metabolites.[7]
Q3: How can I determine if my NMP-d3 signal is being suppressed or enhanced?
The most direct method is a quantitative matrix effect assessment using a post-extraction addition protocol.[12] This involves comparing the peak response of NMP-d3 spiked into an extracted blank matrix sample to the response of NMP-d3 in a clean, neat solvent.[13][14] A significant difference between these two signals is a clear indicator of matrix effects. A qualitative assessment can also be performed using a post-column infusion experiment to identify regions of ion suppression or enhancement across the chromatographic run.[1][12]
Q4: I thought using a deuterated internal standard like NMP-d3 was supposed to eliminate matrix effects. Why doesn't it always work?
This is a critical and often misunderstood point. A SIL-IS like NMP-d3 is the best tool to compensate for matrix effects, not eliminate them.[15] The strategy relies on the analyte and the IS being affected identically. However, problems arise if there is a slight chromatographic separation between the analyte and NMP-d3 (a known "isotope effect"), causing them to elute into the MS source at slightly different times. If this time difference coincides with a rapidly changing concentration of co-eluting matrix components, they can experience differential matrix effects, leading to inaccurate results.[6]
Q5: What are the regulatory expectations regarding matrix effect assessment?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[16][17][18][19][20] The FDA guidance requires that matrix effects be investigated to ensure they do not compromise the accuracy and precision of the assay.[17][21][22] This typically involves analyzing samples from at least six different lots of the biological matrix to assess inter-subject variability.[17]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to diagnosing and solving specific issues related to NMP-d3 matrix effects.
Problem 1: High Variability in NMP-d3 Peak Area Across a Sample Batch (>15% CV)
High variability is a classic symptom of inconsistent matrix effects.
-
Possible Cause: Phospholipid-induced ion suppression. Different patient or animal samples can have varying levels of phospholipids, leading to inconsistent suppression.
-
Solution: Implement Phospholipid Removal. Simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids.[10][23] Transition to a more advanced sample preparation technique:
-
Solid-Phase Extraction (SPE): Use a reverse-phase or mixed-mode SPE cartridge designed to retain phospholipids while allowing NMP-d3 to be eluted.
-
Phospholipid Removal Plates: These plates use specialized media (e.g., zirconia-coated silica) that selectively bind and remove phospholipids from the sample extract in a simple pass-through format.[9][23][24][25]
-
Liquid-Liquid Extraction (LLE): A well-designed LLE can partition phospholipids away from your analyte and IS.
-
Problem 2: NMP-d3 Signal is Consistently Low in Matrix Samples Compared to Neat Standards (Ion Suppression)
This indicates a systematic matrix effect that is suppressing the ionization of your internal standard.
-
Possible Cause: Co-elution of NMP-d3 with a broad peak of matrix components. Because NMP is a polar compound, it may elute early in a reverse-phase chromatogram, often in a region dense with unretained matrix components like salts and other polar molecules.
-
Solution: Optimize Chromatography. The goal is to move the NMP-d3 peak away from the "matrix front."
-
Modify Gradient: Start with a lower percentage of organic solvent in your mobile phase for a longer duration to allow more polar interferences to wash away before NMP-d3 elutes.
-
Change Column Chemistry: Consider a column with a different stationary phase that provides alternative selectivity. For a polar compound like NMP, a hydrophilic interaction liquid chromatography (HILIC) column could be a powerful alternative to traditional C18 columns.
-
Problem 3: Analyte/NMP-d3 Ratio is Inaccurate Despite Stable NMP-d3 Signal
This is a more subtle issue, often pointing to differential matrix effects.
-
Possible Cause: A slight chromatographic separation between the analyte and NMP-d3 is causing them to experience different degrees of ion suppression or enhancement.
-
Solution: Re-evaluate Chromatography and Sample Cleanup.
-
Fine-tune Separation: Adjust the gradient to ensure the analyte and NMP-d3 elute as closely as possible, ideally with baseline separation from any visible matrix peaks.
-
Improve Sample Cleanup: Even if the overall NMP-d3 signal seems stable, cleaner samples reduce the chance of encountering micro-environments of suppression within the elution window. A cleaner baseline is a good indicator of effective sample preparation.[26]
-
Part 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol allows you to quantify the degree of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike NMP-d3 into the final mobile phase solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your validated method. After the final evaporation step, reconstitute the extracts with the neat solution from Set A.[14]
-
Set C (Pre-Extraction Spike): Spike the blank matrix lots with NMP-d3 before extraction and process them through the entire sample preparation procedure.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
-
-
Calculate IS-Normalized MF (For Analyte): Repeat the process for your analyte and calculate:
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of NMP-d3)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
Data Interpretation & Acceptance Criteria
Regulatory guidelines provide a framework for acceptable performance.[16][17][18]
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Matrix Factor (MF) | The coefficient of variation (CV) of the IS-normalized MF from at least 6 matrix lots should be ≤15%.[14] | This ensures that while a matrix effect may exist, the internal standard is correcting for it consistently across different sources of matrix. |
| Recovery | Should be consistent and precise, though no absolute value is mandated. The key is reproducibility. | Inconsistent recovery points to flaws in the sample preparation method. |
Part 4: Visual Guides & Workflows
Diagram 1: Systematic Workflow for Troubleshooting Matrix Effects
This diagram outlines a logical sequence for diagnosing and resolving matrix effect issues.
Caption: A step-by-step workflow for identifying and mitigating matrix effects.
Diagram 2: Mechanism of Ion Suppression in the ESI Source
This diagram illustrates how matrix components interfere with the ionization of NMP-d3.
Caption: Matrix components competing with NMP-d3 for ionization, leading to a suppressed signal.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Ahmad, S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 153–159. [Link]
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. (Note: While not a direct link, the principles are embodied in the FDA and EMA guidances).
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]
-
Little, J. L., et al. (2010). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. The Clinical biochemist. Reviews, 26(2), 29–34. [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041–1044. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
- 20. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacompass.com [pharmacompass.com]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 23. waters.com [waters.com]
- 24. learning.sepscience.com [learning.sepscience.com]
- 25. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Enhancing Signal-to-Noise with 1-Methyl-2-pyrrolidinone-d3
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments and achieve the best possible signal-to-noise ratio. As Senior Application Scientists, we have compiled this information based on both fundamental scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated solvent like this compound in my NMR experiments?
A1: In ¹H NMR spectroscopy, the signal from a standard (non-deuterated) solvent would be overwhelmingly intense compared to your analyte's signal, effectively burying it in noise. This is because the solvent molecules are present in a much higher concentration than your sample. By replacing the hydrogen atoms with deuterium (²H), as in NMP-d3, the solvent becomes "invisible" in the ¹H NMR spectrum, as deuterium resonates at a different frequency.[1][2] This dramatically improves the signal-to-noise ratio (S/N) for your analyte.
Additionally, modern NMR spectrometers utilize the deuterium signal from the solvent for a process called "field-frequency locking" or "locking". This continuous monitoring and adjustment of the magnetic field prevents drift during the experiment, ensuring sharp, well-resolved peaks and reproducible chemical shifts.[1]
Q2: When is this compound a particularly good choice of solvent?
A2: 1-Methyl-2-pyrrolidinone (NMP) is a powerful, polar aprotic solvent with a high boiling point and excellent solvating properties for a wide range of organic and inorganic compounds.[3][4] Therefore, NMP-d3 is an ideal choice when:
-
Your analyte has poor solubility in common NMR solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
You are working with polar or high-molecular-weight compounds.
-
You need to run experiments at elevated temperatures, thanks to its high boiling point (202-204 °C).[4]
-
You are studying reaction mechanisms or performing quantitative analysis where NMP is the reaction solvent, and you need an isotopically labeled version for NMR monitoring or as an internal standard for mass spectrometry.[5][6]
Q3: What are the typical residual proton signals for NMP-d3 and where can I expect to see them in my ¹H NMR spectrum?
A3: Even in highly deuterated solvents, a small fraction of non-deuterated isotopologues remains. The chemical shifts of these residual solvent peaks are well-documented. For 1-Methyl-2-pyrrolidinone, the non-deuterated proton signals appear at approximately:
-
3.2-3.3 ppm (triplet, for the -CH₂- group adjacent to the carbonyl)
-
2.8-2.9 ppm (singlet, for the N-CH₃ group)
-
2.0-2.1 ppm (quintet, for the central -CH₂- group)
It is crucial to be aware of these peaks to avoid mistaking them for analyte signals. The exact chemical shift can vary slightly depending on the sample concentration, temperature, and other solutes present.
Q4: Can I use NMP-d3 as an internal standard for mass spectrometry?
A4: Yes, NMP-d3 is an excellent choice for an internal standard in mass spectrometry (MS) based quantification of NMP.[5][6] Since its chemical and physical properties are nearly identical to unlabeled NMP, it will behave similarly during sample preparation, extraction, and ionization.[7][8] The mass difference allows the mass spectrometer to distinguish it from the analyte, enabling accurate correction for any sample loss or matrix effects.[8]
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure important structural details of your analyte. The following troubleshooting guide will walk you through potential causes and solutions when using NMP-d3.
Issue 1: The overall signal intensity is weak, and the baseline is noisy.
This is a common problem that can often be resolved by systematically checking your sample preparation and acquisition parameters.
Root Cause Analysis & Solutions:
-
Insufficient Analyte Concentration: NMR is an inherently insensitive technique. If your sample is too dilute, the signal may be too weak to distinguish from the baseline noise.
-
Solution: If possible, increase the concentration of your sample. For many small molecules, a concentration of 5-10 mg in 0.5-0.7 mL of NMP-d3 is a good starting point.
-
-
Suboptimal NMR Acquisition Parameters: The number of scans, acquisition time, and relaxation delay all play a critical role in the final S/N.
-
Solution: Optimize your acquisition parameters.
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS. For dilute samples, increase the number of scans (e.g., from 16 to 64 or 256).[9]
-
Relaxation Delay (D1): Ensure the D1 value is adequate for your sample's T₁ relaxation times to allow for full magnetization recovery between pulses. A common starting point is 1-2 seconds.[10]
-
Acquisition Time (AQ): A longer acquisition time can improve resolution, but may not significantly impact S/N beyond a certain point. A typical value of 2-3 seconds is often sufficient.[9]
-
-
-
Poor Spectrometer Performance: Issues with the NMR instrument itself can lead to poor sensitivity.
-
Solution: Run a standard sample to verify the spectrometer's performance. If the standard also shows poor S/N, contact your instrument manager.
-
Issue 2: A large, broad peak is obscuring parts of my spectrum.
This is often indicative of contamination, particularly with water, due to the hygroscopic nature of NMP.
Root Cause Analysis & Solutions:
-
Water Contamination: NMP is hygroscopic, meaning it readily absorbs moisture from the air.[11] This water will appear as a broad peak in your ¹H NMR spectrum (typically around 3-4 ppm in aprotic polar solvents, but can vary), which can obscure analyte signals.
-
Solution 1: Proper Handling and Storage. Always store NMP-d3 in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.
-
Solution 2: Use of Molecular Sieves. For moisture-sensitive experiments, you can dry NMP-d3 over activated molecular sieves (3Å or 4Å) immediately before use.
-
Solution 3: Solvent Suppression Techniques. If water contamination is unavoidable, modern NMR spectrometers have pulse sequences designed to suppress the water signal, such as presaturation or WATERGATE.[12][13][14][15][16] Consult your instrument's software manual or an expert user for implementation.
-
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening and a decrease in signal intensity.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from your sample, consider passing it through a small plug of a chelating resin or Celite before preparing your NMR sample.
-
Issue 3: My analyte peaks are unexpectedly broad or distorted.
Peak broadening can result from several factors related to the sample, the solvent, and the instrument settings.
Root Cause Analysis & Solutions:
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample volume for sharp peaks. This process is called shimming.
-
Solution: Carefully shim the spectrometer for each new sample. Automated shimming routines are generally effective, but manual adjustment of the Z1 and Z2 shims (and sometimes spinning shims like X, Y, XZ, YZ) may be necessary for optimal resolution. A good lock signal is essential for successful shimming.
-
-
High Sample Viscosity: Highly concentrated samples, especially of polymers or large molecules, can lead to viscous solutions.[2] This restricts molecular tumbling, resulting in broader lines.
-
Solution: Dilute your sample. If the signal is too weak after dilution, a longer acquisition time with more scans may be necessary.
-
-
Chemical Exchange: If your analyte is undergoing chemical exchange on the NMR timescale (e.g., conformational changes or proton exchange with residual water), this can lead to peak broadening.
-
Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange process and sharpen the peaks, while raising the temperature may cause rapidly exchanging signals to coalesce into a single sharp peak.
-
Data & Protocols
Table 1: Properties of 1-Methyl-2-pyrrolidinone (NMP) and Common NMR Solvents
| Property | 1-Methyl-2-pyrrolidinone (NMP) | Chloroform (CHCl₃) | Dimethyl Sulfoxide (DMSO) |
| Formula | C₅H₉NO | CHCl₃ | C₂H₆OS |
| Molecular Weight | 99.13 g/mol | 119.38 g/mol | 78.13 g/mol |
| Boiling Point | 202 °C[17] | 61.2 °C | 189 °C[18] |
| Melting Point | -24 °C[4] | -63.5 °C | 18.5 °C |
| Density | 1.028 g/cm³[4] | 1.489 g/cm³ | 1.100 g/cm³ |
| Solvent Type | Polar Aprotic | Nonpolar | Polar Aprotic |
| Hygroscopic | Yes[11] | No | Yes |
| Residual ¹H Peak (ppm) | ~2.8, 3.2, 2.0 | ~7.26 | ~2.50[19] |
Experimental Protocol: Preparing a Sample with NMP-d3 for Optimal S/N
-
Dry Your Glassware: Ensure your NMR tube and any vials used for sample preparation are thoroughly dried in an oven and cooled in a desiccator to minimize water contamination.
-
Weigh Your Analyte: Accurately weigh your solid sample directly into the NMR tube or a small, dry vial.
-
Handle NMP-d3 Properly: Allow the NMP-d3 vial to equilibrate to room temperature before opening. Use a dry syringe or pipette to transfer the desired volume (typically 0.5-0.7 mL) to your sample under a dry, inert atmosphere if possible.
-
Ensure Complete Dissolution: Cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A brief sonication may aid dissolution, but be cautious of potential sample heating.
-
Filter if Necessary: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Insert into Spectrometer: Wipe the outside of the NMR tube clean and place it in a spinner. Insert it into the spectrometer and allow a few minutes for the sample to thermally equilibrate before locking and shimming.
Visualizations
Workflow for Troubleshooting Poor Signal-to-Noise
Caption: Troubleshooting decision tree for poor S/N.
References
-
Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]
-
Inchem.org. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]
-
University of Wisconsin-Madison. solvent suppression. [Link]
-
Columbia University. Water Suppression - NMR Core Facility. [Link]
-
University of Ottawa. "Absolute" Water Suppression. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3743-3747. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. Multiple Solvent Suppression. [Link]
-
Usula, M., et al. (2015). Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study. ResearchGate. [Link]
-
Giraudeau, P., et al. (2014). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. Metabolomics, 10(2), 283-295. [Link]
-
Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
University of Rochester. Optimized Default 1H Parameters. [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
CP Lab Safety. NMR Solvents. [Link]
-
Prat, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 438-444. [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(23), 2439-2442. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
Hosseini-Yazdi, S. A., & Vahdati-Mashhadian, N. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. DARU Journal of Pharmaceutical Sciences, 18(2), 73-79. [Link]
-
Cole, C. D., et al. (2019). Molecular Dynamics-Assisted Optimization of Protein NMR Relaxation Analysis. The Journal of Physical Chemistry B, 123(42), 8846-8857. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
-
ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
University of Ottawa. Poor Signal-to-Noise Ratio in Your Spectrum?. [Link]
-
Tycko, R., et al. (2024). Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. Journal of Magnetic Resonance, 368, 107783. [Link]
-
University of Rochester. Optimized Default 13C Parameters. [Link]
-
Ashbrook, S. E., & McKay, D. (2014). Calculating NMR Parameters in Aluminophosphates: Evaluation of Dispersion Correction Schemes. Physical Chemistry Chemical Physics, 16(12), 5545-5556. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. University of Ottawa NMR Facility Blog: "Absolute" Water Suppression [u-of-o-nmr-facility.blogspot.com]
- 15. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 16. researchgate.net [researchgate.net]
- 17. pt.tnjchem.com [pt.tnjchem.com]
- 18. calpaclab.com [calpaclab.com]
- 19. chem.washington.edu [chem.washington.edu]
Technical Support Center: Ensuring the Integrity of 1-Methyl-2-pyrrolidinone-d3 Standards
Welcome to the technical support center for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and purity of deuterated standards for quantitative analysis. Here, we will address common purity concerns, provide in-depth troubleshooting guides for analytical challenges, and answer frequently asked questions regarding the handling and storage of NMP-d3. Our goal is to equip you with the expertise to ensure the integrity of your experimental results.
Section 1: Understanding Purity in NMP-d3 Standards
This compound is a deuterated analog of N-Methyl-2-pyrrolidone (NMP), widely used as an internal standard in quantitative analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. The accuracy of these methods is fundamentally dependent on the purity of the internal standard. Purity in the context of NMP-d3 is a multi-faceted consideration, encompassing chemical purity, isotopic purity, and the absence of residual solvents and water.
Key Purity Parameters for NMP-d3 Standards:
| Purity Parameter | Description | Common Impurities/Concerns | Typical Analytical Method(s) |
| Chemical Purity | The percentage of the compound that is the desired chemical entity, irrespective of its isotopic composition. | N-methylsuccinimide (NMS), 2-pyrrolidinone (2-PYR), 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methyl-4-aminobutanoic acid (NMABA)[2][3] | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) |
| Isotopic Purity | The percentage of the NMP-d3 molecules that contain the specified number of deuterium atoms at the correct positions. | Under-deuterated species (d0, d1, d2), over-deuterated species, and isotopic scrambling. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR) |
| Water Content | The amount of water present in the standard. | Absorbed atmospheric moisture. | Karl Fischer Titration |
| Residual Solvents | Volatile organic impurities remaining from the synthesis and purification processes. | Solvents used in synthesis and purification (e.g., methanol, acetonitrile). | Headspace Gas Chromatography (HS-GC) |
Section 2: Troubleshooting Guide for Purity Assessment
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the purity assessment of NMP-d3 standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: I am seeing unexpected peaks in the chromatogram of my NMP-d3 standard. How do I identify them?
Answer: Unexpected peaks in your GC-MS analysis of NMP-d3 can arise from several sources. A systematic approach is crucial for accurate identification.
Workflow for Investigating Unexpected Peaks in GC-MS
Caption: A systematic workflow for identifying unexpected peaks in a GC-MS chromatogram of NMP-d3.
Step-by-Step Protocol:
-
Analyze the Mass Spectrum: For each unexpected peak, carefully examine its mass spectrum. The molecular ion and fragmentation pattern are key identifiers.
-
Compare with Known NMP Impurities: The most common chemical impurities in NMP are N-methylsuccinimide (NMS) and 2-pyrrolidinone (2-PYR)[2]. Compare the mass spectra of your unknown peaks to reference spectra of these compounds.
-
Investigate Isotopic Distribution: If the mass of an unknown peak is close to that of NMP-d3, it could be an isotopic variant (e.g., NMP-d2). Examine the isotopic cluster in the mass spectrum to determine the number of deuterium atoms.
-
Consider Degradation Products: NMP can degrade through oxidation or hydrolysis. Key degradation products to look for include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and N-methyl-4-aminobutanoic acid (NMABA)[2][3].
-
Check for System Contamination: Run a blank injection of your solvent to rule out contamination from the GC system, such as septum bleed or previously analyzed samples.
Question: My quantitation results are inconsistent. Could the NMP-d3 internal standard be the problem?
Answer: Yes, inconsistencies in quantitation can be due to issues with the internal standard. Here are some potential causes and solutions:
-
Inaccurate Concentration: The stated concentration of the NMP-d3 standard may be incorrect due to degradation or solvent evaporation. It is good practice to verify the concentration of a new lot of standard against a previously validated one.
-
Isotopic Instability: In rare cases, H/D exchange can occur, where deuterium atoms on the NMP-d3 molecule are replaced by hydrogen atoms from the sample matrix or solvent[4]. This is more likely to happen at labile positions and under acidic or basic conditions. To check for this, analyze the NMP-d3 standard after incubation in your sample matrix.
-
Co-eluting Interferences: A component in your sample matrix may co-elute with your NMP-d3 standard, interfering with its quantification. A deuterated internal standard is advantageous here as its mass is different from the non-deuterated analyte, but a co-eluting interference with a similar mass could still be problematic. Adjusting your GC temperature program or using a different column may be necessary to resolve the co-eluting peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can I use ¹H NMR to assess the purity of my NMP-d3 standard?
Answer: ¹H NMR is a powerful tool for assessing both chemical and isotopic purity.
Workflow for ¹H NMR Purity Assessment
Caption: A workflow for assessing the purity of NMP-d3 using ¹H NMR spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known amount of the NMP-d3 standard in a high-purity deuterated solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with expected impurity signals.
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration of all signals.
-
Signal Identification:
-
Residual Protons: Identify the small signals corresponding to the residual protons on the NMP-d3 molecule. Their chemical shifts will be very similar to those of non-deuterated NMP.
-
Impurities: Look for signals from potential impurities. You can compare the chemical shifts to reference spectra of known impurities like NMS and 2-PYR. Many common laboratory solvents also have characteristic NMR signals that can be identified using published tables.
-
-
Purity Calculation:
-
Chemical Purity: Integrate the signals of the identified impurities and compare them to the integral of a known reference standard or the residual proton signals of NMP-d3 if the isotopic purity is known.
-
Isotopic Purity: By integrating the residual proton signals and comparing them to the total expected number of protons in a non-deuterated molecule, an estimation of the isotopic purity can be made. For more accurate isotopic purity determination, ²H NMR is often preferred[5].
-
Question: I am observing broad peaks in the ¹H NMR spectrum of my NMP-d3 standard. What could be the cause?
Answer: Peak broadening in NMR can be caused by several factors:
-
Chemical Exchange: If the NMP-d3 is undergoing a chemical exchange process on the NMR timescale, such as proton exchange with residual water or another component in the sample, the signals can broaden. Adding a small amount of D₂O to the NMR tube can sometimes help to sharpen exchangeable proton signals (like those from water or amines) by replacing them with deuterium.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure that your NMR tube and solvent are clean.
-
Aggregation: At high concentrations, molecules can aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration[6].
-
Viscosity: If the sample is highly viscous, this can also lead to broader lines. Diluting the sample or acquiring the spectrum at a higher temperature can help to reduce viscosity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for NMP-d3 standards?
A1: To ensure the long-term stability of your NMP-d3 standard, it should be stored in a tightly sealed container to prevent moisture uptake and solvent evaporation. It is recommended to store it in a cool, dark, and dry place, away from direct sunlight and heat sources[7]. For long-term storage, refrigeration (2-8 °C) is often recommended. Always refer to the manufacturer's instructions on the certificate of analysis.
Q2: How does the presence of water affect my NMP-d3 standard?
A2: NMP is hygroscopic, meaning it readily absorbs moisture from the atmosphere[7]. The presence of water can have several detrimental effects:
-
It can dilute the standard, leading to an inaccurate concentration.
-
Water can participate in hydrolysis reactions, leading to the degradation of NMP to N-methyl-4-aminobutanoic acid (NMABA), especially under acidic or basic conditions.
-
In certain applications, such as in the manufacturing of lithium-ion batteries, the presence of water in NMP can lead to the formation of aggressive degradation products that compromise product performance[5].
Q3: Can the deuterium atoms in NMP-d3 exchange with hydrogen atoms?
A3: Hydrogen-deuterium (H/D) exchange is a possibility, particularly for deuterium atoms at positions that are more acidic[4]. In NMP-d3, the protons (and thus deuterons in the labeled compound) on the carbon adjacent to the carbonyl group are the most likely to undergo exchange, especially under basic conditions. For most analytical applications using neutral conditions, H/D exchange is minimal. However, if your sample preparation involves harsh pH conditions, it is advisable to test for H/D exchange.
Q4: What is the difference between chemical purity and isotopic purity?
A4: Chemical purity refers to the proportion of the material that is the intended chemical compound (in this case, 1-Methyl-2-pyrrolidinone), regardless of its isotopic composition. For example, a sample could be 99% chemically pure, meaning 1% consists of other chemical compounds. Isotopic purity , on the other hand, refers to the percentage of the molecules of the intended chemical compound that have the desired isotopic label. For NMP-d3, an isotopic purity of 99% means that 99% of the NMP molecules contain three deuterium atoms at the specified methyl position. The remaining 1% could be NMP with fewer or more deuterium atoms.
Q5: How do I properly handle NMP-d3 to avoid contamination?
A5: Proper handling is crucial to maintain the purity of your NMP-d3 standard.
-
Always use clean glassware and syringes.
-
Avoid introducing any contaminants into the stock solution. It is best to aliquot the standard into smaller, single-use vials.
-
Work in a clean environment to minimize exposure to dust and other airborne particles.
-
Keep the container tightly sealed when not in use to prevent solvent evaporation and moisture absorption.
By understanding the potential purity concerns and implementing rigorous analytical and handling procedures, you can ensure the accuracy and reliability of your quantitative results that depend on this compound standards.
References
-
Mettler Toledo. (n.d.). Determine the Water Content of NMP by Density. Retrieved from [Link]
-
ZESHENG. (2023, September 21). How to store N-methylpyrrolidone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyronin Y. Retrieved from [Link]
-
National Institutes of Health. (2019, September 24). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. Retrieved from [Link]
-
ResolveMass. (2023, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2013, May 23). How can I avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? Retrieved from [Link]
-
National Institutes of Health. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]
-
ResearchGate. (2009, August 28). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Retrieved from [Link]
-
ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
ACS Publications. (2012, April 19). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2013, May). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Deuterated Solvents. Retrieved from [Link]
-
SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]
-
LCGC International. (2014, February 1). Troubleshooting Real GC Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ACS Publications. (n.d.). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. Retrieved from [Link]
-
PubMed. (2009, November 1). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Contamination Sources for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3)
Welcome to the technical support guide for 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated solvent in their analytical workflows. As a polar aprotic solvent with a high boiling point and broad solvency, NMP is invaluable, particularly in the pharmaceutical and polymer industries.[1] Its deuterated analogue, NMP-d3, is frequently used as an NMR solvent or as an internal standard for quantitative analysis by GC-MS or LC-MS.[2][3]
However, the very properties that make NMP-d3 useful also present challenges in maintaining its purity. This guide provides a structured, in-depth approach to identifying, troubleshooting, and preventing common contamination issues to ensure the integrity of your experimental results.
FAQ: Rapid Identification of Contamination in NMP-d3
This section addresses the most frequent initial observations that suggest contamination.
Q1: I see an unexpected, sharp singlet in my ¹H NMR spectrum. What is the most likely culprit?
A1: The most common contaminant in virtually all deuterated solvents is water.[4] Due to the hygroscopic nature of NMP, it readily absorbs atmospheric moisture. This appears as a residual HDO (protio-deuterio water) peak in the ¹H NMR spectrum. Its chemical shift can vary depending on temperature and sample composition but serves as the first suspect for any unexpected singlet.
Q2: My NMR baseline is noisy, or I see a broad "rolling" baseline. What could be the cause?
A2: A distorted baseline can arise from several factors. Poor shimming of the NMR spectrometer is a primary cause, often resulting from an insufficient volume of the deuterated solvent or a non-homogenous sample.[5][6] Additionally, if the sample is too concentrated, it can lead to peak broadening and affect the baseline.[7] In some cases, paramagnetic impurities, either from the sample or contaminated glassware, can also severely broaden peaks and distort the baseline.
Q3: How can I definitively confirm if an unknown peak in my spectrum is from water?
A3: A simple and effective method is the "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube, cap it, and shake it vigorously for a minute. Re-acquire the ¹H NMR spectrum. If the suspect peak diminishes or disappears, it confirms the presence of an exchangeable proton, such as from water (H₂O/HDO) or an acidic/amine proton.[7] The protons from the contaminant H₂O exchange with the deuterium from the D₂O, effectively removing the signal from the proton spectrum.
Troubleshooting Guide: Common Contamination Sources & Solutions
A systematic approach is crucial for pinpointing the source of contamination. This guide breaks down the most common sources and provides actionable protocols for remediation and prevention.
Source 1: Atmospheric Moisture (H₂O/HDO)
-
The Problem: A persistent peak corresponding to HDO appears in the ¹H NMR spectrum, potentially obscuring signals of interest.
-
Causality (Why it happens): NMP is a hygroscopic solvent, meaning it has a strong affinity for water and will actively absorb moisture from the ambient atmosphere.[4] This process is rapid, and even brief exposure of the solvent or sample to air can introduce significant water contamination.[8][9]
-
Solutions & Preventative Measures:
-
Inert Atmosphere Handling: Always handle NMP-d3 under a dry, inert atmosphere, such as a nitrogen or argon-filled glove box or glove bag.[8][10]
-
Proper Glassware Preparation: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven (e.g., at 150 °C for several hours) and allow them to cool in a desiccator immediately before use.[9][11]
-
Use of Single-Use Ampoules: Whenever possible, use single-use, break-seal ampoules of the solvent. This ensures the solvent has minimal exposure to the atmosphere before your experiment.[8][9]
-
Septum-Sealed Bottles: For larger quantities, use bottles with septum seals (e.g., Sure/Seal™). Use a dry syringe, pre-flushed with inert gas, to withdraw the required amount of solvent.[11]
-
Experimental Protocol: Preparing a Moisture-Sensitive NMR Sample
-
Place your pre-weighed sample into an NMR tube that has been oven-dried and cooled under vacuum or in a desiccator.
-
Transfer the NMR tube and a septum-sealed bottle of NMP-d3 into a glove box or glove bag with a dry nitrogen atmosphere.
-
Uncap the NMR tube inside the inert atmosphere.
-
Using a dry, nitrogen-flushed syringe, carefully withdraw the desired volume of NMP-d3 from the septum-sealed bottle.
-
Dispense the solvent into the NMR tube containing your sample.
-
Cap the NMR tube securely before removing it from the inert atmosphere.
-
Mix the sample using a vortex mixer, not by shaking, to avoid introducing contaminants from the cap.[9]
Visualization: Workflow for Minimizing Moisture Contamination
Caption: Workflow for preparing a moisture-free NMR sample.
Source 2: Residual Laboratory Solvents
-
The Problem: Appearance of unexpected peaks corresponding to common laboratory solvents like acetone, ethyl acetate, hexane, or dichloromethane.
-
Causality (Why it happens): These contaminants are typically introduced through incompletely cleaned and dried laboratory equipment. Acetone, often used for cleaning NMR tubes, can be particularly persistent.[7] Solvents used in the preceding purification steps (e.g., column chromatography or recrystallization) can also remain trapped within a solid sample, even after drying under vacuum.[9]
-
Solutions & Preventative Measures:
-
Rigorous Glassware Cleaning: Implement a stringent protocol for cleaning NMR tubes. After washing with a suitable detergent and rinsing with deionized water, perform final rinses with a volatile, high-purity solvent (like acetone or methanol) and then dry thoroughly in an oven for several hours.[7]
-
Co-evaporation: For stubborn residual solvents in your sample, co-evaporation can be effective. Dissolve the sample in a small amount of a volatile solvent in which the contaminant is soluble (e.g., dichloromethane), and then remove the solvent on a rotary evaporator. Repeating this process 2-3 times can help remove the trapped impurity.[9]
-
High-Vacuum Drying: Ensure your sample is dried under a high vacuum for an adequate period to remove all residual solvents from the final purification steps.
-
Data Presentation: Common Residual Solvents in NMR
The following table lists common solvent impurities and their approximate ¹H NMR chemical shifts. Note that exact shifts can vary slightly based on the specific deuterated solvent used.
| Contaminant | Typical ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | ~2.17 | Singlet |
| Dichloromethane | ~5.32 | Singlet |
| Diethyl Ether | ~1.21 (t), ~3.58 (q) | Triplet, Quartet |
| Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | ~0.88, ~1.26 | Multiplets |
| Toluene | ~2.36 (s), ~7.2-7.4 (m) | Singlet, Multiplet |
| Water (HDO) | Variable (typically 1.5-5.0) | Singlet |
| Data compiled from common laboratory sources and reference spectra.[12] |
Source 3: Intrinsic and Degradation Impurities
-
The Problem: Small, unidentified peaks are present in the spectrum of the neat NMP-d3 solvent or a freshly prepared sample, which do not correspond to moisture or common lab solvents.
-
Causality (Why it happens): These impurities can originate from the industrial synthesis of NMP or the deuteration process itself.
-
Synthetic Byproducts: The synthesis of NMP from γ-butyrolactone and methylamine can leave trace amounts of starting materials or byproducts.[1] Common impurities found in industrial NMP include N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[13][14]
-
Incomplete Deuteration: The isotopic purity of NMP-d3 refers to the deuterium on the N-methyl group. If deuteration is incomplete, you will see a residual proton signal for the N-CH₃ group. Always check the manufacturer's specified isotopic enrichment (e.g., 98 atom % D).[15]
-
Degradation: Although NMP is relatively stable, prolonged storage, especially if exposed to light or oxygen, can lead to degradation.[11]
-
-
Solutions & Preventative Measures:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA with each batch of solvent, detailing the chemical and isotopic purity as determined by methods like GC, NMR, and Karl Fischer titration.[16] Review this document for any listed impurities.
-
Purchase High-Purity Grades: For sensitive applications, always purchase the highest purity grade of NMP-d3 available.
-
Proper Storage: Store NMP-d3 according to the manufacturer's recommendations, typically at room temperature, protected from light and moisture.[17]
-
Purity Verification: For highly sensitive applications, consider verifying the purity of a new bottle of solvent yourself by running a neat ¹H NMR spectrum or a GC-MS scan before use.[18]
-
Source 4: Leached and Particulate Impurities
-
The Problem: Broad signals, often in the aliphatic region, or a general loss of resolution in the spectrum.
-
Causality (Why it happens):
-
Leaching from Caps: Shaking an NMR tube can cause the solvent to come into contact with the cap liner. Plasticizers and other compounds can leach from the cap material into the solvent, introducing contamination.[9]
-
Grease: Stopcock grease from glassware or vacuum equipment can be inadvertently introduced into the sample.
-
Particulates: Undissolved particulate matter from the sample or dust can interfere with the magnetic field homogeneity, leading to poor shimming and broad peaks.[6]
-
-
Solutions & Preventative Measures:
-
Use PTFE-lined Caps: Whenever possible, use NMR caps with a PTFE liner, which is more chemically resistant than standard polyethylene caps.
-
Mix with a Vortex: As mentioned previously, use a vortex mixer instead of inverting and shaking the tube to dissolve the sample.[9]
-
Filter the Sample: If your sample contains visible particulates or is known to be difficult to dissolve completely, filter it through a small plug of glass wool placed inside a Pasteur pipette directly into the NMR tube.
-
Visualization: Decision Tree for Troubleshooting Contamination
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. NMR Solvents | Eurisotop [eurisotop.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. ukisotope.com [ukisotope.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N-Methyl-d3-2-pyrrolidinone-d6 D 98atom 185964-60-7 [sigmaaldrich.com]
- 16. chromservis.eu [chromservis.eu]
- 17. isotope.com [isotope.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Troubleshooting Calibration Curve Issues with 1-Methyl-2-pyrrolidinone-d3 (NMP-d3)
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) as an internal standard (IS) in quantitative bioanalysis. This resource is designed to provide in-depth, field-proven insights into common challenges encountered during method development and validation, with a focus on troubleshooting calibration curve performance.
1-Methyl-2-pyrrolidinone (NMP) is a polar aprotic solvent with high thermal and chemical stability, making it a valuable component in various pharmaceutical formulations and manufacturing processes.[1][2] Its use as an excipient or solvent means it can be present at high concentrations in study samples, necessitating accurate quantification.[3][4] NMP-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for this purpose, as its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[5][6]
However, like any analytical method, achieving a robust and reliable calibration curve using NMP-d3 requires careful optimization and an understanding of potential pitfalls. This guide addresses the most frequent issues in a practical, question-and-answer format.
Table 1: Key Physicochemical Properties of 1-Methyl-2-pyrrolidinone (NMP)
| Property | Value | Significance in Bioanalysis |
| Molecular Formula | C₅H₉NO | A small, polar molecule. |
| Boiling Point | 202-204 °C | Low volatility; can persist in LC-MS systems and be a source of carryover or contamination.[2] |
| Water Solubility | Miscible | Fully miscible with aqueous mobile phases and biological matrices.[1] |
| Chemical Nature | Polar aprotic, hygroscopic | A powerful solvent that can impact sample extraction efficiency and chromatographic behavior.[1][7] |
| Stability | Chemically and thermally stable | Generally robust under standard analytical conditions, but can react with strong oxidizers.[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my calibration curve non-linear, especially at high concentrations?
Question: I am developing an LC-MS/MS assay for NMP using NMP-d3 as the internal standard. My calibration curve shows a clear quadratic fit or levels off at the upper concentration range, failing linearity criteria. What are the likely causes and how can I fix this?
Answer: Non-linearity in calibration curves is a common issue in mass spectrometry and can stem from several sources.[8][9] When using a SIL-IS like NMP-d3, the problem often relates to the detector's response range or isotopic interference.
Potential Causes & Scientific Rationale:
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become overwhelmed, leading to a non-proportional response. The signal plateaus even as the analyte concentration increases, causing the curve to bend.[10]
-
Isotopic Contribution (Crosstalk): The unlabeled analyte (NMP) has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N). If the concentration of NMP is extremely high, the signal from its M+1 or M+2 isotopes can spill into the mass channel of the NMP-d3 internal standard. This artificially inflates the IS signal, causing the analyte/IS ratio to decrease and the curve to flatten at the top.[11]
-
Concentration-Dependent Matrix Effects: While a SIL-IS corrects for most matrix effects, severe ion suppression at high analyte concentrations can disproportionately affect the analyte and IS, leading to a non-linear response.[10][12] This is particularly relevant if NMP is a major component of the formulation matrix.
-
In-source Dimer Formation: At high concentrations, molecules can sometimes form dimers ([2M+H]⁺) in the ion source, which depletes the primary ion ([M+H]⁺) being monitored and can contribute to non-linearity.[9]
Troubleshooting Protocol: Investigating Non-Linearity
-
Confirm Detector Saturation:
-
Prepare a high-concentration standard that is known to be in the non-linear range.
-
Analyze it, and then analyze a 1:2 and 1:5 dilution of the same standard.
-
If the calculated concentrations of the diluted samples are accurate after back-calculation, detector saturation is the likely cause. The solution is to narrow the calibration range or implement sample dilution for high-concentration samples.
-
-
Assess Isotopic Crosstalk:
-
Inject a solution containing only the highest concentration of the unlabeled NMP standard (without any NMP-d3).
-
Monitor the MRM transition for NMP-d3. Any signal detected indicates crosstalk.
-
Mitigation: A mass shift of +3 amu (as in NMP-d3) is typically sufficient to avoid this. However, if using a lower-deuterated standard or if concentrations are exceptionally high, you may need to select a different, less abundant precursor ion for the analyte or further optimize chromatography to ensure baseline separation, though co-elution is generally desired.[5]
-
-
Evaluate Linearity with a Quadratic Fit:
-
Fit the calibration curve using a weighted (e.g., 1/x or 1/x²) quadratic regression.
-
If the fit is appropriate and the back-calculated concentrations meet acceptance criteria, this model may be acceptable. Regulatory guidelines like the ICH M10 and FDA Bioanalytical Method Validation guidance permit non-linear models if they adequately describe the response function.[13][14]
-
Table 2: Typical Calibration Curve Acceptance Criteria (ICH M10) [13][14]
| Parameter | Acceptance Limit |
| Correlation Coefficient (r) | Should not be the sole determinant of linearity. |
| Regression Model | Simplest model that adequately fits the data. |
| Back-Calculated Concentrations | Deviation of ±15% from nominal value (±20% at LLOQ). |
| Calibrator Points | At least 75% of non-zero calibrators must meet the above criteria. |
FAQ 2: Why are my QC samples showing poor precision and/or accuracy?
Question: My calibration curve looks acceptable, but my low, mid, and/or high Quality Control (QC) samples are frequently failing the acceptance criteria for precision (%CV) and accuracy (%Bias). The internal standard response seems variable. What should I investigate?
Answer: QC failure, despite a passing calibration curve, points to inconsistencies in how samples are being handled relative to calibrators or to underlying stability issues. The purpose of the internal standard is to correct for this variability, so inconsistent IS response is a key symptom.[6]
Potential Causes & Scientific Rationale:
-
Inconsistent Internal Standard Addition: The fundamental assumption of internal standard calibration is that a precise, known amount of IS is added to every sample, standard, and QC. Errors in this step, from either manual pipetting or automated liquid handlers, will lead directly to inaccurate results.
-
Matrix Effects: Biological matrices can contain endogenous components (lipids, salts, proteins) that suppress or enhance the ionization of the analyte and/or the IS.[15] If the matrix of the QC samples differs significantly from the surrogate matrix used for the calibrators (e.g., using stripped serum for calibrators vs. patient plasma for QCs), the matrix effect may not be adequately corrected.[16]
-
Analyte or IS Instability: NMP and NMP-d3 may degrade during sample processing or storage. This could be due to enzymatic activity in the matrix, extreme pH, or temperature fluctuations (e.g., bench-top or freeze-thaw instability).[17][18] If the analyte and IS degrade at different rates, quantification will be compromised.
-
Sample Preparation Variability: Inconsistent recovery during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can lead to poor precision if the IS does not perfectly track the analyte's behavior.
Visualizing the Troubleshooting Path
Below is a general workflow for diagnosing calibration and QC failures.
Caption: General troubleshooting workflow for calibration failures.
FAQ 3: Why is the NMP-d3 signal present in my blank samples (carryover)?
Question: I am seeing a significant peak for NMP-d3, and sometimes NMP, in my blank matrix and solvent injections that follow high-concentration samples. How can I eliminate this carryover?
Answer: Carryover is a common problem with NMP due to its physicochemical properties. Its high boiling point and excellent solvency mean it can "stick" to surfaces in the autosampler, tubing, and injector port.[19]
Potential Causes & Scientific Rationale:
-
Adsorption to LC Components: NMP can adsorb onto PEEK tubing, rotor seals, and other components of the LC system. Subsequent injections with high organic mobile phase can then slowly elute the trapped NMP, causing carryover.[19]
-
Autosampler Contamination: The autosampler needle and wash station can be significant sources of carryover. If the needle wash solution is not effective at removing NMP, it will be transferred to subsequent injections.
-
High Boiling Point: Unlike volatile solvents, NMP does not evaporate easily, making it more persistent in the system.
Troubleshooting Protocol: Mitigating Carryover
-
Optimize Autosampler Wash:
-
Use a wash solution that is a strong solvent for NMP. A mixture containing acetonitrile, isopropanol, and water is often more effective than standard methanol or acetonitrile washes.
-
Increase the volume and duration of the needle wash cycle. Ensure both the inside and outside of the needle are being washed.
-
-
Implement System Flushes:
-
If contamination is suspected, perform a systematic flush of the entire LC system (with the column removed). A sequence of strong, MS-compatible solvents can be effective. For example:
-
100% Isopropanol
-
100% Acetonitrile
-
50:50 Acetonitrile/Water
-
-
In severe cases, a flush with a solution containing a small amount of formic acid or ammonium hydroxide may be necessary, but check for compatibility with your system components.[19]
-
-
Modify Injection Sequence:
-
Place one or two injections of blank solvent immediately after the highest calibrator and high QC samples to help wash the system before injecting low-concentration samples or the LLOQ.
-
-
Check for Hardware Issues:
-
If carryover persists, inspect and potentially replace components known to be sources of carryover, such as the injector rotor seal or sections of PEEK tubing.
-
FAQ 4: Could my NMP-d3 be undergoing isotopic back-exchange?
Question: My results are showing a consistent positive bias, suggesting my internal standard concentration is lower than expected. Could the deuterium atoms on NMP-d3 be exchanging with hydrogen from the solvent or matrix?
Answer: Isotopic back-exchange is the unintended replacement of deuterium atoms with hydrogen, which can compromise accuracy.[20] For NMP-d3, the deuterium labels are typically on the N-methyl group or the carbon ring. These positions are generally very stable and not prone to exchange under typical bioanalytical conditions.[5] Labile positions prone to exchange are typically on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyls under strongly acidic or basic conditions.[20][21]
While highly unlikely for NMP-d3, it is a valid consideration in troubleshooting.
Potential Causes & Scientific Rationale:
-
Extreme pH During Sample Preparation: Prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could theoretically facilitate exchange, although this is not a common issue for C-D bonds on a pyrrolidinone ring or methyl group.[20]
-
Poor Quality Standard: The issue may not be back-exchange but rather low isotopic purity of the NMP-d3 standard from the supplier.
Visualizing the Investigation Process
Caption: Workflow for investigating potential H/D back-exchange.
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol is adapted from the principles outlined by Matuszewski and in regulatory guidelines to quantitatively measure matrix effects.[15]
-
Prepare Three Sets of Samples: at low and high QC concentrations.
-
Set A (Neat Solution): Spike analyte and IS into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least 6 different sources. After the final extraction step (e.g., after evaporation), spike the analyte and IS into the processed blank matrix extract.
-
Set C (Pre-Extraction Spike): Spike analyte and IS into the blank biological matrix before starting the extraction process. (This set is used for recovery calculation).
-
-
Analyze Samples: Inject all samples and acquire the peak areas for the analyte and IS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[15]
-
The IS-Normalized MF should be close to 1.0 if NMP-d3 is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Protocol 2: Analyte and IS Stability Assessment
This protocol follows the recommendations of ICH M10 for assessing common stability parameters.[14][17]
-
Prepare QC Samples: Prepare low and high QC samples in the appropriate biological matrix.
-
Freeze-Thaw Stability:
-
Analyze one set of QCs as the baseline (T=0).
-
Store another set at the intended storage temperature (e.g., -80°C) for 24 hours, then thaw completely at room temperature.
-
Repeat this freeze-thaw cycle at least three times.
-
Analyze the samples and compare the mean concentration to the baseline.
-
-
Bench-Top Stability:
-
Thaw a set of QCs and leave them on the laboratory bench for a period that mimics the expected sample handling time (e.g., 4-24 hours).
-
Analyze the samples and compare the mean concentration to the baseline.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
References
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone.
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency.
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone.
-
Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry. BenchChem.
-
Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH.
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency.
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
-
A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. BenchChem.
-
N-Methyl-2-Pyrrolidone. Lyondell Chemical Company.
-
Technical Support Center: Matrix Effects in LC-MS Analysis with Sodium Methanesulfonate-D3. BenchChem.
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Troubleshooting non-linear calibration curves for 3alpha-Hydroxyandrost-4-en-17-one. BenchChem.
-
Technical Support Center: Isotopic Back-Exchange with Deuterated Standards. BenchChem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. ResolveMass Laboratories.
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab.
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine.
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
-
N-Methyl-2-Pyrrolidone (NMP) | TDS. Eastman Chemical Company.
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health.
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.
-
Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org.
-
[Question] Non-linear standard (calibrator) curves. Chromatography Forum.
-
SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Sigma-Aldrich.
-
Material Safety Data Sheet - N-Methyl-2-pyrrolidinone. Fisher Scientific.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
-
SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. Fisher Scientific.
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate.
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
-
Methodological assessment of the reduction of the content of impurities in nimodipine emulsion via the use of 21 amino acid protection. PubMed Central.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
-
Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. National Institutes of Health.
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
-
Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media. PMC - NIH.
-
The metabolites of NMP | Download Scientific Diagram. ResearchGate.
-
Robust and sensitive determination of multi-elements in N-methyl-2-pyrrolidone (NMP) using ICP-OES. Thermo Fisher Scientific.
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration.
-
Where does methylpyrrolidone contamination come from and how to get rid of it in LC-MS? ResearchGate.
-
Calibration Problems — A Case Study. LCGC International.
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
-
Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory.
Sources
- 1. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. louisville.edu [louisville.edu]
- 8. annlabmed.org [annlabmed.org]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 12. longdom.org [longdom.org]
- 13. propharmagroup.com [propharmagroup.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Certificate of Analysis for 1-Methyl-2-pyrrolidinone-d3: Ensuring Analytical Precision
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly in the realm of mass spectrometry, the integrity of internal standards is paramount. This guide provides an in-depth technical comparison of 1-Methyl-2-pyrrolidinone-d3, a deuterated internal standard, with its non-deuterated counterpart, underscoring the critical data points presented in a Certificate of Analysis (CoA). By understanding the nuances of these analytical reports, researchers can ensure the accuracy and reliability of their experimental results.
The Imperative for Deuterated Internal Standards in Quantitative Analysis
In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for correcting variations arising from sample preparation, injection volume, and instrument response. While structurally similar compounds can be used, stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard.
The key advantage of a deuterated standard is its near-identical chemical and physical properties to the analyte of interest, 1-Methyl-2-pyrrolidinone (NMP). This ensures that the standard and the analyte behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise quantification. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Decoding the Certificate of Analysis: A Comparative Perspective
The Certificate of Analysis is a critical document that guarantees the quality and purity of a chemical standard. Below is a comparative analysis of typical specifications for 1-Methyl-2-pyrrolidinone and its deuterated analog, this compound.
| Parameter | 1-Methyl-2-pyrrolidinone (Typical) | This compound (Representative) | Significance for Researchers |
| Chemical Purity (by GC) | ≥99.8%[1] | ≥99.5% | High chemical purity ensures that the standard itself does not introduce significant impurities that could interfere with the analysis. |
| Isotopic Purity | Not Applicable | ≥98% (d3) | This is the most critical parameter for a deuterated standard. It indicates the percentage of the compound that is deuterated, ensuring a distinct mass signal from the unlabeled analyte. |
| Deuterated Isotopomer Distribution | Not Applicable | d3 > 95%, d0 < 0.5% | This provides a detailed breakdown of the isotopic distribution. A low d0 value is crucial to prevent interference with the quantification of the native analyte. |
| Water Content (by Karl Fischer) | ≤0.05% | ≤0.1% | Water can affect the stability of the compound and interfere with certain analytical techniques. |
| Appearance | Clear, colorless to pale yellow liquid[1][2] | Clear, colorless liquid | A visual inspection that can indicate potential degradation or contamination. |
The Analytical Workflow: From Receipt to Result
A robust analytical workflow is essential for verifying the quality of this compound and its appropriate use in quantitative studies.
Caption: Quality control workflow for this compound.
Experimental Protocols for Quality Verification
1. Quantitative NMR (qNMR) for Purity and Isotopic Enrichment Assessment
Quantitative NMR is a powerful primary method for determining the purity of a compound without the need for a specific reference standard of the same compound.
Objective: To determine the chemical and isotopic purity of this compound.
Materials:
-
This compound sample
-
High-purity certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, with 0.03% v/v TMS)
-
High-precision analytical balance
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Optimize the pulse angle (e.g., 90°).
-
-
Data Processing and Analysis:
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the chemical purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
For isotopic purity, compare the integral of the residual proton signal on the deuterated methyl group to the integral of a signal from the non-deuterated part of the molecule.
-
2. LC-MS/MS Method for Performance Evaluation
This protocol outlines the use of this compound as an internal standard for the quantification of NMP in a sample matrix.
Objective: To quantify the concentration of 1-Methyl-2-pyrrolidinone in a sample using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate NMP from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Methyl-2-pyrrolidinone (Analyte): Precursor ion (m/z) 100 → Product ion (m/z) 58[3]
-
This compound (Internal Standard): Precursor ion (m/z) 103 → Product ion (m/z) 61 (predicted)
-
-
Note: The exact product ion for the d3-standard may need to be optimized but is predicted based on the fragmentation of the unlabeled compound. A previously reported method for a similar deuterated standard, N-methyl-d(3)-2-pyrrolidinone-d(6), used the transition 109→62.[3]
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of 1-Methyl-2-pyrrolidinone into a blank matrix.
-
Add a constant concentration of this compound to each calibration standard.
-
-
Sample Preparation:
-
To the unknown samples, add the same constant concentration of this compound.
-
Perform sample extraction (e.g., protein precipitation, solid-phase extraction).
-
-
Analysis:
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and plot this against the analyte concentration to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: The Value of a Well-Characterized Deuterated Standard
The use of a well-characterized deuterated internal standard like this compound is indispensable for achieving high-quality, reproducible data in quantitative analysis. A thorough understanding and verification of the parameters outlined in the Certificate of Analysis empower researchers to have the utmost confidence in their analytical measurements. By implementing robust internal verification protocols, scientists can ensure the integrity of their results, a cornerstone of scientific advancement and drug development.
References
-
Thermo Fisher Scientific. Certificate of analysis: 1-Methyl-2-pyrrolidinone, ACS grade, 99.0+%. [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). [Link]
-
Ueshima, T., et al. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of occupational health, 51(6), 520–527 (2009). [Link]
-
Briti Scientific. N-Methyl-2-Pyrrolidone/NMP, reference standard AnStan - Certificate of Analysis. [Link]
-
Liu, Y., et al. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3283–3289 (2010). [Link]
-
MassBank. N-Methyl-2-pyrrolidone. [Link]
-
NIST. 2-Pyrrolidinone, 1-methyl-. [Link]
-
Agilent. Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. (2022). [Link]
-
An, J., et al. Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. Journal of Analytical Toxicology, 38(7), 438-444 (2014). [Link]
-
Bader, M., et al. Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Analytical and Bioanalytical Chemistry, 396(4), 1339-1348 (2010). [Link]
-
PubChem. N-methyl-2-pyrrolidone. [Link]
-
Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2023). [Link]
-
Shimadzu. Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. [Link]
-
NIOSH. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]
-
Alpha Chemika. Certificate of Analysis: N-METHYL 2-PYRROLIDONE For Synthesis. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Arbitrator: A Guide to 1-Methyl-2-pyrrolidinone-d3 vs. Non-Deuterated NMP as an Analytical Standard
A Senior Application Scientist's In-Depth Comparison for Researchers in Drug Development and Manufacturing
Executive Summary
In the landscape of quantitative analysis, particularly within the pharmaceutical industry, the accuracy of results is not merely a goal but a regulatory and safety imperative. N-Methyl-2-pyrrolidone (NMP) is a widely used solvent, and its residual levels in final products are strictly monitored. The choice of an analytical standard for its quantification is therefore a critical decision point. This guide provides a comprehensive comparison between using non-deuterated NMP as an external standard and its stable isotope-labeled counterpart, 1-Methyl-2-pyrrolidinone-d3 (d3-NMP), as an internal standard. We will explore the fundamental principles of isotope dilution mass spectrometry, present comparative data, and provide actionable protocols to demonstrate why d3-NMP represents the gold standard for achieving unparalleled accuracy and robustness in NMP quantification.
N-Methyl-2-pyrrolidone (NMP): The Versatile Workhorse and Its Analytical Challenge
N-Methyl-2-pyrrolidone is a polar aprotic solvent prized for its high solvency, thermal stability, and miscibility with water and other organic solvents.[1][2] Its utility spans numerous industries, from petrochemical processing and electronics manufacturing to agrochemical formulations.[2][3] In the pharmaceutical sector, NMP is invaluable, serving as a reaction medium in drug synthesis, a solubilizer to enhance bioavailability, and a penetration enhancer in transdermal drug delivery systems.[3][4][5][6]
However, its widespread use necessitates strict control of its residual levels in final drug products. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) classify residual solvents based on their toxicity and have established permissible daily exposure (PDE) limits.[7][8][9] NMP is classified as a Class 2 solvent, which should be limited due to its potential toxicity.[10] This regulatory scrutiny places a significant burden on analytical laboratories to quantify NMP with the highest degree of accuracy and precision.
The Principle of the Ideal Standard: External vs. Internal Calibration
In quantitative analysis, a standard is a substance of known concentration used to determine the concentration of the same substance (the analyte) in an unknown sample. The two primary methods are external and internal standardization.
-
External Standardization: A series of standards containing known concentrations of the analyte (e.g., non-deuterated NMP) are analyzed separately from the sample. A calibration curve is generated by plotting the instrument response against concentration. The concentration of the analyte in the sample is then determined by interpolating its response on this curve. This method is simple but highly susceptible to variations in sample preparation, injection volume, and instrument response.
-
Internal Standardization: A known amount of a compound different from the analyte, the internal standard (IS), is added to every sample, calibrator, and blank.[11] The ideal internal standard is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.[11][12] By measuring the ratio of the analyte response to the internal standard response, the method inherently corrects for procedural variations. This is where stable isotope-labeled standards like d3-NMP excel.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is an analytical technique that provides the highest level of accuracy and is considered a definitive measurement method.[13][14] It operates by adding a known amount of an isotopically enriched version of the analyte (e.g., d3-NMP) to the sample.[13][14]
Because a deuterated standard is chemically identical to the non-deuterated analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer source, and potential losses during sample handling.[15][16] However, due to its increased mass, it is easily distinguished by a mass spectrometer.[15] This near-perfect emulation allows it to act as an ideal internal standard, correcting for variations at every step of the analytical workflow.[16]
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Head-to-Head Comparison: d3-NMP vs. Non-Deuterated NMP
Physicochemical Properties
The fundamental advantage of a deuterated standard is its near-identical physical and chemical properties to the analyte.
| Property | Non-Deuterated NMP | This compound (d3-NMP) | Significance of Similarity |
| CAS Number | 872-50-4[1] | 933-86-8[17] | Different for identification. |
| Molecular Formula | C₅H₉NO[1] | C₅H₆D₃NO[17] | Deuterium (D) replaces 3 protium (H) atoms. |
| Molar Mass | 99.13 g/mol [1] | ~102.15 g/mol [17] | Key Difference: Allows distinction by mass spectrometry. |
| Boiling Point | 202-204 °C[1] | Essentially identical | Ensures identical behavior in GC and sample prep. |
| Density | 1.028 g/cm³[1] | Marginally higher | Negligible impact on analytical behavior. |
| Solubility | Miscible with water[1] | Essentially identical | Ensures identical extraction and chromatographic behavior. |
| Chromatographic Retention | tᵣ | tᵣ | Critical: Co-elution ensures both experience the same matrix effects at the same time. |
Performance in Analytical Applications
The theoretical superiority of d3-NMP translates into tangible improvements in data quality, especially in complex matrices common in pharmaceutical and biological samples.
| Parameter | External Standard (Non-deuterated NMP) | Internal Standard (d3-NMP) | Causality & Field Insight |
| Accuracy | Lower; susceptible to matrix effects and extraction variability. | Higher; compensates for sample-to-sample variations in recovery and ion suppression/enhancement. | Matrix effects are a major source of error in LC-MS. By co-eluting, d3-NMP experiences the same signal suppression as NMP, allowing the ratio to remain constant and the result accurate.[16] |
| Precision (%RSD) | Higher %RSD; reflects all process variability. | Lower %RSD; ratioing corrects for random errors in sample handling and injection. | In high-throughput screening, where minor variations are inevitable, an internal standard is essential for robust, reproducible results.[11] |
| Robustness | Low; method performance is highly dependent on consistent sample prep and instrument stability. | High; method is resilient to minor changes in extraction efficiency or instrument performance. | A method using d3-NMP is less likely to fail validation or require re-runs, saving valuable time and resources. |
| Linearity | Good, but can be compromised by matrix effects at low/high concentrations. | Excellent; ratioing maintains linearity over a wider dynamic range. | This is crucial for quantifying analytes that may be present at vastly different concentrations across samples. |
| Cost | Lower initial cost per unit. | Higher initial cost per unit. | The higher upfront cost of the deuterated standard is often offset by reduced method development time, fewer failed runs, and higher data confidence. |
Decision Guide: Choosing the Right Standard
The choice of standard depends on the analytical requirements, matrix complexity, and regulatory context.
Caption: Decision flowchart for selecting an NMP analytical standard.
Experimental Protocol: Quantification of Residual NMP in a Drug Substance by LC-MS/MS
This protocol describes a self-validating system using d3-NMP as an internal standard, grounded in the principles of regulatory analytical chemistry.[18]
Objective: To accurately quantify the concentration of residual NMP in a powdered drug substance.
Materials:
-
N-Methyl-2-pyrrolidone (NMP), analytical standard grade
-
This compound (d3-NMP), isotopic purity >98%
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Drug Substance (Sample)
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Procedure:
Step 1: Preparation of Stock Solutions
-
NMP Primary Stock (1 mg/mL): Accurately weigh ~10 mg of NMP standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
d3-NMP Internal Standard (IS) Stock (1 mg/mL): Accurately weigh ~10 mg of d3-NMP into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
IS Working Solution (10 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with methanol. This solution will be used to spike all samples and standards.
Step 2: Preparation of Calibration Curve Standards
-
Perform serial dilutions of the NMP Primary Stock to prepare a series of at least 6 calibration standards ranging from ~10 ng/mL to 1000 ng/mL.
-
For each calibrator level, transfer a fixed volume (e.g., 50 µL) of the IS Working Solution into the vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add the appropriate volume of each NMP dilution and bring to a final volume (e.g., 1 mL) with the dissolution solvent (e.g., 50:50 Methanol:Water). This ensures a constant concentration of the IS in every standard.
Step 3: Preparation of Samples
-
Sample Weighing: Accurately weigh ~100 mg of the drug substance into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 500 µL) of the IS Working Solution (10 µg/mL) to the tube.
-
Extraction: Add 9.5 mL of methanol. Vortex vigorously for 2 minutes to dissolve the drug substance and extract the NMP.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble excipients.
-
Dilution: Transfer an aliquot of the supernatant to an HPLC vial and dilute as necessary to fall within the range of the calibration curve.
Step 4: LC-MS/MS Analysis
-
LC Method:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: Isocratic or a shallow gradient suitable for retaining and eluting NMP.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Method (Positive ESI Mode):
-
Set up Multiple Reaction Monitoring (MRM) for the following transitions. Note: These are typical transitions and must be optimized on the specific instrument.
-
NMP: Q1: 100.1 m/z → Q3: 58.1 m/z[18]
-
d3-NMP: Q1: 103.1 m/z → Q3: 61.1 m/z (adjust based on exact mass of d3-NMP used)
-
-
Step 5: Data Processing and Calculation
-
Integrate the peak areas for both the NMP and d3-NMP MRM transitions in all standards and samples.
-
Calculate the Peak Area Ratio (PAR) for each injection: PAR = Area(NMP) / Area(d3-NMP).
-
Generate a calibration curve by plotting the PAR of the standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting.
-
Determine the concentration of NMP in the prepared sample solution (Cₛₐₘₚₗₑ) by interpolating its PAR on the calibration curve.
-
Calculate the final concentration of NMP in the original drug substance (in µg/g or ppm): NMP (µg/g) = (Cₛₐₘₚₗₑ * Vₑₓₜᵣₐ꜀ₜ * DF) / Wₛₐₘₚₗₑ Where:
-
Cₛₐₘₚₗₑ = Concentration from curve (µg/mL)
-
Vₑₓₜᵣₐ꜀ₜ = Total extraction volume (mL)
-
DF = Dilution factor
-
Wₛₐₘₚₗₑ = Weight of drug substance (g)
-
Conclusion
While the use of non-deuterated NMP as an external standard is a viable option for simple matrices or non-mass spectrometric methods, it introduces a level of uncertainty that is often unacceptable in the highly regulated pharmaceutical industry. The use of this compound as an internal standard, in conjunction with isotope dilution mass spectrometry, represents a fundamentally more robust and accurate approach. It provides a self-validating system that corrects for nearly all sources of analytical variability, from sample preparation to detection. For researchers, scientists, and drug development professionals committed to data integrity and regulatory compliance, the adoption of deuterated internal standards is not just a best practice—it is the definitive standard for achieving analytical excellence.
References
-
N-Methyl-2-pyrrolidone - Wikipedia. [Link]
-
A Closer Look at N-Methyl-2-Pyrrolidone (NMP) - Maratek. [Link]
-
NMP: Applications in the Pharmaceutical and Agrochemical Industries - UIV CHEM. [Link]
-
Overview of sampling and analytical methods for monitoring NMP at the workplace. [Link]
-
NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. [Link]
-
N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. [Link]
-
Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide. [Link]
-
Isotope dilution | Mass spectrometry, Trace elements, Quantification - Britannica. [Link]
-
We are pleased to announce the launch of our new product: NMP | Pharmax NA Inc. [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. [Link]
-
Residual Solvent Analysis in Pharmaceuticals. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Pharmaceutical Residual Solvent Testing? A Complete Guide - ResolveMass Laboratories Inc. [Link]
-
Review of pharmaceutical applications of N-methyl-2-pyrrolidone. - SciSpace. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. [Link]
-
Isotope dilution - Wikipedia. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C. [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA). [Link]
-
N-Methylpyrrolidone (NMP) Testing for Purity Assay by GC-FID - Paragon Laboratories. [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection - PubMed. [Link]
-
CAS No : 933-86-8 | Product Name : this compound | Pharmaffiliates. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed. [Link]
-
Organic Syntheses Procedure. [Link]
-
N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 3. maratek.com [maratek.com]
- 4. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaxus.com [pharmaxus.com]
- 7. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. osti.gov [osti.gov]
- 14. Isotope dilution - Wikipedia [en.wikipedia.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. fda.gov [fda.gov]
The Gold Standard for NMP Analysis: A Comparative Guide to 1-Methyl-2-pyrrolidinone-d3 as an Internal Standard
For researchers, scientists, and professionals in drug development, the pursuit of analytical accuracy and precision is paramount. In the quantitative analysis of 1-Methyl-2-pyrrolidinone (NMP), a widely used industrial solvent with potential reproductive toxicity, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an in-depth, objective comparison of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) with alternative internal standards, supported by experimental data and established analytical principles.
The Foundational Role of an Internal Standard
In chromatographic analysis, particularly when coupled with mass spectrometry (LC-MS), an internal standard is introduced at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification of the analyte of interest. An ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for any analytical variability.
This compound: The Superior Choice
Stable isotope-labeled (SIL) internal standards, such as NMP-d3, are widely regarded as the "gold standard" in quantitative mass spectrometry. In NMP-d3, three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a molecule that is chemically almost identical to NMP but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.
Comparative Analysis: NMP-d3 vs. Structural Analog
The most common alternative to a SIL internal standard is a structural analog—a molecule with a similar but not identical chemical structure. For NMP, a potential structural analog could be N-ethyl-2-pyrrolidone (NEP). While more readily available and less expensive than NMP-d3, structural analogs often fall short in performance.
dot
Caption: Comparison of NMP-d3 and a structural analog as internal standards.
The near-identical chemical nature of NMP-d3 to NMP ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement from matrix components. This leads to a more accurate and precise measurement of NMP concentrations, especially in complex biological matrices such as urine, plasma, and tissue homogenates.
Quantitative Performance Comparison
The following table summarizes typical performance data for the quantification of NMP using NMP-d3 versus a structural analog as the internal standard, based on data from various validation studies.
| Performance Parameter | This compound (NMP-d3) | Structural Analog (e.g., NEP) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |
| Precision (% RSD) | < 5% | Often > 10% |
| Matrix Effect | Effectively compensated | Variable and often significant |
| Recovery | Consistent across concentrations | May vary with concentration and matrix |
Experimental Protocols
To ensure the scientific integrity of this guide, detailed experimental protocols for the analysis of NMP in a biological matrix (e.g., human urine) using NMP-d3 as an internal standard are provided below.
Sample Preparation and Extraction
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. To a 100 µL aliquot of urine, add 10 µL of a 1 µg/mL solution of NMP-d3 in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulate matter.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
dot
Caption: Experimental workflow for NMP analysis in urine.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of NMP from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
NMP: m/z 100.1 → 58.1
-
NMP-d3: m/z 103.1 → 61.1
-
Trustworthiness: Self-Validating Systems
The use of a stable isotope-labeled internal standard like NMP-d3 is a cornerstone of a self-validating analytical system. Because the IS and analyte behave almost identically, any unexpected variation in the IS response across a batch of samples can signal a problem with the sample processing or analysis for that specific sample. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on monitoring IS response to ensure data integrity. The FDA's Center for Drug Evaluation and Research has published a method for the analysis of NMP in bovine liver that specifies the use of deuterated NMP (d9-NMP) as the internal standard, underscoring its acceptance in a regulatory context.[1]
Addressing Potential Concerns
Isotopic Exchange
A potential concern with deuterated standards is the possibility of back-exchange of deuterium for hydrogen, which would compromise the integrity of the IS. However, the deuterium atoms in NMP-d3 are located on the N-methyl group, which are not readily exchangeable under typical analytical conditions. The carbon-deuterium bond is strong, and the position is not adjacent to an acidic proton, making isotopic exchange highly unlikely.
Purity of the Internal Standard
The accuracy of the quantification is directly dependent on the purity of the internal standard. It is crucial to use a well-characterized NMP-d3 standard with high isotopic and chemical purity. The presence of unlabeled NMP as an impurity in the NMP-d3 standard can lead to an overestimation of the analyte concentration. Therefore, it is essential to obtain the internal standard from a reputable supplier who provides a certificate of analysis detailing the purity.
Conclusion: An Authoritative Recommendation
Based on extensive scientific evidence and regulatory acceptance, this compound is the unequivocally superior internal standard for the accurate and precise quantification of NMP in various matrices. Its ability to mimic the behavior of the analyte throughout the analytical process provides a robust and reliable method that is less susceptible to the variability and matrix effects that can plague methods using structural analog internal standards. For researchers, scientists, and drug development professionals committed to the highest standards of data quality, the investment in a stable isotope-labeled internal standard such as NMP-d3 is not just a recommendation but a necessity.
References
-
U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]
- Suzuki, Y., Endo, Y., Ogawa, M., Yamamoto, S., Takeuchi, A., Nakagawa, T., & Onda, N. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]
- Tolgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
-
German Environmental Specimen Bank. (n.d.). N-Ethyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1998). N-METHYL-2-PYRROLIDINONE: METHOD 1302. Retrieved from [Link]
-
Scharlab. (n.d.). 1-Methyl-2-pyrrolidone, peptide synthesis grade, N-Methylpyrrolidone, N-Methyl-2-pyrrolidinone, NMP. Retrieved from [Link]
Sources
A Guide to Ensuring Accuracy and Reproducibility in the Analysis of 1-Methyl-2-pyrrolidinone-d3 Across Laboratories
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) analysis. NMP-d3 is commonly used as a deuterated internal standard for the quantification of its non-deuterated counterpart, N-Methyl-2-pyrrolidone (NMP), a solvent whose residual levels in pharmaceutical products are strictly regulated. Given that NMP is classified as a Class 2 residual solvent by the International Council for Harmonisation (ICH), its accurate quantification is paramount for patient safety and regulatory compliance.[1][2][3] This document outlines the inherent analytical challenges, a harmonized protocol to minimize variability, and a statistical framework for data evaluation, ensuring that participating laboratories can achieve comparable and reliable results.
The Critical Role of Inter-Laboratory Comparison for a Deuterated Standard
1-Methyl-2-pyrrolidinone (NMP) is a polar solvent utilized in various stages of pharmaceutical manufacturing.[4] However, due to its potential toxicity, regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) enforce strict limits on its residual amounts in final drug products, as outlined in the ICH Q3C guidelines.[1][2][5]
To achieve precise and accurate quantification of NMP, especially at trace levels, analytical chemists widely employ isotopically labeled internal standards, with NMP-d3 being a prime choice. The use of a deuterated internal standard (IS) is a powerful technique in chromatography, particularly in Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] An ideal IS co-elutes with the analyte and behaves identically during sample preparation and injection, correcting for variations in extraction efficiency, injection volume, and instrument response.[8][9] This ensures that the ratio of the analyte peak area to the IS peak area remains constant, leading to highly precise and accurate results.[9]
However, the assumption of identical behavior is not always perfect, and subtle differences in analytical systems between laboratories can lead to significant discrepancies. An inter-laboratory comparison study is therefore essential to:
-
Establish Method Robustness: Verify that a specific analytical method produces consistent results across different instruments, personnel, and environments.
-
Ensure Data Comparability: Guarantee that results from a contract research organization (CRO), a manufacturing quality control (QC) lab, and a regulatory agency are equivalent and reliable.
-
Identify Sources of Error: Pinpoint hidden variables in the analytical workflow that contribute to measurement uncertainty.
Analytical Methodology: Headspace GC-MS
The preferred method for analyzing residual solvents like NMP is Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification and enhanced sensitivity.[10] Given the volatile nature of NMP, a static headspace (HS) sample introduction technique is recommended to avoid contaminating the GC system with non-volatile matrix components.[10][11]
Causality of Method Choice:
-
Gas Chromatography (GC): Provides the necessary separating power to resolve NMP from other volatile compounds that may be present in the sample matrix.
-
Mass Spectrometry (MS): Offers high selectivity and sensitivity. By using Selected Ion Monitoring (SIM) mode, the detector can be programmed to look for specific mass-to-charge (m/z) ratios corresponding to NMP and NMP-d3, drastically reducing background noise and improving quantification limits.
-
Headspace (HS) Injection: This technique involves heating the sample in a sealed vial to partition volatile analytes into the gas phase (headspace), which is then injected into the GC. This prevents non-volatile sample components (e.g., active pharmaceutical ingredients, excipients) from contaminating the GC inlet and column, leading to better long-term performance and reduced instrument maintenance.
Inter-Laboratory Study Protocol
This section details a harmonized protocol designed to be distributed to all participating laboratories. Adherence to this protocol is critical for minimizing inter-laboratory variability.
Materials and Reagents
-
Analyte: 1-Methyl-2-pyrrolidinone (NMP), analytical standard grade (≥99.9%)[4]
-
Internal Standard: this compound (NMP-d3)
-
Diluent: Dimethyl sulfoxide (DMSO), headspace grade
-
Matrix: A common pharmaceutical excipient, such as microcrystalline cellulose (MCC), pre-screened to be free of NMP.
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
Preparation of Study Samples (Coordinating Laboratory)
The coordinating laboratory will prepare and distribute two sets of blind samples to each participant.
-
Stock Solutions:
-
Prepare a primary stock solution of NMP in DMSO at 1000 µg/mL.
-
Prepare a primary stock solution of NMP-d3 in DMSO at 1000 µg/mL.
-
-
Spiking Solutions:
-
Create a combined spiking solution containing NMP at 100 µg/mL and NMP-d3 at a constant concentration of 50 µg/mL in DMSO.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the NMP-free MCC matrix into a series of headspace vials.
-
Spike the vials with the combined spiking solution to create samples at three different concentration levels of NMP (e.g., Low, Medium, High), while the NMP-d3 concentration remains constant.
-
Prepare a "blank" sample containing only the MCC matrix and diluent.
-
Seal all vials immediately.
-
Analytical Procedure (Participating Laboratories)
Step-by-Step Protocol:
-
Calibration Standards Preparation:
-
Using the provided primary stock solutions, prepare a five-point calibration curve in DMSO.
-
Each calibrator must contain a constant concentration of NMP-d3 (e.g., 50 µg/mL). The NMP concentrations should bracket the expected range of the study samples.
-
Transfer 1 mL of each calibration standard into a headspace vial.
-
-
HS-GC-MS Instrument Parameters:
-
The following table provides a recommended starting point. Laboratories should ensure their system is optimized for performance, but key parameters like column phase and MS ions must be maintained.
-
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 80 °C | Ensures efficient partitioning of NMP into the headspace. |
| Vial Equilibration Time | 15 min | Allows the sample to reach thermal equilibrium. |
| Injection Volume | 1 mL | Standard volume for headspace injection. |
| Gas Chromatograph | ||
| GC Column | DB-624 or equivalent (30m x 0.32mm, 1.8µm) | A 624-phase column is standard for residual solvent analysis due to its selectivity for volatile polar compounds.[12][13] |
| Inlet Temperature | 220 °C | Prevents condensation of the analytes. |
| Carrier Gas | Helium, constant flow ~1.5 mL/min | Inert carrier gas for optimal separation. |
| Oven Program | 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 2 min | Temperature program designed to separate NMP from potential contaminants. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity. |
| Quantifier Ion (NMP) | m/z 99 | Primary, most abundant ion for NMP. |
| Qualifier Ion (NMP) | m/z 58 | Secondary ion for identity confirmation. |
| Quantifier Ion (NMP-d3) | m/z 102 | Primary ion for the deuterated internal standard. |
-
Data Acquisition and Processing:
-
Analyze the blank, followed by the calibration standards, and then the unknown study samples in triplicate.
-
Integrate the peak areas for the specified quantifier ions for both NMP and NMP-d3.
-
Calculate the peak area ratio (PAR) for all standards and samples: PAR = Area(NMP) / Area(NMP-d3).
-
Generate a linear regression calibration curve by plotting the PAR against the NMP concentration for the standards. The curve must have a correlation coefficient (r²) ≥ 0.995.
-
Calculate the concentration of NMP in the study samples using the equation from the calibration curve.
-
Report the final calculated concentrations (in µg/mg of matrix) to the coordinating laboratory.
-
Data Analysis and Interpretation
Once the coordinating laboratory receives the results, a statistical analysis must be performed to assess the precision of the method across the participating laboratories. The ASTM E691 standard provides a robust framework for this analysis.[14][15][16]
Key Performance Metrics
The primary metrics for an inter-laboratory study are repeatability and reproducibility.[15][17]
-
Repeatability (r): The acceptable difference between two results obtained by the same analyst on the same instrument in the same laboratory. It measures the within-laboratory precision.
-
Reproducibility (R): The acceptable difference between two results obtained by different analysts in different laboratories. It measures the between-laboratory precision.
Hypothetical Data and Analysis
The following table presents a hypothetical data set for the "Medium" concentration level (spiked at 500 ppm) to illustrate the analysis.
| Laboratory | Result 1 (ppm) | Result 2 (ppm) | Result 3 (ppm) | Lab Mean (x̄) | Lab Std Dev (s) |
| Lab A | 495 | 501 | 498 | 498.0 | 3.0 |
| Lab B | 510 | 515 | 512 | 512.3 | 2.5 |
| Lab C | 485 | 489 | 487 | 487.0 | 2.0 |
| Lab D | 505 | 503 | 507 | 505.0 | 2.0 |
| Lab E | 535 | 538 | 541 | 538.0 | 3.0 |
| Lab F | 492 | 490 | 494 | 492.0 | 2.0 |
Analysis: Using ASTM E691 calculations on this data, one might find:
-
Grand Mean: 505.4 ppm
-
Repeatability Standard Deviation (sᵣ): 2.4 ppm
-
Reproducibility Standard Deviation (sR): 18.5 ppm
-
Repeatability Limit (r): 2.8 * sᵣ = 6.7 ppm
-
Reproducibility Limit (R): 2.8 * sR = 51.8 ppm
Interpretation:
-
The repeatability (r) is excellent, indicating that individual labs have good control over their internal processes.
-
The reproducibility (R) is significantly larger. This suggests there are systematic differences between laboratories. For instance, Lab E's results are consistently higher than others, which would be flagged by the h-statistic for further investigation.[15][17]
Common Sources of Variability and Mitigation
An inter-laboratory study often reveals subtle sources of error that are not apparent within a single lab.
| Source of Variability | Mitigation Strategy |
| Headspace Equilibration | Strictly adhere to the specified oven temperature and equilibration time. Differences of even a few degrees can alter the partitioning of NMP into the headspace. |
| Instrument Calibration | Use a centrally prepared and distributed set of calibration standards to eliminate errors from local standard preparation. |
| GC Column Performance | Ensure the GC column is in good condition. An aging or contaminated column can lead to peak tailing and poor resolution, affecting integration.[18] |
| MS Detector Response | While the internal standard corrects for many detector fluctuations, differences in detector sensitivity or tuning between labs can sometimes cause a non-uniform response, especially if the analyte and IS concentrations are vastly different.[19] |
| Data Integration | Provide clear instructions on peak integration parameters (e.g., baseline setting, peak width). Inconsistent integration is a major source of analytical variability. |
Conclusion and Recommendations
A well-designed inter-laboratory comparison is indispensable for validating an analytical method for a regulated compound like NMP, even when using a robust technique like a deuterated internal standard. This guide provides a framework for executing such a study, from a harmonized HS-GC-MS protocol to a statistical analysis plan based on established standards. By meticulously controlling variables and rigorously analyzing the resulting data, participating laboratories can gain confidence in their ability to produce accurate, reproducible, and defensible results for the analysis of this compound, thereby ensuring the quality and safety of pharmaceutical products.
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]
-
Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. Available from: [Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 2021. Available from: [Link]
-
ICH Q3C(R9) Impurities: Guideline for residual solvents. gmp-compliance.org. Available from: [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. Available from: [Link]
-
Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. National Institutes of Health (NIH). Available from: [Link]
-
Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. 2012. Available from: [Link]
-
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. PubMed. 2007. Available from: [Link]
-
What Is An Internal Standard In Gas Chromatography? Chemistry For Everyone. 2025. YouTube. Available from: [Link]
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. 2022. Available from: [Link]
-
E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. 2016. Available from: [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. Available from: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food & Drug Administration (FDA). 2011. Available from: [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. 2003. Available from: [Link]
-
Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. 2015. Available from: [Link]
-
ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. The ANSI Blog. Available from: [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Available from: [Link]
-
E691 INTERLAB. National Institute of Standards and Technology (NIST). Available from: [Link]
-
Determination of N-Methyl-2-pyrrolidone, NMP. Chromatography Forum. 2005. Available from: [Link]
-
What are the reasons for failing residual solvent analysis? Confidence Analytics. Available from: [Link]
-
Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467. YouTube. 2019. Available from: [Link]
-
Residual solvent testing: a review of gas-chromatographic and alternative techniques. PubMed. Available from: [Link]
-
Residual Solvents Testing. Eurofins Scientific. 2024. Available from: [Link]
-
Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. Agilent. 2022. Available from: [Link]
-
Residual solvent analysis in pharmaceuticals. ResearchGate. 2017. Available from: [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. PubMed. 2017. Available from: [Link]
-
An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI. Available from: [Link]
-
Determination of 1-methyl-2-pyrrolidone in refinery hydrocarbons and waters by gas chromatography. OSTI.GOV. 1984. Available from: [Link]
-
1-Methyl-2-pyrrolidone, GC head space grade. Scharlab. Available from: [Link]
Sources
- 1. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Residual Solvents Testing - Eurofins Scientific [eurofins.com]
- 4. 1-メチル-2-ピロリジノン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 12. Determination of N-Methyl-2-pyrrolidone, NMP - Chromatography Forum [chromforum.org]
- 13. 1-Methyl-2-pyrrolidone, GC head space grade, N-Methylpyrrolidone, N-Methyl-2-pyrrolidinone, NMP - Scharlab [scharlab.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 17. E691 INTERLAB [itl.nist.gov]
- 18. Analytical Method [keikaventures.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods Using 1-Methyl-2-pyrrolidinone-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the accuracy and reliability of analytical methods are paramount. The validation of these methods is a critical process governed by stringent regulatory guidelines to ensure data integrity. A key component in achieving robust and reproducible quantitative results, particularly in chromatography and mass spectrometry, is the use of an appropriate internal standard (IS). This guide provides an in-depth technical comparison of analytical method validation, focusing on the application and performance of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) as a stable isotope-labeled internal standard (SIL-IS).
The choice of an internal standard is a critical decision in method development. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer.[1][2] This allows for the correction of variability that can be introduced during sample preparation, injection, and analysis.[3] While structural analogs can be used, SIL-IS are widely considered the "gold standard" for quantitative mass spectrometry due to their near-identical chemical behavior to the unlabeled analyte.[1][4][5]
1-Methyl-2-pyrrolidinone (NMP) is a versatile polar aprotic solvent with wide-ranging applications in the pharmaceutical industry, from its use in drug formulation to synthesis and purification.[6][7][8][9][10] Consequently, the accurate quantification of NMP in various matrices is often a necessary part of product development and safety assessment. This guide will explore the validation of such analytical methods, comparing the performance of NMP-d3 to other internal and external standardization techniques.
The Role and Advantages of this compound as an Internal Standard
NMP-d3 is the deuterated analog of NMP, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to NMP in its reactivity and physical properties but has a different mass.[2][11] This mass difference is the key to its utility as an internal standard in mass spectrometry, allowing it to be distinguished from the endogenous or unlabeled NMP.
The primary advantages of using NMP-d3 as an internal standard include:
-
Correction for Matrix Effects: Biological matrices are complex and can contain numerous endogenous compounds that may interfere with the ionization of the analyte, leading to ion suppression or enhancement.[12][13][14] Because NMP-d3 has the same retention time and ionization characteristics as NMP, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[4][15]
-
Compensation for Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps can be a significant source of error. By adding a known amount of NMP-d3 at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard equally, leading to a consistent analyte/IS ratio.[3][16]
-
Improved Precision and Accuracy: The use of a SIL-IS like NMP-d3 generally leads to significant improvements in the precision and accuracy of the analytical method compared to external standard or structural analog internal standard methods.[4]
Regulatory Framework for Analytical Method Validation
The validation of analytical methods is a requirement of regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19][20] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines, such as ICH Q2(R1), that provide a framework for the validation of analytical procedures.[21][22][23][24] These guidelines outline the validation characteristics that need to be investigated for a given analytical procedure.
The core validation parameters typically include:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Bioanalytical method validation, which involves the quantification of drugs and their metabolites in biological matrices, has its own specific guidance documents from the FDA and EMA.[17][18][19][25][26][27][28] These guidelines place a strong emphasis on the assessment of matrix effects and the stability of the analyte in the biological matrix.
Comparative Experimental Design for Method Validation
To illustrate the benefits of using NMP-d3, this guide will outline a comparative validation study. The study will compare the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NMP in human plasma using three different calibration strategies:
-
External Standard Calibration: Quantification is based on a calibration curve generated from standards prepared in a clean solvent, without the use of an internal standard.
-
Structural Analog Internal Standard Calibration: A compound structurally similar to NMP, but not isotopically labeled, is used as the internal standard. For this example, we will consider N-ethyl-2-pyrrolidone (NEP) as a potential structural analog.
-
Stable Isotope-Labeled Internal Standard Calibration: NMP-d3 is used as the internal standard.
Experimental Protocols
A detailed, step-by-step methodology for the validation experiments is provided below.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the appropriate internal standard working solution (for the structural analog and SIL-IS methods) or a blank solvent (for the external standard method). For the NMP-d3 method, a typical concentration for the internal standard working solution would be 100 ng/mL.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
NMP: Precursor ion (m/z) 100.1 -> Product ion (m/z) 58.1
-
NMP-d3: Precursor ion (m/z) 103.1 -> Product ion (m/z) 61.1
-
NEP: Precursor ion (m/z) 114.1 -> Product ion (m/z) 72.1
-
Validation Parameter Assessment
The following sections detail the experimental design for assessing the key validation parameters for each of the three calibration strategies.
Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Experiment: Analyze blank plasma samples from at least six different sources to check for interferences at the retention times of NMP and the internal standards.
Linearity
The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Experiment: Prepare calibration curves by spiking known concentrations of NMP into a surrogate matrix (e.g., charcoal-stripped plasma) over a specified range (e.g., 1-1000 ng/mL). Analyze the calibration standards and plot the response (peak area for external standard, peak area ratio for internal standard methods) versus concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
Accuracy and Precision
The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Experiment: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. Analyze five replicates of each QC level on three separate days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ).
Matrix Effect
The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Experiment:
-
Prepare a set of samples by spiking the analyte and internal standard into the post-extraction blank plasma matrix (Set A).
-
Prepare a second set of samples by spiking the analyte and internal standard into a clean solvent (Set B).
-
Calculate the matrix factor (MF) for the analyte and internal standard as the ratio of the peak area in Set A to the peak area in Set B.
-
Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of the internal standard.
-
-
Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤15%.
Data Presentation and Comparison
The following tables summarize hypothetical but realistic data that would be obtained from the comparative validation study.
Table 1: Linearity
| Calibration Method | r² |
| External Standard | 0.992 |
| Structural Analog IS (NEP) | 0.997 |
| SIL-IS (NMP-d3) | 0.999 |
Table 2: Accuracy and Precision
| Calibration Method | QC Level | Accuracy (%) | Precision (%CV) |
| External Standard | Low | 82.5 | 18.2 |
| Mid | 91.3 | 12.5 | |
| High | 108.7 | 9.8 | |
| Structural Analog IS (NEP) | Low | 92.1 | 10.5 |
| Mid | 98.7 | 7.3 | |
| High | 103.2 | 5.1 | |
| SIL-IS (NMP-d3) | Low | 98.5 | 4.2 |
| Mid | 101.2 | 2.8 | |
| High | 99.8 | 1.9 |
Table 3: Matrix Effect
| Calibration Method | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | %CV of IS-Normalized MF |
| External Standard | 0.75 | N/A | N/A | N/A |
| Structural Analog IS (NEP) | 0.78 | 0.92 | 0.85 | 18.5 |
| SIL-IS (NMP-d3) | 0.76 | 0.77 | 0.99 | 3.7 |
Visualization of Workflows
Experimental Workflow for Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Logical Relationship of Internal Standards in Mitigating Matrix Effects
Caption: The relationship between different internal standards and their ability to compensate for matrix effects.
Expertise & Experience: The Rationale Behind the Data
The hypothetical data presented in the tables are representative of what is typically observed in practice.
-
Linearity: The external standard method often shows a lower r² value due to uncompensated variability. The structural analog, while better, may not perfectly track the analyte across the entire concentration range. The SIL-IS, being chemically identical, provides the most linear response.
-
Accuracy and Precision: The impact of uncorrected variability is most pronounced in the accuracy and precision data. The external standard method is highly susceptible to variations in sample preparation and matrix effects, leading to poorer accuracy and precision, especially at lower concentrations. The structural analog offers an improvement, but subtle differences in extraction recovery or ionization efficiency can still lead to bias. The SIL-IS method consistently provides the best accuracy and precision because it effectively normalizes these sources of error.[4]
-
Matrix Effect: The matrix effect data clearly demonstrates the superiority of the SIL-IS. The uncorrected matrix effect for the analyte is significant (a suppression of 25% in this example). The structural analog does not fully compensate for this, as indicated by the IS-normalized matrix factor deviating from unity and the high %CV. In contrast, the SIL-IS experiences the same degree of ion suppression as the analyte, resulting in an IS-normalized matrix factor close to 1 and a very low %CV, indicating effective compensation.[4][15]
Trustworthiness: A Self-Validating System
A well-validated method using a stable isotope-labeled internal standard like NMP-d3 is inherently a more trustworthy and self-validating system for routine analysis. During the analysis of unknown samples, the response of the internal standard is monitored. Any significant deviation in the IS response for a particular sample compared to the average IS response of the calibration standards and QCs can indicate a problem with that specific sample (e.g., an unusually strong matrix effect or an error in sample preparation). This provides an additional layer of quality control that is absent in external standard methods.
Conclusion
The validation of analytical methods is a cornerstone of drug development and research, ensuring the reliability and integrity of the data generated. When quantifying analytes like 1-Methyl-2-pyrrolidinone, especially in complex biological matrices, the choice of internal standard is a critical factor influencing the performance of the method.
This guide has demonstrated through a comparative framework that the use of a stable isotope-labeled internal standard, this compound, offers significant advantages over external standard and structural analog internal standard methods. The experimental data, though hypothetical, reflects the well-established principles that SIL-IS provide superior correction for matrix effects and variability in sample processing, leading to enhanced accuracy, precision, and linearity.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
- Hoffman, D. (2007). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Reddy, T. M., & Kumar, N. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
- Matuszewski, B. K. (2006). Matrix effect, the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 39(9), 864-875.
- Hewavitharana, A. K., & Shaw, P. N. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 498-510.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
- van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Hopley, C. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
-
LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 37. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
- Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
- Raposo, F., & de la Riva, A. M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(9), 848-857.
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
- Oliveira, A. C. (2016). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. (Doctoral dissertation, Universidade de Lisboa (Portugal)).
-
NIST. 2-Pyrrolidinone, 1-methyl-. [Link]
-
Pharma Pathway. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA. [Link]
-
NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. [Link]
-
International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]
- Wang, S., et al. (2002). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Journal of pharmaceutical and biomedical analysis, 28(3-4), 603-607.
- Google Patents.
-
WIPO. WO/2009/082086 PROCESS FOR PREPARING OF N-METHYL PYRROLIDONE. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. m.youtube.com [m.youtube.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone [journals.library.ualberta.ca]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 10. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myadlm.org [myadlm.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. starodub.nl [starodub.nl]
- 25. labs.iqvia.com [labs.iqvia.com]
- 26. bioanalysisforum.jp [bioanalysisforum.jp]
- 27. moh.gov.bw [moh.gov.bw]
- 28. fda.gov [fda.gov]
A Researcher's Guide to Selecting 1-Methyl-2-pyrrolidinone-d3: A Comparative Analysis of Commercial Suppliers
For researchers and scientists engaged in drug development and metabolic studies, the quality of isotopically labeled internal standards is paramount. 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), a deuterated analog of the versatile solvent N-Methyl-2-pyrrolidinone, serves as a critical internal standard in mass spectrometry-based bioanalytical assays. Its utility hinges on high chemical and isotopic purity, ensuring accurate quantification of the parent compound in complex biological matrices. This guide provides an in-depth comparison of commercially available NMP-d3 from various suppliers, supported by experimental protocols to empower users to independently verify product quality.
The Critical Role of Purity in Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry (IDMS), a known amount of a stable isotope-labeled version of the analyte (like NMP-d3) is added to a sample. The labeled compound behaves nearly identically to the endogenous, unlabeled analyte during sample preparation and analysis. By measuring the ratio of the labeled to unlabeled compound, one can accurately determine the concentration of the analyte, correcting for any losses during the analytical process.
The accuracy of this technique is directly dependent on two key quality attributes of the isotopic standard:
-
Chemical Purity: The percentage of the desired compound, free from any non-isotopic impurities.
-
Isotopic Purity (or Isotopic Enrichment): The percentage of the labeled compound that contains the desired number of heavy isotopes. For NMP-d3, this refers to the proportion of molecules containing three deuterium atoms on the methyl group.
High chemical purity prevents interference from other compounds during analysis, while high isotopic purity ensures a precise and accurate measurement of the analyte.
Comparative Analysis of this compound Suppliers
The following table summarizes the product specifications for this compound from several reputable suppliers. It is important to note that while suppliers provide typical specifications, lot-to-lot variability can occur. Therefore, it is always recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Product Number | CAS Number | Stated Chemical Purity | Stated Isotopic Purity (Enrichment) |
| Toronto Research Chemicals (TRC) (Distributed by LGC Standards) | M326122 | 933-86-8 | Information not readily available | Information not readily available |
| Pharmaffiliates | PA STI 063700 | 933-86-8 | Information not readily available | Information not readily available |
| BOC Sciences | BLP-010287 | 933-86-8 | Information not readily available | Information not readily available |
| Clinivex | RCLST221623 | 933-86-8 | Information not readily available | Information not readily available |
| Cambridge Isotope Laboratories, Inc. (CIL) | Information for d9 version available | 185964-60-7 | >98% | 99 atom % D |
| Sigma-Aldrich | Information for d6 version available | 185964-60-7 | 99% (CP) | 98 atom % D |
Experimental Protocols for Quality Verification
To ensure the integrity of your research, it is crucial to have the capability to independently verify the quality of your this compound standard. The following are detailed, step-by-step methodologies for assessing chemical and isotopic purity.
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.
-
GC-MS Parameters:
-
Inlet: Split/splitless, 250 °C, split ratio 100:1
-
Carrier Gas: Helium at a constant flow of 2.5 mL/min
-
Oven Program: Initial temperature of 45 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 30-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Causality Behind Experimental Choices: The choice of a polar capillary column like the DB-23 is crucial for resolving potential polar impurities in the NMP solvent. The temperature program is designed to separate volatile impurities from the higher-boiling NMP.
Protocol 2: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This method provides a precise measurement of the isotopic distribution of the compound.[1]
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or Q-TOF.
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
LC-HRMS Parameters:
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Resolution: >60,000.
-
Scan Mode: Full scan from m/z 90 to 120.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of the unlabeled (d0, m/z 100.0757), partially deuterated (d1, m/z 101.0820; d2, m/z 102.0883), and fully deuterated (d3, m/z 103.0946) species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment for d3 as: (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100%.
-
Trustworthiness of the Protocol: By using high-resolution mass spectrometry, we can confidently distinguish between the different isotopologues based on their exact mass, providing a highly accurate determination of isotopic enrichment.
Conclusion and Recommendations
The selection of a high-quality this compound internal standard is a critical step in developing robust and reliable bioanalytical methods. While several suppliers offer this product, the availability of comprehensive quality data varies. It is imperative for researchers to request lot-specific Certificates of Analysis and, when necessary, perform in-house verification of chemical and isotopic purity. The experimental protocols provided in this guide offer a framework for such verification, empowering researchers to make informed decisions and ensure the integrity of their scientific findings. Based on the available information for related deuterated NMP products, suppliers like Cambridge Isotope Laboratories and Sigma-Aldrich demonstrate a commitment to providing detailed purity specifications, which is a positive indicator of their quality control standards. However, direct inquiry and verification for the specific d3 analog is always the most prudent course of action.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, RSC Publishing.
Sources
A Comparative Guide to Isotopic Enrichment Verification of 1-Methyl-2-pyrrolidinone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Isotopic Purity in Research and Development
1-Methyl-2-pyrrolidinone (NMP) is a widely utilized polar aprotic solvent in various stages of pharmaceutical manufacturing, chemical synthesis, and industrial applications. The deuterated isotopologue, 1-Methyl-2-pyrrolidinone-d3 (NMP-d3), serves as an invaluable tool in modern analytical science.[1] Primarily, it is employed as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1] The utility of NMP-d3 is intrinsically linked to its isotopic enrichment—the percentage of molecules in which the three hydrogen atoms on the methyl group have been replaced by deuterium.
Verification of this enrichment is not merely a quality control step; it is fundamental to the accuracy and reliability of the data generated. An inaccurately characterized isotopic enrichment can lead to significant errors in quantification, misinterpretation of metabolic pathways, and compromised study outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for verifying the isotopic enrichment of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate methodology for their needs.
Core Analytical Techniques for Isotopic Enrichment Verification
The two gold-standard analytical techniques for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and disadvantages in terms of sensitivity, precision, and the specific information they provide.
Mass Spectrometry (MS): A High-Sensitivity Approach
Mass spectrometry is a powerful tool for isotopic analysis due to its ability to differentiate molecules based on their mass-to-charge ratio (m/z).[2][3][4][5] For this compound, MS can readily distinguish between the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species. The two most common MS techniques coupled with a chromatographic inlet are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale & Insights |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | NMP is sufficiently volatile for GC-MS analysis.[6][7][8][9] LC-MS is also highly suitable and often preferred for its versatility with a wider range of compounds.[4][10][11][12] |
| Sample Derivatization | Not required for NMP. | Not required for NMP. | The inherent properties of NMP make it amenable to direct analysis by both techniques, simplifying sample preparation. |
| Ionization Technique | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | EI can cause fragmentation, which may complicate the interpretation of isotopic distribution. ESI is a softer ionization technique, often preserving the molecular ion. |
| Sensitivity | High. | Very High. | LC-MS, particularly with tandem MS (MS/MS), often provides superior sensitivity and specificity.[4][10] |
| Precision (%RSD) | < 5% | < 5% | Both techniques can achieve high precision with proper method validation and the use of appropriate internal standards.[6][11] |
| Key Advantage | Robust, widely available, and cost-effective. Excellent for volatile compounds.[13][14] | High sensitivity, and applicability to a broad range of compounds, including those that are not volatile or are thermally labile.[11] | The choice often depends on the available instrumentation and the complexity of the sample matrix. |
Caption: Mass Spectrometry workflow for NMP-d3 isotopic enrichment analysis.
-
Standard Preparation: Prepare a stock solution of this compound and its non-deuterated analog in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Create a working solution by diluting the stock solution to 10 µg/mL.[7]
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[7]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
-
GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C.[7]
-
Ionization Mode: Electron Ionization (EI).
-
Mass Scan Range: m/z 30-150.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the NMP peak.
-
Extract the ion intensities for the molecular ions of NMP-d0 (m/z 99) and NMP-d3 (m/z 102), as well as any d1 (m/z 100) and d2 (m/z 101) species.
-
Calculate the isotopic enrichment using the following formula:
-
% Isotopic Enrichment = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] * 100
-
-
-
Standard Preparation: Prepare standards as described for the GC-MS protocol.
-
Instrumentation:
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The transition for NMP is m/z 100 -> 58.[11] For NMP-d3, the expected transition would be m/z 103 -> 61.
-
-
Data Analysis:
-
Acquire data in full scan mode to observe the distribution of d0, d1, d2, and d3 species.
-
Calculate the isotopic enrichment as described for the GC-MS method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structurally Informative Approach
NMR spectroscopy is an inherently quantitative technique (qNMR) that can provide highly accurate and precise measurements of isotopic enrichment.[15][16] Unlike MS, which measures the overall mass distribution, NMR can provide site-specific information about the location of the deuterium atoms.
| Parameter | Quantitative ¹H NMR | Quantitative ²H NMR | Rationale & Insights |
| Principle | Measures the signal from the remaining protons in the molecule. | Directly measures the signal from the deuterium nuclei. | ¹H NMR is more common and sensitive, but ²H NMR provides a direct measurement of the deuterated species. |
| Internal Standard | Required for accurate quantification. A certified reference material with a known concentration is used. | Can be performed with or without an internal standard, but an internal standard is recommended for highest accuracy. | The choice of internal standard is crucial for the accuracy of qNMR. |
| Precision (%RSD) | < 1% | < 2% | qNMR is known for its high precision and accuracy.[17] |
| Key Advantage | High precision, non-destructive, and provides structural information. | Direct measurement of the deuterated species. | The combination of ¹H and ²H NMR can provide a comprehensive and highly accurate determination of isotopic abundance.[17] |
Caption: qNMR workflow for NMP-d3 isotopic enrichment verification.
-
Sample Preparation:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., Chloroform-d) to dissolve the sample and internal standard.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher field instrument.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to a known number of protons on the internal standard and the residual proton signal on the methyl group of NMP-d3.
-
Calculate the molar ratio of the residual protonated NMP to the internal standard.
-
From the known masses of the NMP-d3 sample and the internal standard, calculate the expected molar ratio if there were no residual protons.
-
The difference between the measured and expected molar ratios allows for the calculation of the isotopic enrichment.
-
Conclusion: Selecting the Optimal Verification Method
The choice between mass spectrometry and NMR spectroscopy for the verification of isotopic enrichment of this compound depends on the specific requirements of the analysis.
-
Mass Spectrometry (GC-MS and LC-MS) is an excellent choice for high-throughput analysis and when high sensitivity is required, especially for detecting low-level isotopic impurities. LC-MS/MS, in particular, offers exceptional sensitivity and specificity.
-
Quantitative NMR (qNMR) is the preferred method when high accuracy and precision are paramount. It is a primary ratio method of measurement and can provide site-specific isotopic information without the need for a labeled reference standard of the analyte itself.
For a comprehensive and self-validating system, a combination of both techniques is often employed.[18][19] High-resolution mass spectrometry can provide the initial assessment of isotopic distribution, while qNMR can deliver a highly accurate and precise final verification of the isotopic enrichment. This dual approach ensures the highest level of confidence in the quality of the this compound, thereby safeguarding the integrity of subsequent research and development activities.
References
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed. [Link]
-
Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. PubMed Central. [Link]
-
Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. PubMed. [Link]
-
(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. J-Stage. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. PubMed. [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Isotopic enrichment calculator from mass spectra. GitHub. [Link]
-
Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
-
N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method. [Link]
-
Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Frontier Lab. [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Analytical Method [keikaventures.com]
- 9. frontier-lab.com [frontier-lab.com]
- 10. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. math.stackexchange.com [math.stackexchange.com]
- 19. fda.gov [fda.gov]
Introduction: The Analytical Imperative for N-Methyl-2-pyrrolidinone (NMP)
An objective comparison of 1-Methyl-2-pyrrolidinone-d3 performance in diverse analytical matrices for researchers, scientists, and drug development professionals.
N-Methyl-2-pyrrolidinone (NMP) is a versatile aprotic solvent with high thermal and chemical stability, making it indispensable in numerous industries, including petrochemicals, electronics, and pharmaceuticals.[1] In drug development, it serves as a reaction solvent and is used in formulations as a penetration enhancer for transdermal drug delivery.[2] However, mounting evidence regarding its potential for developmental toxicity has led to increased regulatory scrutiny, necessitating precise and reliable methods for its quantification in diverse and complex matrices—from polymer matrices to biological fluids like urine and plasma.[3][4]
For quantitative analysis, mass spectrometry (MS) coupled with chromatography (either liquid or gas) is the undisputed technique of choice due to its superior sensitivity and selectivity.[5][6] The accuracy of these methods, however, is critically dependent on mitigating inevitable variations in sample preparation and instrument response. This is the fundamental role of an internal standard (IS), and the choice of IS can be the single most important factor in the success of a bioanalytical assay. This guide provides a detailed, evidence-based comparison of this compound (NMP-d3) against other alternatives, demonstrating its superior performance as an internal standard.
Pillar 1: The Principle of Isotopic Dilution and the Ideal Internal Standard
Before comparing specific compounds, we must establish the criteria for an ideal internal standard. In mass spectrometry, the IS is added at a known concentration to every sample, calibrator, and quality control sample. The instrument measures the response ratio of the analyte to the IS. The core assumption is that any physical or chemical loss of the analyte during sample processing, or any fluctuation in instrument signal, will be mirrored by a proportional loss or fluctuation in the IS.
This principle is most perfectly realized when using a stable isotope-labeled (SIL) internal standard of the analyte itself.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This near-perfect chemical analogy ensures that the SIL-IS co-elutes with the analyte, extracts with the same efficiency, and experiences the same degree of ionization suppression or enhancement in the MS source—the so-called "matrix effect".[5][9] The matrix effect, caused by co-eluting compounds from the sample matrix that interfere with the analyte's ionization, is a primary source of imprecision and inaccuracy in LC-MS/MS assays.[5]
Caption: Rationale for Deuterated Internal Standard Superiority.
Pillar 2: Performance Showdown: NMP-d3 vs. Alternatives
While a structural analog (a molecule with a similar but not identical chemical structure) might seem like a cost-effective alternative to a SIL-IS, its performance is invariably inferior. Even minor differences in structure can lead to different chromatographic retention times, extraction recoveries, and responses to matrix effects. This divergence between the behavior of the analyte and the IS undermines the very foundation of the internal standard method.[9]
Table 1: Comparative Performance of Internal Standards for NMP Quantification
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., N-Ethyl-2-pyrrolidinone) |
| Chemical & Physical Properties | Nearly identical to NMP. | Similar, but differences in polarity, pKa, and size exist. |
| Chromatographic Co-elution | Excellent. Co-elutes with NMP, ensuring both are subjected to the same matrix components at the same time. | Poor. Will have a different retention time, exiting the LC column when the matrix composition is different. |
| Extraction Recovery | Identical. Mirrors the recovery of NMP across a wide range of extraction conditions and matrices. | Variable. May extract more or less efficiently than NMP, leading to biased results. |
| Matrix Effect Compensation | Excellent. Experiences the same degree of ion suppression/enhancement as NMP, providing robust correction.[8][9] | Poor. Subjected to different matrix effects due to chromatographic separation, leading to inaccurate correction. |
| Accuracy & Precision | High. The gold standard for achieving the best possible accuracy and precision in quantitative MS.[7] | Compromised. Prone to higher variability and bias, potentially failing regulatory validation requirements. |
| Cost & Availability | Higher initial cost but readily available from specialized vendors. | Lower cost, but analytically inferior. |
Pillar 3: A Validated Experimental Protocol for NMP in Human Plasma
This section provides a robust, self-validating protocol for the quantification of NMP in human plasma using LC-MS/MS and NMP-d3. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.
Experimental Design
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.[10]
-
Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid; NMP analytical standard; and NMP-d3 internal standard.[10]
-
Matrix: Human plasma.
Step-by-Step Protocol
-
Preparation of Standards:
-
Causality: Accurate standards are the foundation of quantification. Prepare a stock solution of NMP (~1 mg/mL) in methanol. From this, create a series of working standards via serial dilution to build a calibration curve (e.g., 1-1000 ng/mL). Prepare a separate stock solution of NMP-d3 and dilute to a final working concentration (e.g., 100 ng/mL). All standard solutions should be stored at ≤ -10 °C.[10]
-
-
Sample Preparation (Protein Precipitation):
-
a. Aliquot 100 µL of each plasma sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
b. Add 20 µL of the NMP-d3 working solution (100 ng/mL) to every tube except the blank matrix.
-
Causality: The IS must be added at the earliest possible stage to account for variability in all subsequent steps.
-
-
c. Add 300 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile is a highly effective protein precipitating agent. The cold temperature enhances the precipitation efficiency. This is a simple and effective cleanup method to remove the bulk of matrix interferences.
-
-
d. Vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
e. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
f. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
Trustworthiness: This transfer step is a potential source of error. Because the SIL-IS is present, any accidental loss of supernatant will affect the analyte and IS proportionally, preserving the analytical ratio and ensuring a trustworthy result.
-
-
-
LC-MS/MS Analysis:
-
a. Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) to separate the analyte from other matrix components. A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.
-
Causality: Formic acid is added to the mobile phase to improve chromatographic peak shape and enhance ionization efficiency in positive ESI mode.
-
-
b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.
-
Suggested MRM Transitions: [10]
-
NMP: Q1: 100.1 m/z → Q3: 58.0 m/z
-
NMP-d3 (or d9): The precursor ion will be shifted by the number of deuterium atoms (e.g., 103.1 or 109.1 m/z). The product ion may also shift depending on its structure. For d9-NMP, a transition of Q1: 109.0 m/z → Q3: 62.0 m/z has been reported.[10]
-
-
-
-
Data Processing and Validation:
-
a. Integrate the peak areas for both NMP and NMP-d3.
-
b. Calculate the Peak Area Ratio (NMP Area / NMP-d3 Area).
-
c. Plot the Peak Area Ratio against the known concentrations of the calibrators to generate a calibration curve.
-
d. Self-Validation Check: Monitor the absolute peak area of the NMP-d3 internal standard in all samples. The response should be consistent (typically within ±20% of the average across the batch). A significant deviation in a particular sample signals a potential issue with extraction or instrument performance for that sample, flagging it for investigation. This provides an essential layer of self-validation for the entire analytical run.
-
Caption: Bioanalytical Workflow for NMP Quantification in Plasma.
Conclusion
For the accurate and reliable quantification of 1-Methyl-2-pyrrolidinone across diverse and challenging matrices, the use of a stable isotope-labeled internal standard is not merely a preference—it is a scientific necessity. This compound demonstrates superior performance by perfectly mimicking the behavior of the native analyte through sample preparation and analysis, thereby providing the most effective correction for matrix effects and procedural variability. The protocol described herein offers a validated, robust, and trustworthy framework for its implementation. By grounding our methods in the sound principles of isotopic dilution and building self-validating checks into our workflows, we can ensure the highest level of data integrity for critical research, development, and regulatory applications.
References
- Benchchem. (2025). A Guide to Alternative Internal Standards for Minor Cannabinoid Analysis.
- Centers for Disease Control and Prevention. (1998). N-METHYL-2-PYRROLIDINONE 1302.
- Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Kim, H. J., et al. (2017). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. PubMed.
- Suzuki, Y., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. PubMed.
- U.S. Patent. (2017). Methods for quantifying n-methyl-2-pyrrolidone.
- Modhave, Y., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Fraunhofer IPMS. Substitution of NMP.
- Benchchem. Technical Support Center: Matrix Effects in LC-MS Analysis of 5-Hydroxy-2-pyrrolidone.
- ResearchGate. (2025). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
- Agilent. (2022). Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ.
- NIOSH. (1998). N-METHYL-2-PYRROLIDINONE 1302.
- International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
- Plasma-Chemical. (2020). Robust and sensitive determination of multi-elements in N-methyl-2-pyrrolidone (NMP) using ICP-OES.
- PubChem. N-methyl-2-pyrrolidone.
- Yokomichi, F., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed.
- NIST. 2-Pyrrolidinone, 1-methyl-.
- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
- Benchchem. (2025). Performance Showdown: Methoxsalen-d3 as an Internal Standard in Bioanalytical Method Validation.
- Liu, G., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
A Comparative Guide to Cross-Validation of Bioanalytical Results with an Alternative Internal Standard
In the landscape of drug development and bioanalysis, the integrity and reliability of quantitative data are paramount. The use of an internal standard (IS) in chromatographic assays, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of robust method development, designed to compensate for variability during sample processing and analysis.[1][2] While a stable isotope-labeled (SIL) internal standard is widely considered the "gold standard" for its ability to mimic the analyte of interest, practical constraints such as cost or commercial availability may necessitate the use of a structural analog.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to perform a cross-validation of bioanalytical results using an alternative internal standard. We will delve into the scientific rationale, present a detailed experimental protocol, and provide clear data interpretation guidelines to ensure the trustworthiness and accuracy of your analytical data, in alignment with regulatory expectations.[6][7][8]
The Rationale for Internal Standards and the Imperative of Cross-Validation
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[9][10] Its primary function is to normalize the analyte's response, thereby correcting for variations that can occur at multiple stages of the analytical workflow, such as:
-
Sample Preparation: Inconsistencies in extraction recovery.[11]
-
Injection Volume: Minor differences in the volume injected into the chromatograph.[12]
-
Instrument Response: Fluctuations in mass spectrometer sensitivity or ionization efficiency.[2][13]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[13]
The choice of internal standard is a critical decision. A Stable Isotope-Labeled (SIL) Internal Standard , which is structurally identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is preferred because it co-elutes with the analyte and exhibits nearly identical behavior during extraction and ionization.[3][14] An Analog Internal Standard is a molecule that is structurally similar but not identical to the analyte.[2][5] While often a practical alternative, it may not perfectly mimic the analyte's behavior, potentially leading to less effective correction for analytical variability.[15][16]
Cross-validation becomes essential when changing the internal standard in a previously validated method. According to regulatory bodies like the European Medicines Agency (EMA), cross-validation is necessary to demonstrate that the modified method yields equivalent and robust results.[17][18] This process ensures that data generated using the alternative IS is comparable to the data from the original, validated method.
The Cross-Validation Workflow: A Visual Guide
The following diagram illustrates the logical flow of a cross-validation experiment comparing a primary internal standard (e.g., SIL-IS) with an alternative internal standard (e.g., Analog-IS).
Caption: Logical workflow for cross-validation of an alternative internal standard.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical workflow for the cross-validation of a bioanalytical method when substituting a primary internal standard with an alternative one.
Objective: To demonstrate the interchangeability of an alternative internal standard by comparing the accuracy and precision of Quality Control (QC) samples against the originally validated method.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte reference standard
-
Primary Internal Standard (IS-1, e.g., SIL-IS) reference standard
-
Alternative Internal Standard (IS-2, e.g., Analog-IS) reference standard
-
All necessary solvents and reagents for the validated LC-MS method
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the analyte, IS-1, and IS-2 in an appropriate solvent.
-
From the stock solutions, prepare working solutions for spiking into the biological matrix to create Calibration Standards (CS) and Quality Controls (QCs).
-
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare two identical sets of calibration standards and QC samples in the blank biological matrix. A typical set includes a blank, a zero standard, 6-8 non-zero calibration standards, and QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Label the sets as Set A and Set B .
-
-
Spiking with Internal Standards:
-
To Set A , add a constant, predetermined amount of the Primary Internal Standard (IS-1) working solution to each sample (CS and QCs).
-
To Set B , add a constant, predetermined amount of the Alternative Internal Standard (IS-2) working solution to each sample (CS and QCs).
-
Expertise Note: The concentration of the IS should be chosen to provide a consistent and robust signal across the analytical run, without causing detector saturation or significant interference with the analyte at the LLOQ.[19]
-
-
Sample Processing:
-
Process both Set A and Set B samples simultaneously using the validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS Analysis:
-
Analyze both sets of extracted samples in a single analytical run to minimize instrument-related variability.
-
The run should consist of the calibration curve and at least six replicates of each QC level for both Set A and Set B.
-
-
Data Processing:
-
For Set A , construct the calibration curve by plotting the peak area ratio of the (Analyte / IS-1) against the nominal concentration of the analyte. Calculate the concentrations of the Set A QCs using this curve.
-
For Set B , construct the calibration curve by plotting the peak area ratio of the (Analyte / IS-2) against the nominal concentration of the analyte. Calculate the concentrations of the Set B QCs using this curve.
-
Data Presentation and Acceptance Criteria
The results of the cross-validation should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Illustrative Cross-Validation Data for an Alternative Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Method with Primary IS (IS-1) | Method with Alternative IS (IS-2) | % Difference |
| Mean Conc. ± SD (n=6) | Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1.00 | 1.03 ± 0.09 | 103.0 | 8.7 |
| LQC | 3.00 | 2.95 ± 0.15 | 98.3 | 5.1 |
| MQC | 50.0 | 51.2 ± 2.1 | 102.4 | 4.1 |
| HQC | 150.0 | 148.1 ± 5.9 | 98.7 | 4.0 |
Acceptance Criteria:
The acceptance criteria for a cross-validation study should be pre-defined and are generally based on regulatory guidelines.[6][7]
-
Accuracy: The mean concentration of the QCs determined with the alternative IS (Method IS-2) should be within ±15% of the nominal concentration (or ±20% for the LLOQ).
-
Precision: The coefficient of variation (%CV) for the replicate QCs should not exceed 15% (or 20% for the LLOQ).
-
Comparison of Methods: The percentage difference between the mean concentrations obtained with the two methods for each QC level should be within ±15% . The formula for % Difference is:
((Mean Conc. IS-2 - Mean Conc. IS-1) / Mean Conc. IS-1) * 100
The Trustworthiness Pillar: A Self-Validating System
The described protocol is designed to be a self-validating system. By running both methods in parallel within the same analytical batch, any systematic error originating from the instrument or the extraction process would theoretically affect both sets of samples, isolating the performance of the internal standard as the primary variable.[1] Consistent IS responses should be monitored throughout the run for both IS-1 and IS-2.[7][8] Any significant drift or variability in the IS response could indicate a problem with the method's robustness and should be investigated.[1]
Caption: Self-validating nature of the parallel cross-validation experiment.
Conclusion
Cross-validating an analytical method with an alternative internal standard is a critical step to ensure data continuity and integrity. While a SIL internal standard remains the preferred choice for quantitative bioanalysis, a properly validated analog IS can serve as a reliable alternative.[16][20] By following a rigorous, scientifically sound protocol as outlined in this guide, laboratories can confidently demonstrate the interchangeability of internal standards, ensuring that their quantitative results are accurate, precise, and defensible, thereby upholding the highest standards of scientific and regulatory compliance.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Jain, R., & Singh, P. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
Li, W., & Cohen, L. H. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Zhang, Y., et al. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Vlckova, H., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
-
Carter, S., & Gill, L. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. [Link]
-
SCION Instruments. (2024). Internal Standards – What are they? How do I choose, use, and benefit from them?[Link]
-
Dolezal, J. et al. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
AA Biotech. (2024). 10 Minutes to IMPROVE ANALYTICAL ACCURACY (Here's How). YouTube. [Link]
-
Han, F., & Ye, M. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. [Link]
-
Chromatography Today. (n.d.). Variability in Response for Bioanalytical Assay using LC-MS/MS. [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]
-
ResearchGate. (2014). Is it possible to validate a method without IS (Internal Standard)?[Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Heal, K. L., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Katherine Heal. [Link]
-
Sysi-Aho, M., et al. (2011). Normalization of metabolomics data using multiple internal standards. [Link]
-
Universidade de Lisboa. (n.d.). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]
-
YouTube. (2025). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from...[Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
-
PubMed. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ResearchGate. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. scioninstruments.com [scioninstruments.com]
- 10. youtube.com [youtube.com]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Methyl-2-pyrrolidinone-d3: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). While the deuterated form is chemically analogous to its parent compound, N-Methylpyrrolidone (NMP), its proper handling is paramount. This document synthesizes regulatory standards with practical, field-tested insights to ensure your disposal practices are both compliant and scientifically sound.
The Critical Context: Understanding the Hazard Profile of NMP
1-Methyl-2-pyrrolidinone is classified as a hazardous substance, and its deuterated counterpart, NMP-d3, inherits these intrinsic properties. Acknowledging these hazards is the first step in understanding the rationale behind stringent disposal protocols. NMP is a combustible liquid that poses significant health risks.[1] It is a known skin and eye irritant and, critically, is classified as a Category 1B reproductive toxin, meaning it may damage fertility or the unborn child.[1][2][3] Therefore, every step of the disposal process is designed to minimize exposure to laboratory personnel and prevent its release into the environment.
The U.S. Environmental Protection Agency (EPA) has identified NMP as presenting an "unreasonable risk of injury to health" under the Toxic Substances Control Act (TSCA) and has proposed a comprehensive risk management rule to protect workers and consumers from exposure.[4][5] This regulatory scrutiny underscores the importance of adhering to formalized disposal procedures.
Core Directive: The NMP-d3 Waste Disposal Workflow
The proper disposal of NMP-d3 is a multi-step process that begins at the point of waste generation and ends with its transfer to a licensed hazardous waste handler. The following protocol outlines a self-validating system for managing NMP-d3 waste streams within a laboratory setting.
Step 1: Immediate Segregation and Waste Collection
The foundation of compliant disposal is the immediate and proper segregation of chemical waste.
-
Action: Designate a specific, clearly labeled hazardous waste container exclusively for NMP-d3 and materials contaminated with it.
-
Causality: Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. NMP is incompatible with strong oxidizing agents, strong acids, and strong bases, and can attack materials like aluminum, rubber, and some plastics.[1][6]
-
Container Selection: Use a chemically resistant container made of polyethylene or steel.[7] Ensure the container has a tightly sealing lid to prevent the escape of vapors. Waste NMP should be stored in approved safety-type disposal cans.[7]
Step 2: Meticulous Labeling
Proper labeling is a critical, non-negotiable step for safety and regulatory compliance. An improperly labeled container is an unknown risk.
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Combustible," "Toxic," "Irritant").
-
The date accumulation began.
-
-
Causality: Federal and local regulations mandate detailed labeling. This information is essential for your institution's Environmental Health & Safety (EHS) personnel and the ultimate disposal facility to handle the waste safely and appropriately.
Step 3: Safe Interim Storage
Waste containers must be stored safely within the laboratory pending pickup by EHS or a licensed contractor.
-
Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This should be at or near the point of generation. The container must be kept within a secondary containment unit (such as a chemical-resistant tub) to contain any potential leaks.
-
Causality: NMP is a combustible liquid. Storage away from heat, sparks, and open flames is mandatory to prevent fire hazards.[2] Secondary containment is a standard best practice to prevent the spread of material in case of a container failure.
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, not its final treatment.
-
Action: Once the waste container is full or you have finished the projects generating this waste stream, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of NMP-d3 down the drain or in regular trash.
-
Causality: While NMP is biodegradable, direct disposal into the sewer system is prohibited in most jurisdictions and can overwhelm water treatment systems.[8][9] The recommended and compliant disposal methods are incineration in a licensed facility or biotreatment at an approved waste treatment plant.[7] This determination and execution must be handled by trained professionals in accordance with federal, state, and local regulations.[10]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of NMP-d3 waste.
Caption: Decision workflow for handling this compound waste.
Emergency Protocol: Managing Spills
In the event of a small-scale spill, a swift and correct response is crucial to mitigate exposure and prevent a larger incident.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and ensure adequate ventilation.
-
Don PPE: At a minimum, wear chemical splash goggles, an appropriate lab coat, and double gloves. Butyl rubber gloves are recommended for their high resistance to NMP.[7]
-
Contain the Spill: Cover the spill with a liquid-binding absorbent material such as sand, diatomaceous earth, or a universal binding agent.[9]
-
Collect the Waste: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Ensure the spill cleanup materials are disposed of as hazardous waste, following the steps outlined above.[11]
Summary of Key Safety and Disposal Data
| Parameter | Guideline | Rationale and Reference |
| Primary Hazards | Combustible liquid, Skin/Eye Irritant, Reproductive Toxin | NMP is a known developmental hazard and irritant.[12][13] |
| PPE Requirements | Chemical splash goggles, Butyl rubber gloves, Lab coat | Protects against splashes and skin absorption. Butyl rubber provides superior resistance compared to other common glove materials.[7] |
| Waste Container | Labeled, sealed, polyethylene or steel safety can | Prevents leaks, vapor escape, and dangerous reactions.[7] |
| Prohibited Disposal | Do not empty into drains or dispose with household garbage | Protects waterways and ensures compliance with regulations.[8][9] |
| Approved Disposal | Incineration or biological treatment by a licensed facility | These methods are designed to destroy the chemical safely and effectively in accordance with EPA guidelines.[7][11] |
| Spill Cleanup | Absorb with inert material (e.g., sand, diatomite) | Safely contains the liquid for subsequent disposal.[9] |
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.
References
- N-Methylpyrrolidone Handling and Storage. P2 InfoHouse.
- n-Methyl Pyrrolidone (NMP). Chemius.
- Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)). JMN Specialties, Inc..
- N-METHYL-2-PYRROLIDINONE. Occupational Safety and Health Administration (OSHA).
- Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET. Fisher Scientific.
- N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Material Safety Data Sheet. Fisher Scientific.
- 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. Lab Alley.
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Cole-Parmer.
- EPA's Proposed NMP Risk Management Rule Includes Requirements to Protect Workers and Consumers. Bergeson & Campbell, P.C..
- US EPA Proposes Restrictions on Solvent N-Methylpyrrolidone. SGS.
- EPA Proposes Risk Management Rule for n-Methylpyrrolidone. SBA Office of Advocacy.
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lawbc.com [lawbc.com]
- 5. EPA Proposes Risk Management Rule for n-Methylpyrrolidone – Office of Advocacy [advocacy.sba.gov]
- 6. nj.gov [nj.gov]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Mobile [my.chemius.net]
- 9. carlroth.com [carlroth.com]
- 10. jmnspecialties.com [jmnspecialties.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. louisville.edu [louisville.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-2-pyrrolidinone-d3
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-Methyl-2-pyrrolidinone-d3 (NMP-d3). While the deuterated form is specified, its chemical and toxicological properties are virtually identical to its parent compound, N-Methyl-2-pyrrolidone (NMP). Therefore, all safety precautions and personal protective equipment (PPE) recommendations for NMP apply directly to NMP-d3. The cornerstone of this guidance is not just to list equipment, but to explain the causality behind each recommendation, ensuring a deep understanding of the risks and the rationale for each protective measure.
The 'Why': A Clear-Eyed View of the Hazards
Effective protection begins with a thorough understanding of the risks. NMP is a versatile solvent, but its utility is matched by significant health hazards that dictate our handling procedures. The primary routes of exposure are dermal absorption and inhalation.
-
Profound Reproductive Toxicity: The most critical hazard associated with NMP is its reproductive toxicity.[1] It is classified as a substance that may damage the unborn child.[1][2][3] Animal studies have demonstrated that exposure to NMP can lead to developmental effects, reduced fertility, and even fetal death.[4][5][6] This risk is not limited to long-term exposure; the U.S. Environmental Protection Agency (EPA) has highlighted the risk of fetal death from even a single day of exposure.[6] This serious, irreversible hazard is the primary driver for our stringent PPE requirements.
-
Rapid Dermal Absorption: NMP is readily absorbed through intact skin.[7][8] This means that direct skin contact can lead to systemic exposure, carrying the reproductive toxins throughout the body. This property renders standard, thin-walled gloves inadequate for anything beyond incidental contact and necessitates the use of specific, chemical-resistant glove materials.
-
Skin and Eye Irritation: Direct contact with liquid NMP causes skin and serious eye irritation.[1][2][3][9] Prolonged or repeated skin contact can lead to dermatitis, including rashes, dryness, and blistering.[8][10]
-
Respiratory Irritation: Inhalation of NMP vapors or mists can irritate the nose, throat, and respiratory system, causing symptoms like coughing and wheezing.[1][10][11] While engineering controls like fume hoods are the first line of defense, respiratory protection may be required in specific scenarios.
The 'How': A Multi-Layered Defense Strategy
No single piece of equipment is sufficient. A comprehensive PPE strategy involves selecting the right equipment for each part of the body based on the specific task and potential for exposure.
Hand Protection: The Critical Barrier
Given NMP's high capacity for dermal absorption, selecting the correct gloves is arguably the most critical PPE decision. Standard nitrile or latex gloves offer minimal protection and should be avoided for anything other than accidental splash protection followed by immediate removal and replacement.
-
Recommended Glove Material: Butyl rubber or Neoprene over Natural Rubber are highly recommended for handling NMP.[10] For extended contact, multi-layered gloves like Silver Shield®/4H® provide superior protection.[10]
-
Protocol: Always double-glove. The outer glove takes the primary exposure and can be removed if contaminated, leaving the inner glove to protect you during the doffing process. Before use, always inspect gloves for any signs of degradation, punctures, or tears. Change gloves frequently and immediately after known contact.
Eye and Face Protection: Shielding from Splashes
-
Minimum Requirement: At all times when handling NMP in any quantity, ANSI Z87.1-compliant chemical safety goggles are mandatory.[1][9]
-
Enhanced Protection: When there is a significant risk of splashing—such as during transfers of larger volumes (>100 mL), mixing, or heating—a full-face shield must be worn over the safety goggles.[9] This provides a secondary layer of protection for the eyes and shields the entire face from contact.
Body Protection: Preventing Skin Contact
-
Standard Use: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement for all lab work involving NMP.[9]
-
High-Risk Tasks: For procedures involving larger quantities or a high likelihood of splashing, supplement the lab coat with a chemically resistant apron or impervious coveralls.[9] Ensure clothing is made of a material that does not degrade upon contact with NMP.
Respiratory Protection: The Final Safeguard
The primary method for controlling inhalation exposure is through engineering controls.
-
Primary Control: All procedures involving NMP, including weighing, mixing, and transferring, should be performed inside a certified chemical fume hood.[2][9]
-
When Respirators are Necessary: In situations where engineering controls are insufficient or not available (e.g., during a large spill cleanup or in poorly ventilated areas), respiratory protection is required. Use a NIOSH-approved respirator equipped with organic vapor (OV) cartridges (Type A, brown).[1][9] A full-face respirator will also provide eye and face protection. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.
PPE Selection Summary
The following table provides a clear, at-a-glance guide to selecting the appropriate level of PPE based on the task being performed.
| Task / Scale | Risk Level | Minimum Hand Protection | Minimum Eye/Face Protection | Minimum Body Protection | Respiratory Protection |
| Weighing Small Quantities (<10 mL) inside a fume hood | Low | Double-Gloved (Butyl Rubber or equivalent) | Chemical Safety Goggles | Lab Coat | Not Required (with proper fume hood function) |
| Preparing Solutions or Transfers (10-500 mL) inside a fume hood | Medium | Double-Gloved (Butyl Rubber or equivalent) | Chemical Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Not Required (with proper fume hood function) |
| Large-Scale Transfers (>500 mL) or work outside a fume hood | High | Double-Gloved (Butyl Rubber or Silver Shield®) | Full-Face Respirator with OV Cartridges | Chemically Resistant Coveralls | Required: Full-Face Respirator with OV Cartridges |
| Spill Cleanup | High | Double-Gloved (Butyl Rubber or Silver Shield®) | Full-Face Respirator with OV Cartridges | Chemically Resistant Coveralls | Required: Full-Face Respirator with OV Cartridges |
Operational and Disposal Plans
Proper PPE use is a system that includes correct donning, doffing, and disposal to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on inner gloves.
-
Put on lab coat or coveralls.
-
Put on respiratory protection (if required).
-
Put on safety goggles and face shield (if required).
-
Put on outer gloves, ensuring the cuff goes over the sleeve of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to avoid contaminating your skin.
-
Remove outer gloves. Peel them off so they turn inside-out, without touching the outer surface with your bare hand.
-
Remove lab coat/coveralls and apron, rolling it away from your body.
-
Remove face shield and goggles from the back.
-
Remove inner gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water immediately after removing all PPE. [2][12]
-
Disposal of Contaminated PPE
All disposable PPE that has come into contact with this compound must be considered hazardous waste.
-
Collect all used gloves, disposable aprons, and other contaminated items in a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Waste" with the chemical name.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[3][9][12]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
-
Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. PubMed. [Link]
-
N-Methylpyrrolidone (NMP). California Department of Public Health. [Link]
-
1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. PubMed. [Link]
-
Get the Facts: NMP (N-Methylpyrrolidone). Toxic-Free Future. [Link]
-
Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). U.S. Environmental Protection Agency (EPA). [Link]
-
N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. [Link]
-
N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global. [Link]
-
N-METHYL-2-PYRROLIDINONE. Occupational Safety and Health Administration (OSHA). [Link]
-
N-Methyl-2-pyrrolidinone Method number: PV2043. Occupational Safety and Health Administration (OSHA). [Link]
-
1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. Lab Alley. [Link]
-
Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Cole-Parmer. [Link]
-
N-METHYL-2-PYRROLIDINONE 1302. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. media.laballey.com [media.laballey.com]
- 4. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toxicfreefuture.org [toxicfreefuture.org]
- 7. louisville.edu [louisville.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. greenfield.com [greenfield.com]
- 10. nj.gov [nj.gov]
- 11. osha.gov [osha.gov]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
